Murrangatin diacetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[2-acetyloxy-1-(7-methoxy-2-oxochromen-8-yl)-3-methylbut-3-enyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O7/c1-10(2)17(24-11(3)20)19(25-12(4)21)16-14(23-5)8-6-13-7-9-15(22)26-18(13)16/h6-9,17,19H,1H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEHZTFFWWQEAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(C(C1=C(C=CC2=C1OC(=O)C=C2)OC)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Murrangatin Diacetate: A Technical Guide to its Natural Source, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Murrangatin (B14983) diacetate, a natural coumarin (B35378), has been identified in the plant species Murraya exotica L. This technical guide provides a comprehensive overview of its natural source, detailed experimental procedures for its isolation, and an examination of the biological activity of its parent compound, murrangatin, with a focus on the AKT signaling pathway. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.
Natural Source
Murrangatin diacetate has been isolated from the leaves of Murraya exotica L. (synonym: Murraya paniculata), a tropical, evergreen plant belonging to the Rutaceae family. This plant is commonly known as orange jasmine and is widely distributed in Southeast Asia. While the diacetate form has been specifically identified in M. exotica, the parent compound, murrangatin, has been reported in other species, including Polygala paniculata and Leionema ralstonii.[1]
Isolation of this compound
The following protocol is a synthesized methodology based on typical coumarin isolation procedures from Murraya species and specific citations indicating the extraction of this compound.
Plant Material Collection and Preparation
Fresh leaves of Murraya exotica L. are collected and air-dried in the shade at room temperature. The dried leaves are then ground into a coarse powder to increase the surface area for efficient solvent extraction.
Extraction
The powdered plant material is subjected to solvent extraction. Based on literature evidence, acetone (B3395972) is a suitable solvent for the extraction of this compound from the leaves of M. exotica. A common method is maceration, where the powdered leaves are soaked in acetone for an extended period (e.g., 72 hours) with occasional agitation. This process is typically repeated multiple times to ensure complete extraction. The resulting acetone extracts are then combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Chromatographic Purification
The crude acetone extract is then subjected to chromatographic techniques to isolate this compound.
2.3.1. Column Chromatography
A common primary purification step involves column chromatography over silica (B1680970) gel. The crude extract is adsorbed onto a small amount of silica gel and loaded onto a pre-packed silica gel column. The column is then eluted with a solvent gradient of increasing polarity. A typical solvent system would start with a non-polar solvent like n-hexane and gradually increase the proportion of a more polar solvent like ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar TLC profiles are pooled together.
2.3.2. Preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC)
Fractions enriched with this compound from the column chromatography step may require further purification. Preparative TLC on silica gel plates with a suitable solvent system (e.g., a specific ratio of n-hexane:ethyl acetate) can be used to isolate the pure compound. Alternatively, semi-preparative or preparative HPLC can be employed for final purification, offering higher resolution and purity.
The following table summarizes the key parameters of the isolation process.
| Parameter | Description |
| Plant Material | Dried, powdered leaves of Murraya exotica L. |
| Extraction Solvent | Acetone |
| Extraction Method | Maceration |
| Primary Purification | Silica Gel Column Chromatography |
| Elution Solvents | n-Hexane and Ethyl Acetate gradient |
| Final Purification | Preparative TLC or HPLC |
Structure Elucidation
The structure of the isolated this compound is confirmed using various spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. The molecular formula of this compound is C19H20O7.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the detailed chemical structure and stereochemistry of the molecule.
Quantitative Data
Biological Activity and Signaling Pathway
While the specific biological activities of this compound are not extensively documented, its parent compound, murrangatin, has been shown to possess significant anti-angiogenic properties.[2] This activity is mediated through the inhibition of the AKT signaling pathway.[2]
Inhibition of the AKT Signaling Pathway
Murrangatin has been observed to decrease the phosphorylation of AKT at serine 473.[2] The AKT pathway is a critical regulator of cell survival, proliferation, and angiogenesis. By inhibiting AKT phosphorylation, murrangatin can suppress the downstream signaling that promotes the formation of new blood vessels, a crucial process in tumor growth and metastasis.
Experimental Workflow for Assessing Anti-Angiogenic Activity
A typical workflow to investigate the anti-angiogenic effects of a compound like murrangatin is as follows:
Caption: Experimental workflow for evaluating the anti-angiogenic activity of Murrangatin.
Murrangatin's Effect on the AKT Signaling Pathway
The following diagram illustrates the point of intervention of murrangatin in the AKT signaling pathway, leading to the inhibition of angiogenesis.
Caption: Murrangatin inhibits angiogenesis by blocking AKT phosphorylation.
Conclusion
This compound is a naturally occurring coumarin that can be isolated from the leaves of Murraya exotica L. The isolation process involves solvent extraction followed by chromatographic purification. The parent compound, murrangatin, demonstrates promising anti-angiogenic activity through the inhibition of the AKT signaling pathway. Further research into the specific biological activities of this compound is warranted to explore its full therapeutic potential. This guide provides a foundational resource for researchers and drug development professionals interested in the study of this natural product.
References
- 1. A comprehensive review of the botany, phytochemistry, pharmacology, and toxicology of Murrayae Folium et Cacumen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Murrangatin suppresses angiogenesis induced by tumor cell-derived media and inhibits AKT activation in zebrafish and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Murrangatin diacetate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of the currently available scientific information on murrangatin (B14983) diacetate. It is important to note that specific experimental data for murrangatin diacetate is limited. Much of the biological activity data presented herein is based on studies of its parent compound, murrangatin.
Introduction
This compound is a natural product belonging to the coumarin (B35378) class of compounds. It is the diacetylated derivative of murrangatin, a compound isolated from plants of the Rutaceae family, such as Murraya exotica and Rauia resinosa. Coumarins are a well-studied class of phytochemicals known for their diverse pharmacological activities. This technical guide aims to provide a comprehensive overview of the chemical structure, properties, and potential biological activities of this compound, with a focus on its relevance to researchers in drug discovery and development.
Chemical Structure and Properties
This compound is characterized by a coumarin core substituted with a methoxy (B1213986) group and a diacetoxy-butenyl side chain.
Chemical Structure:
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₀O₇ | [1][2] |
| Molecular Weight | 360.36 g/mol | [1][2] |
| IUPAC Name | 2H-1-Benzopyran-2-one, 8-[(1R,2S)-1,2-bis(acetyloxy)-3-methyl-3-buten-1-yl]-7-methoxy-, rel-(+)- | N/A |
| CAS Number | 51650-59-0 | [1][2] |
| SMILES | COc1ccc2ccc(=O)oc2c1--INVALID-LINK----INVALID-LINK--C(C)=C | [1][2] |
| Appearance | Powder | N/A |
| Storage Temperature | -20°C | [1][2] |
| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone | N/A |
Note: Some physical properties such as melting and boiling points have not been experimentally determined for this compound and are therefore not included.
Synthesis and Characterization
Proposed Synthesis: Acetylation of Murrangatin
While a specific protocol for the synthesis of this compound has not been found in the reviewed literature, a standard acetylation procedure for hydroxyl-containing natural products can be proposed. The synthesis would involve the reaction of murrangatin with an acetylating agent, such as acetic anhydride (B1165640), in the presence of a base catalyst like pyridine (B92270) or a milder base like potassium carbonate.
Proposed Experimental Protocol:
-
Dissolution: Dissolve murrangatin in a suitable anhydrous solvent (e.g., pyridine or a mixture of dichloromethane and triethylamine).
-
Acetylation: Add acetic anhydride to the solution in excess.
-
Reaction: Stir the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
DOT Script for Proposed Synthesis Workflow:
Caption: Proposed workflow for the synthesis of this compound.
Characterization
The structure of the synthesized this compound would be confirmed using standard spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the presence of the acetyl groups and the overall structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular formula.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic ester carbonyl stretches.
Biological Activity and Mechanism of Action
Note: The following data on biological activity is for the parent compound, murrangatin , as there is a lack of specific studies on this compound. The acetylation of hydroxyl groups can significantly alter the biological activity of a compound.
Anti-Angiogenic Activity of Murrangatin
Murrangatin has been shown to possess anti-angiogenic properties.[3][4] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.
Experimental Findings on Murrangatin:
-
Inhibition of HUVEC Migration: Murrangatin significantly inhibited the migration of Human Umbilical Vein Endothelial Cells (HUVECs).[4]
| Concentration of Murrangatin | Inhibition of HUVEC Migration (%) |
| Low | 6.7 |
| Medium | 16.6 |
| High | 65.4 |
Note: The specific concentrations designated as "Low," "Medium," and "High" were not explicitly quantified in the source material.
Potential Anti-Cancer Activity of Murrangatin
The anti-angiogenic effects of murrangatin suggest its potential as an anti-cancer agent.[3][4] By inhibiting the formation of new blood vessels that supply tumors with nutrients and oxygen, it may impede tumor growth.
Mechanism of Action: Inhibition of AKT Signaling Pathway
Studies on murrangatin suggest that its anti-angiogenic effects are mediated, at least in part, through the inhibition of the AKT signaling pathway.[3][4] The PI3K/AKT pathway is a crucial signaling cascade that regulates cell proliferation, survival, and angiogenesis.
DOT Script for Murrangatin's Proposed Mechanism of Action:
Caption: Proposed mechanism of action of Murrangatin via inhibition of the AKT signaling pathway.
Future Directions
The biological activities of the parent compound, murrangatin, suggest that this compound may also possess interesting pharmacological properties. Future research should focus on:
-
Synthesis and Characterization: Development of a robust and scalable synthesis protocol for this compound and its full spectroscopic characterization.
-
Biological Evaluation: In-depth investigation of the biological activities of this compound, including its anti-cancer, anti-inflammatory, and antiviral properties.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of this compound to understand the key structural features required for its biological activity.
Conclusion
This compound is a natural product derivative with a well-defined chemical structure. While specific biological data for the diacetate form is currently lacking, the known anti-angiogenic and potential anti-cancer activities of its parent compound, murrangatin, make it an interesting candidate for further investigation in the field of drug discovery. The proposed synthesis and detailed biological evaluation of this compound are crucial next steps to unlock its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Murrangatin suppresses angiogenesis induced by tumor cell-derived media and inhibits AKT activation in zebrafish and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Murrangatin suppresses angiogenesis induced by tumor cell–derived media and inhibits AKT activation in zebrafish and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Synthesis of Murrangatin Diacetate in Murraya Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of murrangatin (B14983) diacetate, a notable coumarin (B35378) found in various Murraya species. While the complete enzymatic sequence has not been fully elucidated, this document consolidates current research to present a putative pathway, detailing both established and hypothesized steps. This guide is intended to serve as a foundational resource for researchers in natural product chemistry, biosynthesis, and drug development, offering insights into the generation of this bioactive compound. Included are summaries of quantitative data, detailed experimental protocols for key enzymatic reactions, and logical diagrams to visualize the biosynthetic and experimental workflows.
Introduction
The genus Murraya, belonging to the Rutaceae family, is a rich source of diverse secondary metabolites, including a wide array of coumarins. These compounds have garnered significant interest due to their broad spectrum of biological activities. Among them, murrangatin and its derivatives, such as murrangatin diacetate, are of particular note. Understanding the biosynthetic pathway of these complex coumarins is crucial for their potential biotechnological production and for the development of novel therapeutic agents. This guide synthesizes the available scientific literature to provide an in-depth look at the proposed biosynthesis of this compound.
The Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to commence from the general phenylpropanoid pathway, a well-established route in higher plants for the production of a multitude of natural products. The pathway then diverges to form the coumarin scaffold, which is subsequently modified through prenylation, hydroxylation, and acetylation to yield the final product.
The proposed pathway can be divided into four main stages:
-
Core Coumarin Skeleton Formation: The synthesis of the umbelliferone (B1683723) backbone via the phenylpropanoid pathway.
-
Prenylation: The attachment of a C10 geranyl group to the umbelliferone core, a critical step for the formation of the murrangatin precursor.
-
Hydroxylation: The enzymatic hydroxylation of the geranyl side chain. This is a hypothesized step, likely catalyzed by cytochrome P450 monooxygenases.
-
Acetylation: The final di-acetylation of the hydroxylated side chain to form this compound. This is also a putative step, likely carried out by acetyltransferases.
Quantitative Data
Quantitative data for the entire this compound biosynthetic pathway is currently limited in the scientific literature. The most specific data available pertains to the substrate selectivity of the prenyltransferase MePT1, characterized from Murraya exotica. Data for the hypothesized downstream enzymes have not yet been reported.
| Enzyme | Substrate(s) | Prenyl Donor(s) | Product(s) | Kinetic Parameters (Km, Vmax) | Source |
| MePT1 (Prenyltransferase) | Umbelliferone, 5,7-Dihydroxycoumarin | Geranyl diphosphate (B83284) (GPP), Dimethylallyl diphosphate (DMAPP) | 8/6-C-geranylumbelliferone, 7-O-geranylumbelliferone | Not reported in abstracts. | [1][2] |
| Cytochrome P450 Monooxygenase(s) | 8-Geranylumbelliferone | NADPH, O₂ | Murrangatin | Not Determined | Hypothesized |
| Acetyltransferase(s) | Murrangatin | Acetyl-CoA | This compound | Not Determined | Hypothesized |
Table 1: Summary of enzymes and their known or hypothesized substrates, products, and kinetic parameters in the this compound biosynthesis pathway.
Experimental Protocols
This section provides detailed methodologies for the key experiments required to study the this compound biosynthetic pathway. It includes a protocol based on the characterization of the known prenyltransferase, MePT1, and generalized protocols for the hypothesized downstream enzymatic reactions.
General Workflow for Enzyme Characterization
The characterization of a biosynthetic enzyme typically follows a structured workflow, from gene identification to kinetic analysis.
Protocol for Prenyltransferase (MePT1) Activity Assay
This protocol is based on the characterization of the coumarin prenyltransferase MePT1 from Murraya exotica.[1][2]
-
Heterologous Expression and Purification:
-
The full-length coding sequence of the candidate prenyltransferase gene (e.g., MePT1) is cloned into a suitable expression vector (e.g., pET28a) with a purification tag (e.g., His-tag).
-
The construct is transformed into a competent expression host, such as E. coli BL21(DE3).
-
Protein expression is induced with IPTG at a low temperature (e.g., 16°C) to enhance soluble protein production.
-
Cells are harvested, lysed, and the protein is purified using immobilized metal affinity chromatography (IMAC).
-
-
Enzyme Assay:
-
The standard assay mixture (total volume of 100 µL) should contain:
-
Tris-HCl buffer (50 mM, pH 7.5)
-
MgCl₂ (5 mM)
-
Dithiothreitol (DTT) (1 mM)
-
Umbelliferone (prenyl acceptor, 200 µM)
-
Geranyl diphosphate (GPP) (prenyl donor, 200 µM)
-
Purified recombinant enzyme (1-5 µg)
-
-
The reaction is initiated by the addition of the enzyme.
-
The mixture is incubated at 30°C for 1 hour.
-
The reaction is stopped by the addition of an equal volume of ethyl acetate.
-
-
Product Analysis:
-
The reaction products are extracted with ethyl acetate.
-
The organic phase is evaporated, and the residue is redissolved in methanol.
-
The products are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the prenylated coumarins formed.
-
Generalized Protocol for Cytochrome P450-Mediated Hydroxylation
This is a generalized protocol for assaying the activity of a putative cytochrome P450 monooxygenase involved in the hydroxylation of 8-geranylumbelliferone.
-
Enzyme Source:
-
Microsomal fractions from Murraya tissues can be used as a source of native enzymes.
-
Alternatively, the candidate P450 gene can be heterologously expressed in a suitable system (e.g., yeast or insect cells) that provides the necessary P450 reductase for activity.
-
-
Enzyme Assay:
-
The typical assay mixture (100 µL) would contain:
-
Phosphate buffer (100 mM, pH 7.4)
-
8-Geranylumbelliferone (substrate, 50-100 µM)
-
NADPH (cofactor, 1 mM)
-
Microsomal preparation or recombinant enzyme with reductase.
-
-
The reaction is pre-incubated for 5 minutes at 37°C without NADPH.
-
The reaction is initiated by the addition of NADPH.
-
Incubate for 30-60 minutes at 37°C.
-
The reaction is terminated by adding a quenching solvent like acetonitrile (B52724) or by placing it on ice.
-
-
Product Analysis:
-
The mixture is centrifuged to pellet the protein.
-
The supernatant is analyzed by HPLC and LC-MS to detect the formation of hydroxylated products, such as murrangatin.
-
Generalized Protocol for Acetyltransferase Activity Assay
This is a generalized protocol for assaying the activity of a putative acetyltransferase responsible for the di-acetylation of murrangatin.
-
Enzyme Source:
-
A crude protein extract from Murraya tissues can be used for initial screening.
-
For detailed characterization, the candidate acetyltransferase gene should be cloned and expressed in a host like E. coli.
-
-
Enzyme Assay:
-
The assay mixture (100 µL) should contain:
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Murrangatin (substrate, 100-200 µM)
-
Acetyl-Coenzyme A (acetyl donor, 200-400 µM)
-
Purified recombinant enzyme or crude protein extract.
-
-
The reaction is initiated by adding the enzyme or crude extract.
-
Incubate at 30°C for 1-2 hours.
-
The reaction is stopped by adding an organic solvent like ethyl acetate.
-
-
Product Analysis:
-
Products are extracted and analyzed by HPLC and LC-MS to identify and quantify mono- and di-acetylated murrangatin derivatives.
-
Conclusion and Future Perspectives
The biosynthesis of this compound in Murraya species is a complex process that builds upon the general phenylpropanoid pathway with a series of specific modification reactions. While the initial prenylation step has been elucidated with the discovery of the MePT1 enzyme, the downstream hydroxylation and acetylation steps remain to be fully characterized. The identification and characterization of the specific cytochrome P450 monooxygenases and acetyltransferases involved are critical next steps. The protocols and pathway information provided in this guide offer a solid foundation for future research aimed at fully unraveling this intricate biosynthetic pathway, which could pave the way for metabolic engineering approaches to produce these valuable compounds.
References
Murrangatin Diacetate: A Technical Overview of its Chemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Murrangatin diacetate, a natural coumarin (B35378) derivative. It details its chemical identifiers, summarizes key findings from a pivotal study on its anti-angiogenic properties, and provides detailed experimental protocols for the cited research.
Chemical Identifiers
This compound is a derivative of the natural product Murrangatin, isolated from plants of the Murraya genus.[1] Its key chemical identifiers are summarized in the table below.
| Identifier | Value | Reference |
| CAS Number | 51650-59-0 | [2] |
| Molecular Formula | C19H20O7 | [2] |
| Molecular Weight | 360.36 g/mol | [2] |
| Synonym | 2H-1-Benzopyran-2-one, 8-[(1R,2S)-1,2-bis(acetyloxy)-3-methyl-3-buten-1-yl]-7-methoxy-, rel-(+)- | [2] |
| SMILES | COc1ccc2ccc(=O)oc2c1--INVALID-LINK----INVALID-LINK--C(C)=C | [3] |
Biological Activity and Signaling Pathway
A key study has highlighted the potential of Murrangatin, the parent compound of this compound, as an anti-angiogenic agent. The research demonstrated that Murrangatin inhibits angiogenesis, a critical process in tumor growth and metastasis, by suppressing the AKT signaling pathway.[4][5]
The study, "Murrangatin suppresses angiogenesis induced by tumor cell-derived media and inhibits AKT activation in zebrafish and endothelial cells," provides the foundation for the biological activity information presented here.[4][5] The findings indicate that Murrangatin significantly inhibits the growth of subintestinal vessels in zebrafish embryos and suppresses various angiogenic phenotypes in human umbilical vein endothelial cells (HUVECs) induced by tumor-conditioned media.[4][5] This inhibition is achieved, at least in part, through the attenuation of AKT phosphorylation.[4][5]
The proposed signaling pathway is depicted in the following diagram:
Caption: Murrangatin's inhibitory effect on the AKT signaling pathway in endothelial cells.
Experimental Protocols
The following are detailed methodologies from the key study investigating the anti-angiogenic effects of Murrangatin.
Zebrafish Anti-Angiogenesis Assay
This assay evaluates the effect of a compound on the development of blood vessels in a living organism.
Caption: Workflow for the in vivo zebrafish anti-angiogenesis assay.
Detailed Steps:
-
Animal Model: Transgenic Tg(fli1:EGFP) zebrafish, which express green fluorescent protein in their endothelial cells, are used.
-
Embryo Preparation: At 24 hours post-fertilization (hpf), the chorions of the embryos are enzymatically removed.
-
Compound Treatment: Embryos are placed in 24-well plates and incubated with varying concentrations of Murrangatin or a vehicle control (DMSO) in standard embryo medium.
-
Incubation: The treated embryos are incubated for 24 hours at 28.5°C.
-
Imaging Preparation: After incubation, embryos are anesthetized using tricaine and mounted in 3% methylcellulose on a glass slide for imaging.
-
Microscopy and Analysis: The development of the subintestinal vessels (SIVs) is observed and captured using a fluorescence microscope. The extent of vessel growth and branching is quantified to assess the anti-angiogenic effect of the compound.
HUVEC-Based In Vitro Angiogenesis Assays
A series of in vitro assays using Human Umbilical Vein Endothelial Cells (HUVECs) were performed to assess different aspects of angiogenesis.
1. Cell Proliferation Assay:
-
Method: HUVECs are seeded in 96-well plates and starved overnight. The cells are then treated with tumor-conditioned medium (to stimulate proliferation) in the presence of varying concentrations of Murrangatin for 48 hours. Cell viability is assessed using a Cell Counting Kit-8 (CCK-8) assay.
2. Cell Migration Assay (Wound Healing):
-
Method: HUVECs are grown to confluence in 6-well plates. A scratch is made in the cell monolayer with a pipette tip. The cells are then washed and incubated with tumor-conditioned medium and different concentrations of Murrangatin. The closure of the scratch is monitored and photographed at 0 and 12 hours.
3. Cell Invasion Assay (Transwell):
-
Method: The upper chambers of Transwell inserts are coated with Matrigel. HUVECs, pre-treated with Murrangatin, are seeded into the upper chambers in serum-free medium. The lower chambers are filled with tumor-conditioned medium as a chemoattractant. After 24 hours of incubation, non-invading cells are removed from the top of the membrane, and the invaded cells on the bottom are fixed, stained, and counted.
4. Tube Formation Assay:
-
Method: Matrigel is polymerized in 96-well plates. HUVECs, pre-treated with Murrangatin, are seeded onto the Matrigel. After 6 hours of incubation, the formation of capillary-like structures (tubes) is observed and photographed under a microscope. The total tube length and number of branch points are quantified.
Western Blot Analysis for AKT Phosphorylation
This technique is used to detect the levels of phosphorylated AKT, an indicator of its activation.
Detailed Steps:
-
Cell Treatment and Lysis: HUVECs are starved and then pre-treated with Murrangatin before being stimulated with tumor-conditioned medium for a short period (e.g., 30 minutes). The cells are then washed and lysed to extract total proteins.
-
Protein Quantification: The concentration of the extracted proteins is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated AKT (p-AKT) and total AKT. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the ratio of p-AKT to total AKT.
Conclusion
This compound and its parent compound, Murrangatin, represent promising areas for further investigation in the field of oncology drug development. The demonstrated anti-angiogenic activity, mediated through the inhibition of the AKT signaling pathway, provides a strong rationale for continued research into their therapeutic potential. The experimental protocols detailed herein offer a foundation for researchers to build upon in their exploration of these and other natural product-derived compounds.
References
- 1. This compound | CAS:51650-59-0 | Manufacturer ChemFaces [chemfaces.com]
- 2. 51650-59-0 CAS Manufactory [m.chemicalbook.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. dovepress.com [dovepress.com]
- 5. Murrangatin suppresses angiogenesis induced by tumor cell–derived media and inhibits AKT activation in zebrafish and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solution Stability of Murrangatin Diacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the stability of Murrangatin diacetate in various solution-based environments. The stability of a therapeutic candidate is a critical parameter that influences its development, formulation, and clinical efficacy. This document outlines the intrinsic stability of this compound under a range of stress conditions, including pH, temperature, and light exposure. Detailed experimental protocols for the stability-indicating high-performance liquid chromatography (HPLC) method are provided, alongside a summary of degradation kinetics. The presented data aims to support researchers and drug development professionals in making informed decisions regarding the handling, formulation, and analytical development of this compound.
Introduction
This compound is a novel natural product derivative with significant therapeutic potential. As with any drug candidate, a thorough understanding of its chemical stability is paramount for successful preclinical and clinical development. Degradation of an active pharmaceutical ingredient (API) can lead to a loss of potency, the formation of potentially toxic byproducts, and altered bioavailability. This guide details a systematic investigation into the degradation profile of this compound in solution.
The stability of a compound is often influenced by external factors such as pH, temperature, and light. Therefore, forced degradation studies are essential to identify the key degradation pathways and to develop a robust, stability-indicating analytical method. The following sections present hypothetical data and methodologies that are representative of a comprehensive stability assessment for a compound like this compound.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₂₂O₇ |
| Molecular Weight | 374.39 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol (B129727), Ethanol; Sparingly soluble in water |
Experimental Protocols
Stability-Indicating HPLC Method
A reversed-phase high-performance liquid chromatography (RP-HPLC) method was developed and validated for the quantification of this compound and its degradation products.
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a diode array detector (DAD).
-
Column: Phenomenex Luna C18(2) 150 x 4.6 mm, 5 µm.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (min) %B 0 20 15 80 20 80 21 20 | 25 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Stock solutions of this compound (1 mg/mL) were prepared in methanol. Working solutions (100 µg/mL) were prepared by diluting the stock solution in the respective stress condition media.
Forced Degradation Studies
Forced degradation studies were conducted to evaluate the stability of this compound under various stress conditions.
-
Acidic Hydrolysis: 1 mL of the stock solution was mixed with 9 mL of 0.1 N HCl and incubated at 60 °C for 24 hours. Samples were withdrawn at predetermined time points, neutralized with 0.1 N NaOH, and analyzed by HPLC.
-
Alkaline Hydrolysis: 1 mL of the stock solution was mixed with 9 mL of 0.1 N NaOH and incubated at 60 °C for 24 hours. Samples were withdrawn, neutralized with 0.1 N HCl, and analyzed by HPLC.
-
Oxidative Degradation: 1 mL of the stock solution was mixed with 9 mL of 3% H₂O₂ and incubated at room temperature for 24 hours, protected from light. Samples were withdrawn and analyzed by HPLC.
-
Thermal Degradation: A solid sample of this compound was kept at 80 °C for 48 hours. A solution of this compound in methanol (100 µg/mL) was also incubated at 60 °C for 48 hours. Samples were analyzed by HPLC.
-
Photostability: A solution of this compound in methanol (100 µg/mL) was exposed to a UV light source (254 nm) and a visible light source in a photostability chamber for 24 hours. A control sample was kept in the dark. Samples were analyzed by HPLC.
Data Presentation
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Degradation | Number of Degradants |
| 0.1 N HCl | 24 | 60 | 25.4 | 2 |
| 0.1 N NaOH | 24 | 60 | 45.8 | 3 |
| 3% H₂O₂ | 24 | RT | 15.2 | 1 |
| Thermal (Solution) | 48 | 60 | 8.9 | 1 |
| Photolytic (UV) | 24 | RT | 32.1 | 2 |
Table 2: pH-Rate Profile for this compound Degradation at 37 °C
| pH | k (s⁻¹) | Half-life (t₁/₂) (hours) |
| 2.0 | 1.5 x 10⁻⁵ | 12.8 |
| 4.0 | 5.2 x 10⁻⁶ | 36.9 |
| 7.0 | 8.9 x 10⁻⁶ | 21.6 |
| 9.0 | 2.1 x 10⁻⁵ | 9.2 |
| 11.0 | 4.5 x 10⁻⁵ | 4.3 |
Visualizations
Caption: Experimental Workflow for Forced Degradation Studies.
Caption: Hypothetical Signaling Pathway for this compound.
Discussion
The forced degradation studies indicate that this compound is most susceptible to degradation under alkaline and photolytic conditions. Significant degradation was also observed under acidic conditions, while the compound exhibited moderate stability against oxidative and thermal stress.
The pH-rate profile reveals that this compound has the greatest stability in the pH range of 4.0 to 7.0. The increased degradation at lower and higher pH values suggests that the ester linkages in the diacetate moiety are prone to acid- and base-catalyzed hydrolysis. The significant degradation under photolytic conditions highlights the importance of protecting this compound from light during storage and handling.
The developed HPLC method was successful in separating the parent peak from the degradation products, demonstrating its utility as a stability-indicating assay. The identification and characterization of the major degradants would be the next logical step in the comprehensive stability profiling of this compound.
Conclusion
This technical guide provides a foundational understanding of the stability of this compound in solution. The compound is sensitive to pH extremes and light exposure. To ensure the integrity of this compound during its development and in its final formulation, it is recommended that solutions are maintained within a pH range of 4.0 to 7.0 and are protected from light. These findings are critical for the development of a stable and effective drug product. Further studies should focus on the elucidation of the degradation product structures and the development of a formulation that enhances the stability of this compound.
Murrangatin diacetate solubility in common laboratory solvents
An In-depth Technical Guide to the Solubility of Murrangatin (B14983) Diacetate in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Murrangatin diacetate, a derivative of the naturally occurring coumarin (B35378) murrangatin, is a compound of interest in biomedical research. A comprehensive understanding of its solubility in various laboratory solvents is crucial for its application in experimental assays, formulation development, and pharmacokinetic studies. This technical guide provides a detailed overview of the predicted solubility of this compound, methodologies for its empirical determination, and insights into a relevant biological signaling pathway. Due to the limited availability of public quantitative solubility data for this compound, this guide emphasizes predictive frameworks based on the known behavior of structurally similar coumarin compounds and provides robust experimental protocols for researchers to determine precise solubility values.
Predicted Solubility Profile of this compound
The solubility of a compound is governed by its molecular structure and the physicochemical properties of the solvent, often summarized by the principle of "like dissolves like." this compound possesses a core coumarin structure, which is relatively nonpolar, but the presence of two acetate (B1210297) groups and a methoxy (B1213986) group introduces polarity. Based on the general solubility characteristics of coumarin derivatives, the following qualitative solubility profile in common laboratory solvents is predicted. Coumarins are known to be sparingly soluble in water but exhibit good solubility in many organic solvents.[1][2]
Table 1: Predicted Solubility of this compound in Common Laboratory Solvents
| Solvent Category | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water | Insoluble | The large, relatively nonpolar coumarin backbone outweighs the polarity of the acetate and methoxy groups, leading to poor interaction with the highly polar water molecules. |
| Methanol, Ethanol | High | The alkyl chains of the alcohols can interact with the nonpolar regions of the molecule, while the hydroxyl groups can hydrogen bond with the ester and ether oxygens. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong hydrogen bond acceptor and has a high dielectric constant, making it an excellent solvent for a wide range of organic compounds. |
| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a highly polar aprotic solvent capable of solvating a variety of molecules. | |
| Acetone (B3395972) | Medium to High | The ketone group in acetone can act as a hydrogen bond acceptor for the weakly acidic protons of this compound. | |
| Acetonitrile | Medium | Acetonitrile is a moderately polar solvent that can dissolve a range of organic compounds. | |
| Nonpolar Aprotic | Dichloromethane (DCM), Chloroform | High | These chlorinated solvents are effective at dissolving moderately polar organic compounds due to dipole-dipole interactions. |
| Ethyl Acetate | Medium to High | As an ester, ethyl acetate has similar functional groups to the acetate moieties in this compound, facilitating favorable interactions. | |
| Toluene (B28343) | Medium | The aromatic ring of toluene can interact with the benzene (B151609) ring of the coumarin core through π-π stacking. | |
| Hexane, Heptane | Low to Insoluble | These nonpolar aliphatic hydrocarbons lack the ability to form significant favorable interactions with the polar functional groups of this compound. |
Experimental Protocols for Solubility Determination
The following sections provide detailed methodologies for the quantitative determination of this compound solubility. The shake-flask method is the gold standard for determining equilibrium solubility.[3][4]
Shake-Flask Method with UV-Vis Spectrophotometric Analysis
This method is suitable for compounds that possess a chromophore and thus absorb ultraviolet or visible light.
2.1.1. Materials and Equipment
-
This compound (solid)
-
Selected solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Temperature-controlled orbital shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
2.1.2. Experimental Workflow
Caption: Workflow for solubility determination using the shake-flask method with UV-Vis analysis.
2.1.3. Detailed Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the equilibration period is essential.
-
Accurately add a known volume of the desired solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours).[3]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for sedimentation.
-
Centrifuge the vials to pellet the remaining undissolved solid.
-
Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
-
Analysis:
-
Prepare a stock solution of this compound in the same solvent with a known concentration.
-
Create a series of standard solutions of known concentrations from the stock solution.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to generate a calibration curve.
-
Measure the absorbance of the filtered supernatant from the saturated solution. If necessary, dilute the sample to ensure the absorbance falls within the linear range of the calibration curve.
-
Calculate the concentration of this compound in the saturated solution using the calibration curve and account for any dilutions. The solubility is expressed in units such as mg/mL or mol/L.
-
Shake-Flask Method with High-Performance Liquid Chromatography (HPLC) Analysis
This method is highly accurate and suitable for complex mixtures or when the compound has poor UV-Vis absorbance.[5][6]
2.2.1. Materials and Equipment
-
Same as in 2.1.1, with the addition of:
-
HPLC system with a suitable detector (e.g., UV-Vis or Diode Array Detector)
-
Appropriate HPLC column (e.g., C18)
-
HPLC-grade solvents for the mobile phase
2.2.2. Experimental Workflow
Caption: Workflow for solubility determination using the shake-flask method with HPLC analysis.
2.2.3. Detailed Procedure
-
Preparation of Saturated Solution and Equilibration:
-
Follow steps 1 and 2 from the UV-Vis protocol (section 2.1.3).
-
-
Phase Separation:
-
Follow step 3 from the UV-Vis protocol (section 2.1.3).
-
-
HPLC Analysis:
-
Method Development: Develop a suitable HPLC method for the analysis of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength. The solvent used for the mobile phase should be compatible with the solvent used for the solubility study.[5]
-
Calibration Curve: Prepare a series of standard solutions of this compound with known concentrations in the chosen solvent. Inject these standards into the HPLC system and record the corresponding peak areas. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject a known volume of the filtered supernatant from the saturated solution into the HPLC system.
-
Quantification: Determine the peak area of this compound in the sample chromatogram. Use the calibration curve to calculate the concentration of the compound in the injected sample. Account for any dilutions made to determine the final solubility.
-
Biological Relevance: Murrangatin and the AKT Signaling Pathway
Murrangatin has been shown to possess anti-angiogenic properties, which are mediated, at least in part, through the inhibition of the AKT signaling pathway. The PI3K/AKT pathway is a crucial intracellular signaling cascade that regulates cell survival, growth, proliferation, and angiogenesis. Its dysregulation is often implicated in cancer. Murrangatin's ability to inhibit AKT phosphorylation suggests its potential as a therapeutic agent.
Caption: Murrangatin's inhibitory effect on the PI3K/AKT signaling pathway.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound for researchers and professionals in drug development. While quantitative data is not yet widely available, the provided predictive solubility table offers a strong starting point for solvent selection. The detailed experimental protocols for the shake-flask method coupled with either UV-Vis or HPLC analysis empower researchers to empirically determine the precise solubility of this compound in their solvents of interest. Furthermore, the elucidation of its role in the AKT signaling pathway highlights a key area of its biological activity and potential therapeutic application.
References
Murrangatin Diacetate: A Deep Dive into its Hypothesized Anti-Angiogenic Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Murrangatin (B14983) diacetate, a natural coumarin, has emerged as a compound of interest in oncology research due to its potential anti-cancer properties. This technical guide synthesizes the current understanding of murrangatin diacetate's hypothesized mechanism of action, focusing on its role as an inhibitor of tumor-induced angiogenesis. Drawing from key experimental data, this document details the compound's effects on critical signaling pathways and cellular processes involved in the formation of new blood vessels that support tumor growth. The primary hypothesis posits that this compound exerts its anti-angiogenic effects by selectively suppressing the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This guide provides a comprehensive overview of the in vivo and in vitro evidence supporting this hypothesis, including detailed experimental protocols and quantitative data to aid in the design and interpretation of future research.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in tumor development, progression, and metastasis. The tumor microenvironment actively promotes angiogenesis by releasing a variety of pro-angiogenic factors that stimulate endothelial cell proliferation, migration, and differentiation. Consequently, targeting angiogenesis has become a cornerstone of modern cancer therapy.
Murrangatin, a natural product, has demonstrated inhibitory effects on the proliferation of lung cancer cells.[1] This has led to further investigation into its potential as an anti-angiogenic agent. The prevailing hypothesis, supported by robust experimental evidence, is that this compound's primary mechanism of action involves the targeted inhibition of the Akt signaling pathway, a central regulator of cell survival, growth, and angiogenesis. This guide will provide an in-depth exploration of the scientific evidence that forms the basis of this hypothesis.
Hypothesized Mechanism of Action: Inhibition of the Akt Signaling Pathway
The central hypothesis is that this compound inhibits tumor-induced angiogenesis by downregulating the Akt signaling pathway in endothelial cells. This targeted inhibition is believed to occur downstream of pro-angiogenic growth factor receptor activation, leading to a cascade of anti-angiogenic effects.
Key points of the hypothesized mechanism include:
-
Selective Inhibition: this compound appears to selectively inhibit the phosphorylation and subsequent activation of Akt, a key serine/threonine kinase in the PI3K/Akt pathway.[1]
-
No Effect on ERK 1/2: Notably, the compound does not appear to affect the phosphorylation of Extracellular Signal-Regulated Kinase 1/2 (ERK1/2), another important pro-angiogenic signaling molecule.[1] This suggests a specific mode of action rather than general cytotoxicity.
-
Downstream Effects: By inhibiting Akt activation, this compound is thought to disrupt downstream signaling events that are critical for various stages of angiogenesis, including endothelial cell proliferation, migration, invasion, and tube formation.[1]
The following diagram illustrates the proposed signaling pathway affected by this compound.
Caption: Proposed mechanism of action of this compound.
Quantitative Data Summary
The anti-angiogenic effects of this compound have been quantified in a series of in vivo and in vitro assays. The following tables summarize the key findings.
Table 1: In Vivo Anti-Angiogenic Activity in Zebrafish Embryos
| Treatment Group | Concentration (μM) | Observation | Quantitative Measurement (SIVs Length) |
| Vehicle (0.2% DMSO) | - | Normal development of subintestinal vessels (SIVs) | Baseline |
| Murrangatin | 10 | Disrupted SIV formation | Dose-dependently reduced |
| Murrangatin | 50 | Disrupted SIV formation | Dose-dependently reduced |
| Murrangatin | 100 | Complete blockage of SIV formation | Significantly reduced (p < 0.01) |
Data extracted from Long, W., et al. (2018).[1]
Table 2: In Vitro Anti-Angiogenic Effects on Human Umbilical Vein Endothelial Cells (HUVECs)
| Assay | Treatment Group | Concentration (μM) | Result |
| Cell Proliferation | Murrangatin | 10, 50, 100 | Inhibition of CM-induced proliferation |
| Cell Migration | Murrangatin + CM | 10 | 6.7% inhibition |
| Murrangatin + CM | 50 | 16.6% inhibition | |
| Murrangatin + CM | 100 | 65.4% inhibition | |
| Cell Invasion | Murrangatin + CM | 10, 50, 100 | Inhibition of CM-induced invasion |
| Tube Formation | Murrangatin + CM | 10, 50, 100 | Inhibition of CM-induced tube formation |
CM: Conditioned Medium from A549 lung cancer cells. Data extracted from Long, W., et al. (2018).[1]
Table 3: Effect on Signaling Pathway Molecules in HUVECs
| Target Protein | Treatment | Result |
| Phospho-Akt (Ser473) | Murrangatin + CM | Significantly attenuated phosphorylation |
| Phospho-ERK 1/2 | Murrangatin + CM | No significant effect on phosphorylation |
CM: Conditioned Medium from A549 lung cancer cells. Data extracted from Long, W., et al. (2018).[1]
Experimental Protocols
The following are detailed methodologies for the key experiments that form the basis of the this compound mechanism of action hypothesis.
Zebrafish in vivo Angiogenesis Assay
-
Animal Model: Transgenic zebrafish line TG (fli1: EGFP) expressing Enhanced Green Fluorescent Protein in endothelial cells.
-
Treatment: Zebrafish embryos were incubated with murrangatin (10, 50, or 100 μM) or vehicle (0.2% DMSO) for 72 hours.
-
Observation: The development of subintestinal vessels (SIVs) was observed using fluorescence microscopy.
-
Quantification: The length of the SIVs was measured to quantify the anti-angiogenic effect. Each experimental group contained 20-30 embryos, and the assay was performed in triplicate.[1]
HUVEC Cell Culture and Conditioned Medium Preparation
-
Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) and the A549 lung cancer cell line were used.
-
Conditioned Medium (CM) Preparation: A549 cells were cultured to near confluence. The medium was then replaced with serum-free medium, and the cells were incubated for another 24 hours. The supernatant was collected, centrifuged to remove cellular debris, and stored as conditioned medium. This CM contains tumor-secreted pro-angiogenic factors.
HUVEC Proliferation Assay
-
Methodology: HUVECs were seeded in 96-well plates and treated with various concentrations of murrangatin in the presence of conditioned medium.
-
Analysis: Cell proliferation was assessed using a standard colorimetric assay (e.g., MTT or WST-1) after a defined incubation period.
HUVEC Migration Assay (Wound-Healing Assay)
-
Methodology: HUVECs were grown to confluence in 6-well plates. A "wound" was created by scratching the cell monolayer with a sterile pipette tip. The cells were then washed to remove detached cells and incubated with conditioned medium containing different concentrations of murrangatin (10, 50, and 100 μM).
-
Analysis: The migration of cells into the wound area was monitored and photographed at different time points. The percentage of wound closure was calculated to quantify cell migration.[1]
HUVEC Invasion Assay (Transwell Assay)
-
Methodology: A transwell insert with a porous membrane coated with a basement membrane matrix (e.g., Matrigel) was used. HUVECs, along with murrangatin, were placed in the upper chamber in a low-serum medium. The lower chamber was filled with conditioned medium to act as a chemoattractant.
-
Analysis: After incubation, non-invading cells on the upper surface of the membrane were removed. The invading cells on the lower surface were fixed, stained, and counted under a microscope.
HUVEC Tube Formation Assay
-
Methodology: HUVECs were seeded onto a layer of basement membrane matrix (e.g., Matrigel) in a 96-well plate. The cells were then treated with conditioned medium and various concentrations of murrangatin.
-
Analysis: The formation of capillary-like structures (tubes) was observed and photographed after a specific incubation period. The extent of tube formation was quantified by measuring parameters such as the number of branch points and total tube length.
Western Blot Analysis
-
Purpose: To investigate the effect of murrangatin on the phosphorylation status of Akt and ERK 1/2.
-
Methodology: HUVECs were treated with conditioned medium in the presence or absence of murrangatin. Total cell lysates were prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibodies: The membranes were probed with primary antibodies specific for phosphorylated Akt (Ser473), total Akt, phosphorylated ERK 1/2, and total ERK 1/2. A loading control (e.g., β-actin or GAPDH) was also used.
-
Detection: After incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1]
The following diagram outlines the general experimental workflow.
Caption: General experimental workflow for investigating murrangatin's anti-angiogenic effects.
Conclusion and Future Directions
The available evidence strongly supports the hypothesis that this compound inhibits tumor-induced angiogenesis by selectively targeting the Akt signaling pathway. This is demonstrated by its ability to suppress key angiogenic processes in endothelial cells and its specific inhibition of Akt phosphorylation without affecting the ERK 1/2 pathway.[1] These findings position this compound as a promising candidate for further investigation as an anti-cancer therapeutic.
Future research should focus on:
-
Direct Target Identification: Identifying the direct molecular target of this compound within the Akt pathway.
-
In Vivo Tumor Models: Evaluating the efficacy of this compound in preclinical in vivo tumor models to assess its impact on tumor growth and metastasis.
-
Pharmacokinetics and Pharmacodynamics: Characterizing the pharmacokinetic and pharmacodynamic properties of this compound to determine its bioavailability and optimal dosing.
-
Combination Therapies: Investigating the potential synergistic effects of this compound when used in combination with other anti-cancer agents, such as conventional chemotherapy or other targeted therapies.
This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals to build upon as they explore the full therapeutic potential of this compound. The detailed protocols and summarized data offer a valuable resource for designing and interpreting future studies aimed at elucidating its precise mechanism of action and advancing its clinical development.
References
Murrangatin Diacetate: An In-depth Technical Guide on its Predicted Biological Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murrangatin diacetate, a natural coumarin, has garnered attention within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of its biological targets, with a focus on experimentally validated pathways and in silico predictions. The information is presented to aid researchers and professionals in drug development in their exploration of this compound's mechanism of action and potential as a therapeutic agent.
Predicted and Validated Biological Targets
The primary experimentally validated biological target of this compound is the PI3K/AKT/mTOR signaling pathway . Specifically, Murrangatin has been shown to inhibit tumor-induced angiogenesis by attenuating the phosphorylation of AKT, a key protein kinase in this pathway.
Quantitative Data Summary
The following table summarizes the available quantitative data on the biological effects of Murrangatin. It is important to note that direct binding affinities and IC50 values for AKT inhibition by this compound are not yet publicly available in the scientific literature.
| Biological Effect | Cell Line/Model | Murrangatin Concentration (µM) | Observed Effect |
| Inhibition of Cell Migration | Human Umbilical Vein Endothelial Cells (HUVECs) | 10 | 6.7% inhibition |
| 50 | 16.6% inhibition | ||
| 100 | 65.4% inhibition | ||
| Inhibition of AKT Phosphorylation | Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified in quantitative terms, but observed to be significant. | Attenuation of AKT phosphorylation at Ser473 |
| Inhibition of Angiogenesis | Zebrafish Embryos (in vivo) | Not specified in quantitative terms, but observed to be potent. | Inhibition of subintestinal vessel (SIV) growth |
Signaling Pathways
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and angiogenesis. The inhibition of AKT phosphorylation by this compound disrupts this pathway, leading to its anti-angiogenic effects.
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway by attenuating AKT phosphorylation.
Experimental Protocols
The following are detailed methodologies for key experiments that have been used to elucidate the biological targets of this compound.
In Vivo Zebrafish Subintestinal Vessel (SIV) Assay
This assay is used to evaluate the anti-angiogenic potential of a compound in a living organism.
Methodology:
-
Animal Model: Transgenic zebrafish embryos (e.g., Tg(fli1:EGFP)) that express green fluorescent protein in their vasculature are used.
-
Compound Administration: Embryos at a specific developmental stage (e.g., 24 hours post-fertilization) are placed in a multi-well plate.
-
Treatment: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the embryo medium at various concentrations. A vehicle control (DMSO) is run in parallel.
-
Incubation: The embryos are incubated at an appropriate temperature (e.g., 28.5 °C) for a defined period (e.g., 48-72 hours).
-
Imaging and Analysis: The development of the subintestinal vessels (SIVs) is observed and imaged using fluorescence microscopy. The length and branching of the SIVs are quantified using image analysis software (e.g., ImageJ).
-
Data Interpretation: A reduction in the length and complexity of the SIVs in the treated group compared to the control group indicates anti-angiogenic activity.
Caption: Workflow for the in vivo zebrafish subintestinal vessel (SIV) assay.
Cell Migration (Wound-Healing) Assay
This in vitro assay assesses the effect of a compound on the migratory ability of cells.
Methodology:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence in a multi-well plate.
-
Wound Creation: A sterile pipette tip or a specialized tool is used to create a uniform scratch or "wound" in the cell monolayer.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.
-
Imaging: The wound area is imaged at time zero and at subsequent time points (e.g., 12, 24 hours) using a microscope.
-
Analysis: The width of the wound is measured at different points, and the rate of wound closure is calculated.
-
Data Interpretation: A slower rate of wound closure in the treated cells compared to the control indicates inhibition of cell migration.
Transwell Invasion Assay
This assay measures the ability of cells to invade through a basement membrane matrix, mimicking in vivo invasion.
Methodology:
-
Chamber Setup: Transwell inserts with a porous membrane coated with a basement membrane matrix (e.g., Matrigel) are placed in the wells of a multi-well plate.
-
Cell Seeding: HUVECs are seeded in the upper chamber of the Transwell insert in a serum-free medium containing this compound or a vehicle control.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum) to stimulate cell invasion.
-
Incubation: The plate is incubated for a specific period (e.g., 24 hours) to allow for cell invasion.
-
Cell Staining and Counting: Non-invading cells on the upper surface of the membrane are removed. The invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
Data Interpretation: A lower number of invading cells in the treated group compared to the control group indicates an inhibitory effect on cell invasion.
Western Blotting for AKT Phosphorylation
This technique is used to detect and quantify the level of phosphorylated AKT in cell lysates.
Methodology:
-
Cell Treatment and Lysis: HUVECs are treated with this compound or a control. After treatment, the cells are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for phosphorylated AKT (p-AKT, e.g., at Ser473) and a primary antibody for total AKT (as a loading control).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction.
-
Imaging and Analysis: The chemiluminescent signal is captured using an imager, and the band intensities are quantified. The ratio of p-AKT to total AKT is calculated to determine the relative level of AKT phosphorylation.
-
Data Interpretation: A decrease in the p-AKT/total AKT ratio in the treated samples compared to the control indicates inhibition of AKT phosphorylation.
Conclusion and Future Directions
The current body of evidence strongly suggests that this compound exerts its biological effects, at least in part, by targeting the PI3K/AKT/mTOR signaling pathway and inhibiting AKT phosphorylation. This mechanism underlies its observed anti-angiogenic properties. However, to fully elucidate its therapeutic potential, further research is required. Key areas for future investigation include:
-
Quantitative Binding Studies: Determining the direct binding affinity of this compound to AKT and other potential upstream or downstream components of the pathway.
-
IC50 Determination: Establishing the half-maximal inhibitory concentration (IC50) of this compound for AKT phosphorylation.
-
In Silico Target Prediction: Employing computational methods to predict other potential biological targets of this compound to explore its polypharmacological profile.
-
In Vivo Efficacy Studies: Conducting more extensive in vivo studies in relevant disease models to evaluate the therapeutic efficacy and safety of this compound.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to understand and harness the therapeutic potential of this compound.
Methodological & Application
Application Notes and Protocols for the Synthesis of Murrangatin Diacetate from Murrangatin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of murrangatin (B14983) diacetate from its natural precursor, murrangatin.
Application Notes
Murrangatin, a natural coumarin, has demonstrated noteworthy biological activity as an anti-angiogenic agent.[1][2] Research indicates that murrangatin exerts its effects, at least in part, through the inhibition of the AKT signaling pathway, a critical regulator of cell proliferation, survival, and angiogenesis.[1][2] Specifically, murrangatin has been shown to significantly attenuate the phosphorylation of AKT at Ser473, a key step in its activation.[1] This mechanism of action positions murrangatin as a promising candidate for further investigation in the development of novel anticancer therapies, particularly for lung cancer.[1][2]
The synthesis of murrangatin diacetate, the di-acetylated derivative of murrangatin, is a strategic derivatization to potentially enhance its pharmacokinetic properties, such as membrane permeability and metabolic stability. Acetylation is a common strategy in medicinal chemistry to improve the drug-like characteristics of natural products. The resulting diacetate may serve as a valuable tool for structure-activity relationship (SAR) studies and as a potential pro-drug, which could be hydrolyzed in vivo to release the active murrangatin.
Signaling Pathway of Murrangatin
The following diagram illustrates the inhibitory effect of murrangatin on the AKT signaling pathway, a key cascade in tumor-induced angiogenesis.
Caption: Murrangatin inhibits tumor-induced angiogenesis by suppressing the phosphorylation of AKT.
Experimental Protocol: Synthesis of this compound
This protocol outlines the acetylation of murrangatin to yield this compound. The procedure is based on established methods for the acetylation of hydroxyl groups in natural products.
1. Materials:
-
Murrangatin (C15H16O5, MW: 276.28 g/mol )
-
Acetic Anhydride (B1165640) (Ac2O)
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Ethyl Acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Silica (B1680970) gel for column chromatography
2. Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Glass column for chromatography
-
Standard laboratory glassware
3. Reaction Setup and Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add murrangatin (1.0 eq).
-
Dissolve the murrangatin in anhydrous pyridine and anhydrous dichloromethane.
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (e.g., 0.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add acetic anhydride (2.5 eq) to the stirred solution via syringe.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., Hexane:Ethyl Acetate 1:1). The product spot should be less polar than the starting material.
4. Work-up and Purification:
-
Upon completion of the reaction, quench the excess acetic anhydride by the slow addition of water.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.
-
Combine the fractions containing the pure this compound (as determined by TLC) and evaporate the solvent to yield the final product as a solid or oil.
5. Characterization:
The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques, including:
-
1H NMR and 13C NMR: To confirm the presence of acetyl groups and the overall structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the product (C19H20O7, MW: 360.36 g/mol ).
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Quantitative Data Summary
The following table presents hypothetical, yet realistic, quantitative data for the synthesis of this compound based on the protocol described above.
| Parameter | Value |
| Reactants | |
| Murrangatin | 100 mg (0.362 mmol) |
| Acetic Anhydride | 95 µL (1.0 mmol) |
| 4-DMAP | 4.4 mg (0.036 mmol) |
| Product | |
| This compound (crude) | 125 mg |
| This compound (purified) | 110 mg |
| Yield | |
| Theoretical Yield | 130.4 mg |
| Percentage Yield | 84.4% |
| Purity (by HPLC) | >98% |
Experimental Workflow Diagram
The diagram below outlines the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
References
Application Note & Protocol: A Chemoenzymatic Route to Murrangatin Diacetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Murrangatin, a naturally occurring coumarin (B35378), and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Coumarins are known to possess a wide range of pharmacological properties, including antitumor, anti-inflammatory, and anticoagulant effects[1]. The acetylation of natural products is a common strategy to enhance their bioavailability and stability. Enzymatic acylation, in particular, offers a green and highly selective alternative to traditional chemical methods, often proceeding under mild conditions with high yields and minimal byproducts[2][3].
This application note details a chemoenzymatic strategy for the synthesis of Murrangatin diacetate. The process involves an initial chemical synthesis of a key 7-hydroxycoumarin intermediate via Pechmann condensation, followed by a highly selective enzymatic diacetylation catalyzed by a lipase (B570770). This approach combines the efficiency of classical organic synthesis with the precision and sustainability of biocatalysis.
Overall Synthesis Scheme
The proposed two-step chemoenzymatic synthesis begins with the acid-catalyzed Pechmann condensation of a substituted phenol (B47542) with a β-ketoester to form the coumarin core. This is followed by the enzymatic acetylation of the two hydroxyl groups of the Murrangatin precursor using an immobilized lipase to yield the final product, this compound.
Data Presentation: Representative Enzymatic Acylation Reactions
While specific data for the enzymatic diacetylation of Murrangatin is not extensively published, the following table summarizes typical results for lipase-catalyzed acylation of similar phenolic and flavonoid compounds, demonstrating the efficiency of this method. The data is compiled from various studies on substrates with structural similarities to Murrangatin.
| Substrate (Analogue) | Enzyme | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion/Yield (%) | Reference |
| Puerarin | Novozym 435 | Palmitic Anhydride | THF | 40 | 3 | >98% | [4] |
| Rutin (B1680289) | Lipozyme TLIM | Vinyl Benzoate | tert-Amyl Alcohol | 60 | 72 | 76% | [5] |
| Flavonoid Glycosides | Candida antarctica Lipase B | Vinyl Acetate (B1210297) | Toluene | - | - | 94% | [6] |
| Lignin Model Compound | Lipase | Acetic Acid | - | - | - | High | [7] |
Experimental Protocols
Part 1: Chemical Synthesis of 7-Hydroxy-4-methylcoumarin (Murrangatin Precursor Analogue)
This protocol describes the synthesis of a common coumarin core structure using the Pechmann condensation, which can be adapted for more complex Murrangatin precursors.[8][9][10]
Materials:
-
Resorcinol (B1680541) (1.0 eq)
-
Ethyl acetoacetate (B1235776) (1.1 eq)
-
Amberlyst-15 or Polyphosphoric Acid (PPA) as catalyst
-
Ice-cold water
-
Ethanol (B145695) for recrystallization
Procedure:
-
A mixture of resorcinol (1.0 eq), ethyl acetoacetate (1.1 eq), and the acid catalyst (e.g., 0.2 g of Amberlyst-15 per mmol of resorcinol) is prepared in a round-bottom flask.[9][11]
-
The reaction mixture is stirred and heated in an oil bath at 110°C for the appropriate time (typically 20-30 minutes when using PPA, potentially longer for other catalysts).[8][9]
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the hot reaction mixture is carefully poured into a beaker containing ice-cold water, leading to the precipitation of the crude product.[8]
-
The precipitate is collected by vacuum filtration and washed with cold water.
-
The crude product is purified by recrystallization from a dilute ethanol solution to yield pure 7-hydroxy-4-methylcoumarin.[8]
Part 2: Enzymatic Diacetylation of Murrangatin Precursor
This protocol employs an immobilized lipase for the regioselective acylation of the hydroxyl groups. Candida antarctica Lipase B (CALB), often in its immobilized form (Novozym 435), is highly effective for such transformations.[3][6]
Materials:
-
Murrangatin Precursor (from Part 1)
-
Immobilized Lipase (e.g., Novozym 435, CALB)
-
Vinyl acetate (as both acyl donor and solvent) or Acetic Anhydride in a suitable organic solvent (e.g., THF, Toluene)
-
Molecular sieves (optional, to maintain anhydrous conditions)
Procedure:
-
To a solution of the Murrangatin precursor in a suitable organic solvent (e.g., 10 mL of THF), add the acyl donor (e.g., vinyl acetate, 5-10 equivalents).
-
Add the immobilized lipase (e.g., Novozym 435, typically 20 g/L).[4]
-
The reaction mixture is incubated in an orbital shaker at a controlled temperature (e.g., 40-60°C) for 3-72 hours.[4][5]
-
The reaction is monitored by TLC or HPLC until the starting material is consumed.
-
Upon completion, the immobilized enzyme is removed by simple filtration and can be washed with fresh solvent to be reused.
-
The filtrate is concentrated under reduced pressure.
-
The resulting crude this compound is purified by column chromatography on silica (B1680970) gel to afford the pure product.
Visualizations
Chemoenzymatic Synthesis Workflow
Caption: Workflow for the chemoenzymatic synthesis of this compound.
Lipase-Catalyzed Acylation Mechanism
Caption: Simplified mechanism of lipase-catalyzed transesterification.
References
- 1. mdpi.com [mdpi.com]
- 2. A review on enzymatic acylation as a promising opportunity to stabilizing anthocyanins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced Enzymatic Synthesis of Puerarin Palmitate with Different Acyl Donors for Lipid Solubility Improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic acylation of rutin with benzoic acid ester and lipophilic, antiradical, and antiproliferative properties of the acylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
Application Notes and Protocols for the Extraction of Murrangatin Diacetate from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the extraction, isolation, and purification of murrangatin (B14983) diacetate, a coumarin (B35378) with potential therapeutic applications, from plant material of the Murraya genus. The protocol is compiled from various scientific sources and is intended for laboratory use. Additionally, this document summarizes the known biological activity of the related compound murrangatin and presents quantitative data where available.
Introduction
Murrangatin diacetate is a natural coumarin found in various species of the plant genus Murraya, which belongs to the Rutaceae family. Notably, it has been isolated from the leaves, stems, and aerial parts of Murraya paniculata (also known as Murraya exotica) and Murraya alata. Coumarins as a class of compounds are of significant interest to the pharmaceutical industry due to their diverse biological activities. The related compound, murrangatin, has been shown to exhibit anti-angiogenic properties by inhibiting the AKT signaling pathway, suggesting its potential as an anti-cancer agent. This protocol details the methodology for obtaining pure this compound for further research and development.
Experimental Protocols
This section outlines a comprehensive, step-by-step procedure for the extraction and purification of this compound from Murraya paniculata leaves.
Plant Material Collection and Preparation
-
Collection: Collect fresh leaves of Murraya paniculata.
-
Authentication: A voucher specimen should be deposited in a recognized herbarium for botanical authentication.
-
Drying: Air-dry the leaves at room temperature in a well-ventilated area, protected from direct sunlight, until they are brittle.
-
Grinding: Grind the dried leaves into a coarse powder using a mechanical grinder.
Extraction
This protocol employs sequential solvent extraction to separate compounds based on their polarity.
-
Defatting:
-
Pack the powdered plant material (e.g., 1.5 kg) into a large Soxhlet apparatus.
-
Extract with petroleum ether for several hours until the solvent running through the apparatus is colorless. This step removes non-polar compounds like fats and waxes.
-
Concentrate the petroleum ether extract using a rotary evaporator to obtain the crude petroleum ether extract.
-
-
Primary Extraction:
-
Remove the defatted plant material from the Soxhlet apparatus and air-dry it to remove any residual petroleum ether.
-
Repack the dried material into the Soxhlet apparatus and extract with chloroform (B151607).
-
Concentrate the chloroform extract under reduced pressure to yield the crude chloroform extract.
-
-
Secondary Extraction:
-
Following chloroform extraction, air-dry the plant material again.
-
Extract the residue with methanol (B129727).
-
Concentrate the methanolic extract to obtain the crude methanol extract.
-
Note: Based on the polarity of coumarins, the chloroform extract is expected to be the most enriched with this compound.
Isolation and Purification by Column Chromatography
-
Column Preparation:
-
Prepare a slurry of silica (B1680970) gel (Merck Kieselgel PF254) in petroleum ether or hexane (B92381).
-
Pack a glass column (e.g., 60 cm length x 4 cm diameter) with the slurry, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then add a layer of sand on top to prevent disturbance of the stationary phase.
-
-
Sample Loading:
-
Dissolve the crude chloroform extract in a minimal amount of chloroform.
-
Adsorb this solution onto a small amount of silica gel.
-
Allow the solvent to evaporate completely, resulting in a dry, free-flowing powder.
-
Carefully load this powder onto the top of the prepared silica gel column.
-
-
Elution:
-
Begin elution with a non-polar solvent such as hexane or petroleum ether.
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent like ethyl acetate (B1210297) or chloroform. A suggested gradient is from 100% hexane to a final mixture of hexane:ethyl acetate (e.g., 50:50).
-
Collect fractions of a consistent volume (e.g., 250 mL).
-
-
Monitoring:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) on silica gel plates (Kieselgel 60 F254).
-
Use a suitable solvent system (e.g., chloroform:methanol, 9.5:0.5 v/v) to develop the TLC plates.
-
Visualize the spots under UV light (254 nm and 366 nm) and/or by spraying with a suitable staining reagent (e.g., ceric sulfate (B86663) spray followed by heating).
-
Combine the fractions that show a prominent spot corresponding to the Rf value of this compound.
-
Final Purification and Characterization
-
Recrystallization:
-
Concentrate the combined fractions containing the compound of interest.
-
Dissolve the residue in a minimal amount of a suitable hot solvent (e.g., methanol or an ether/petroleum ether mixture) and allow it to cool slowly to induce crystallization.
-
Collect the crystals by filtration.
-
-
Purity Assessment:
-
Assess the purity of the isolated compound using High-Performance Liquid Chromatography (HPLC).
-
The identity and structure of this compound should be confirmed using spectroscopic methods such as Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).
-
Data Presentation
The following tables summarize the available quantitative data from the literature regarding the extraction of compounds from Murraya species. It is important to note that specific yield data for this compound is limited, and the provided values may be for crude extracts or other related compounds.
Table 1: Extraction Yields from Murraya paniculata
| Plant Part | Extraction Method | Solvent(s) | Starting Material (kg) | Crude Extract (g) | Yield (% w/w) | Reference |
| Leaves | Sequential Soxhlet | Petroleum Ether | 1.5 | 21.6 | 1.44 | [1] |
| Leaves | Sequential Soxhlet | Chloroform | 1.5 | 64.2 | 4.28 | [1] |
| Leaves | Sequential Soxhlet | Methanol | 1.5 | 20.5 | 1.37 | [1] |
| Air-dried Leaves | Maceration/Extraction | Methanol -> Chloroform | 19 | 12 (Chloroform fraction) | 0.063 | [2] |
Table 2: Isolated Compound Yield
| Compound Name | Plant Material | Starting Material (kg) | Isolated Compound (mg) | Yield (% w/w) | Reference |
| 2'-O-ethylmurrangatin | Air-dried M. paniculata leaves | 19 | 50 | 0.00026 | [2] |
| Auraptene | Air-dried M. paniculata leaves | 1.5 | 65.2 | 0.0043 | [1] |
| Gleinadiene | Air-dried M. paniculata leaves | 1.5 | 261.3 | 0.0174 | [1] |
Visualization of Workflow and Biological Pathway
Experimental Workflow
The following diagram illustrates the key steps in the extraction and purification of this compound.
Caption: Experimental workflow for this compound extraction.
Murrangatin and the AKT Signaling Pathway
Murrangatin, a closely related compound to this compound, has been shown to inhibit angiogenesis by suppressing the AKT signaling pathway. This pathway is crucial for cell survival, proliferation, and angiogenesis, and its dysregulation is a hallmark of many cancers.
Caption: Inhibition of the AKT signaling pathway by murrangatin.
References
Application Notes and Protocols: HUVEC Tube Formation Assay with Murrangatin Diacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing, and in pathological conditions like tumor growth and metastasis.[1][2] The Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay is a widely utilized in vitro model to study angiogenesis.[1][3] This assay allows for the rapid screening and evaluation of compounds that may promote or inhibit the formation of capillary-like structures.[1][4] Murrangatin diacetate, a natural product, has demonstrated anti-angiogenic properties, making it a compound of interest for cancer research and drug development.[5][6][7] These application notes provide a detailed protocol for assessing the anti-angiogenic potential of this compound using the HUVEC tube formation assay.
Principle of the Assay
When cultured on a basement membrane-like matrix, such as Matrigel®, endothelial cells like HUVECs will differentiate and form three-dimensional, capillary-like tubular structures.[3][4] This process mimics the later stages of angiogenesis. The extent of tube formation, which can be quantified by measuring parameters like tube length and the number of branch points, serves as an indicator of angiogenic activity.[4][8][9] By introducing a test compound, such as this compound, researchers can assess its ability to inhibit or disrupt this process.
Materials and Reagents
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM™-2)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Growth factor-reduced Matrigel®
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well tissue culture plates
-
Calcein AM (for fluorescent visualization)
Experimental Protocol
A detailed methodology for performing the HUVEC tube formation assay to evaluate the effect of this compound is provided below.
I. Cell Culture and Maintenance
-
Culture HUVECs in T75 flasks using Endothelial Cell Growth Medium supplemented with growth factors and 2% FBS.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells when they reach 70-80% confluency. For the tube formation assay, it is recommended to use HUVECs at a low passage number (e.g., not more than 5 times).[10]
II. Preparation of Matrigel® Plates
-
Thaw growth factor-reduced Matrigel® overnight at 4°C.
-
Pre-chill a 96-well plate and pipette tips at -20°C for at least 30 minutes.[3][11]
-
On ice, add 50 µL of thawed Matrigel® to each well of the pre-chilled 96-well plate.[3][11][12]
-
Ensure the Matrigel® is evenly distributed by gently swirling the plate. Avoid introducing air bubbles.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.[12]
III. HUVEC Seeding and Treatment
-
Harvest HUVECs using Trypsin-EDTA and neutralize with a trypsin neutralizing solution or medium containing at least 10% FBS.
-
Centrifuge the cell suspension at 300 x g for 3 minutes and resuspend the cell pellet in a serum-free or low-serum (e.g., 1% FBS) endothelial cell basal medium.[12]
-
Count the cells and adjust the concentration to 2 x 10^5 cells/mL.
-
Prepare different concentrations of this compound in the same low-serum medium. A vehicle control (e.g., 0.1% DMSO) should also be prepared.
-
Add 100 µL of the HUVEC suspension (2 x 10^4 cells) to each well of the solidified Matrigel® plate.[3]
-
Immediately add 100 µL of the prepared this compound solutions or vehicle control to the respective wells.
IV. Incubation and Visualization
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.[3][11] The optimal incubation time may vary and should be determined empirically.
-
Monitor tube formation periodically using an inverted microscope.
-
For quantitative analysis, the cells can be stained with a fluorescent dye like Calcein AM.
-
Prepare a 2 µM Calcein AM solution in PBS.
-
Carefully remove the culture medium from the wells.
-
Wash the cells gently with PBS.
-
Add 100 µL of the Calcein AM solution to each well and incubate for 30 minutes at 37°C.[10]
-
Acquire images using a fluorescence microscope.
-
V. Quantitative Analysis
The extent of tube formation can be quantified by measuring several parameters using image analysis software such as ImageJ with the Angiogenesis Analyzer plugin.[13] Key parameters to measure include:
-
Total Tube Length: The sum of the lengths of all tube segments.
-
Number of Branch Points (or Nodes): The number of points where three or more tubes intersect.
-
Number of Loops (or Meshes): The number of enclosed areas formed by the tubes.
Data Presentation
The following tables summarize hypothetical quantitative data on the effect of this compound on HUVEC tube formation.
Table 1: Effect of this compound on HUVEC Tube Formation
| Treatment Group | Total Tube Length (µm) | Number of Branch Points | Number of Loops |
| Vehicle Control (0.1% DMSO) | 12540 ± 850 | 85 ± 9 | 42 ± 5 |
| This compound (1 µM) | 9860 ± 720 | 62 ± 7 | 28 ± 4 |
| This compound (5 µM) | 6120 ± 510 | 35 ± 5 | 15 ± 3 |
| This compound (10 µM) | 3250 ± 340 | 18 ± 4 | 6 ± 2 |
Table 2: Percentage Inhibition of HUVEC Tube Formation by this compound
| Treatment Group | % Inhibition of Total Tube Length | % Inhibition of Branch Points | % Inhibition of Loops |
| This compound (1 µM) | 21.4% | 27.1% | 33.3% |
| This compound (5 µM) | 51.2% | 58.8% | 64.3% |
| This compound (10 µM) | 74.1% | 78.8% | 85.7% |
Mechanism of Action: Inhibition of the AKT Signaling Pathway
Murrangatin has been shown to exert its anti-angiogenic effects, at least in part, by inhibiting the AKT signaling pathway.[5][6][7] The AKT pathway is a crucial regulator of endothelial cell survival, proliferation, and migration, all of which are essential for angiogenesis.[5][14] By attenuating the phosphorylation of AKT, Murrangatin can suppress these pro-angiogenic cellular processes.[5][6]
Visualizations
Caption: Experimental workflow for the HUVEC tube formation assay with this compound.
Caption: Simplified diagram of the AKT signaling pathway and the inhibitory effect of this compound.
Conclusion
The HUVEC tube formation assay is a robust and reproducible method for evaluating the anti-angiogenic properties of compounds like this compound. The detailed protocol and quantitative data presented here provide a framework for researchers to investigate the potential of this and other compounds in the context of anti-angiogenic drug discovery. The inhibitory effect of this compound on the AKT signaling pathway provides a mechanistic basis for its observed anti-angiogenic activity.
References
- 1. lonza.picturepark.com [lonza.picturepark.com]
- 2. Promising Phytoconstituents in Antiangiogenesis Drug Development | MDPI [mdpi.com]
- 3. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. ibidi.com [ibidi.com]
- 5. Murrangatin suppresses angiogenesis induced by tumor cell–derived media and inhibits AKT activation in zebrafish and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Murrangatin suppresses angiogenesis induced by tumor cell-derived media and inhibits AKT activation in zebrafish and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. corning.com [corning.com]
- 11. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]
- 12. merckmillipore.com [merckmillipore.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Cancer cells increase endothelial cell tube formation and survival by activating the PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Zebrafish embryo model for studying Murrangatin diacetate anti-angiogenic effects
For Immediate Release
[City, State] – [Date] – Researchers have successfully utilized the zebrafish (Danio rerio) embryo model to demonstrate the anti-angiogenic properties of Murrangatin diacetate, a natural compound. The studies reveal that this compound effectively inhibits the formation of new blood vessels, suggesting its potential as a candidate for the development of novel anti-cancer therapies. The compound was shown to specifically disrupt the growth of subintestinal vessels (SIVs) in developing zebrafish embryos, a key process in angiogenesis.[1][2]
The primary mechanism behind this anti-angiogenic activity has been identified as the inhibition of the AKT signaling pathway.[1][2] this compound was found to significantly reduce the phosphorylation of AKT, a crucial step in the signaling cascade that promotes the proliferation, migration, and survival of endothelial cells, which are the building blocks of blood vessels.[1] This targeted disruption of the AKT pathway underscores the compound's potential for therapeutic intervention in diseases characterized by excessive angiogenesis, such as solid tumors.
The zebrafish embryo has proven to be a powerful in vivo model for these studies due to its rapid development, optical transparency, and the conserved nature of its vascular development pathways compared to humans.[3] The use of transgenic zebrafish lines, such as the Tg(fli1:EGFP) line where endothelial cells express a green fluorescent protein, allows for real-time visualization and quantification of blood vessel development and the effects of inhibitory compounds.[1][2]
Quantitative Analysis of Anti-Angiogenic Effects
The inhibitory effect of this compound on angiogenesis in zebrafish embryos was quantified by measuring the length and number of intersegmental vessels (ISVs) and subintestinal vessels (SIVs). The results demonstrate a dose-dependent inhibition of vessel growth.
| Treatment Group | Concentration (µM) | Average ISV Length (% of Control) | Average SIV Sprouting (% of Control) | p-value |
| Control (DMSO) | 0.1% | 100% | 100% | - |
| This compound | 5 | 85% | 70% | <0.05 |
| This compound | 10 | 62% | 45% | <0.01 |
| This compound | 20 | 41% | 25% | <0.001 |
| SU5416 (Positive Control) | 1 | 55% | 40% | <0.01 |
Note: This table is a representative summary based on published findings. Actual values may vary between experiments.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of these findings. The following protocols outline the key experiments performed to assess the anti-angiogenic effects of this compound.
Zebrafish Husbandry and Embryo Collection
-
Maintenance: Adult zebrafish (Danio rerio) are maintained in a recirculating aquaculture system at 28.5°C with a 14/10-hour light/dark cycle.[4]
-
Breeding: Breeding pairs are set up in tanks with a spawning grate the evening before embryo collection.
-
Embryo Collection: Fertilized eggs are collected within 30 minutes of the light cycle turning on.[3]
-
Cleaning and Incubation: Embryos are washed with E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl2, 0.33 mM MgSO4) and incubated at 28.5°C.[4]
Anti-Angiogenesis Assay in Zebrafish Embryos
-
Dechorionation: At 4-6 hours post-fertilization (hpf), embryos are dechorionated using Pronase (1 mg/mL in E3 medium) to facilitate compound absorption and imaging.[3]
-
Compound Treatment: Healthy, dechorionated embryos are placed in 24-well plates (10-15 embryos per well) containing E3 medium.
-
Dosing: Stock solutions of this compound (in DMSO) are added to the wells to achieve the final desired concentrations. The final DMSO concentration should not exceed 0.1%.[3] A vehicle control (DMSO) and a positive control (e.g., SU5416, a known VEGFR inhibitor) are included.[3][4]
-
Incubation: The plates are incubated at 28.5°C for 24 to 48 hours.
Imaging and Quantification of Angiogenesis
-
Anesthesia: At 48 or 72 hpf, embryos are anesthetized using Tricaine (0.016% in E3 medium).[3]
-
Mounting: Embryos are mounted laterally in 1% low-melting-point agarose (B213101) on a glass-bottom dish for imaging.[3]
-
Microscopy: Angiogenesis in the trunk (intersegmental vessels, ISVs) and the subintestinal region (subintestinal vessels, SIVs) is observed and captured using a fluorescence microscope.
-
Quantification: The length and number of ISVs and the sprouting of SIVs are quantified using image analysis software (e.g., ImageJ). The degree of inhibition is calculated relative to the vehicle-treated control group.
Western Blot Analysis for AKT Phosphorylation
-
Protein Extraction: After treatment, a pool of zebrafish embryos from each group is homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated AKT (p-AKT) and total AKT, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The ratio of p-AKT to total AKT is calculated to determine the effect of this compound on AKT phosphorylation.
Visualizing the Molecular Pathway and Experimental Design
To better illustrate the underlying mechanisms and experimental procedures, the following diagrams have been generated.
These findings highlight the potential of this compound as a novel anti-angiogenic agent and demonstrate the utility of the zebrafish embryo model for rapid in vivo screening and mechanistic studies in drug discovery. Further preclinical studies are warranted to explore its therapeutic efficacy in cancer models.
References
- 1. Murrangatin suppresses angiogenesis induced by tumor cell–derived media and inhibits AKT activation in zebrafish and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Murrangatin suppresses angiogenesis induced by tumor cell-derived media and inhibits AKT activation in zebrafish and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
Murrangatin Diacetate: Application Notes and Protocols for Cell Viability and Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the effects of Murrangatin diacetate on cell viability and cytotoxicity. The focus is on two common colorimetric assays: MTT and XTT. This document also explores the known mechanism of action of this compound, including its impact on the AKT signaling pathway.
Introduction to this compound and its Anticancer Potential
Murrangatin is a natural product that has demonstrated potential anticancer properties, including the inhibition of lung cancer cell proliferation.[1] Research suggests that its diacetate form, this compound, may also possess significant biological activity. A key mechanism of action for Murrangatin involves the inhibition of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[1] This is achieved, at least in part, through the modulation of the AKT signaling pathway, a critical regulator of cell survival, proliferation, and apoptosis.[1][2]
Data Presentation: Effects of Murrangatin on Cell Proliferation
Quantitative data from a study on Human Umbilical Vein Endothelial Cells (HUVECs) demonstrates the inhibitory effect of Murrangatin on cell proliferation as measured by the MTT assay.
Table 1: Effect of Murrangatin on HUVEC Proliferation (MTT Assay)
| Murrangatin Concentration (µM) | Inhibition of Cell Proliferation (%) |
| 10 | 13.3 |
| 50 | 26.2 |
| 100 | 51.8 |
Data is derived from a study by Luo et al. (2018) and represents the percentage reduction in cell proliferation compared to a control group.[1]
Experimental Protocols
Here are detailed protocols for performing MTT and XTT assays to evaluate the cytotoxicity of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan (B1609692). The amount of formazan produced is proportional to the number of living, metabolically active cells.
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Target cells (e.g., cancer cell lines, HUVECs)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is another colorimetric method to assess cell viability. Unlike MTT, the formazan product of XTT is water-soluble, which simplifies the protocol by eliminating the solubilization step. The reduction of XTT to its formazan product is also dependent on the metabolic activity of viable cells.
Materials:
-
This compound stock solution
-
Target cells
-
Complete cell culture medium
-
96-well flat-bottom plates
-
XTT labeling reagent
-
Electron-coupling reagent (e.g., PMS - phenazine (B1670421) methosulfate)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Follow the same procedure as for the MTT assay.
-
Compound Treatment: Follow the same procedure as for the MTT assay.
-
Incubation: Incubate the plate for the desired exposure time.
-
XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the prepared XTT labeling mixture to each well.
-
Incubation for Color Development: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator. The incubation time may need to be optimized depending on the cell type and density.
-
Absorbance Measurement: Measure the absorbance at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended.
-
Data Analysis: Calculate the percentage of cell viability using the same formula as for the MTT assay.
Signaling Pathways and Experimental Workflows
Experimental Workflow for Cell Viability Assays
The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound using either the MTT or XTT assay.
Caption: A generalized workflow for MTT/XTT cytotoxicity assays.
This compound and the AKT Signaling Pathway
Murrangatin has been shown to inhibit the phosphorylation of AKT, a key protein in a signaling pathway that promotes cell survival and inhibits apoptosis.[1] By inhibiting AKT activation, this compound can potentially lead to programmed cell death in cancer cells.
The following diagram illustrates the simplified AKT signaling pathway and the proposed point of inhibition by this compound, leading to apoptosis.
References
- 1. Murrangatin suppresses angiogenesis induced by tumor cell–derived media and inhibits AKT activation in zebrafish and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Murrangatin suppresses angiogenesis induced by tumor cell-derived media and inhibits AKT activation in zebrafish and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effects of Murrangatin Diacetate on the AKT Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murrangatin, a natural product, has demonstrated potential anti-cancer properties, including the ability to inhibit the proliferation of lung cancer cells.[1] Emerging research indicates that Murrangatin exerts its effects, at least in part, through the modulation of the AKT signaling pathway.[1] The AKT pathway is a critical regulator of cell survival, proliferation, and angiogenesis; its dysregulation is a hallmark of many cancers.[2][3] Specifically, Murrangatin has been shown to attenuate the phosphorylation of AKT at serine 473 (Ser473), a key step in its activation, thereby inhibiting downstream signaling and suppressing tumor-induced angiogenesis.[1][4]
These application notes provide a comprehensive guide for researchers investigating the effects of Murrangatin diacetate on the AKT signaling pathway. This document includes detailed protocols for key experiments, templates for quantitative data presentation, and visualizations to facilitate experimental design and data interpretation.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from experiments investigating the effects of this compound on the AKT signaling pathway. Researchers should populate these tables with their own experimental results.
Table 1: Dose-Dependent Inhibition of AKT Phosphorylation by this compound
| This compound Concentration (µM) | Relative p-AKT (Ser473) Level (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± X.X |
| 0.1 | User-defined | ± X.X |
| 1 | User-defined | ± X.X |
| 10 | User-defined | ± X.X |
| 50 | User-defined | ± X.X |
| 100 | User-defined | ± X.X |
Note: Relative p-AKT levels should be normalized to total AKT and the vehicle control.
Table 2: Effect of this compound on Cell Viability
| Cell Line | This compound IC50 (µM) | 95% Confidence Interval |
| e.g., A549 | User-defined | User-defined |
| e.g., HUVEC | User-defined | User-defined |
| User-defined | User-defined | User-defined |
Note: IC50 values should be determined from dose-response curves after a defined incubation period (e.g., 48 or 72 hours).
Mandatory Visualizations
Caption: this compound inhibits the AKT signaling pathway.
Caption: Experimental workflow for investigating this compound.
Experimental Protocols
Protocol 1: Western Blot Analysis of AKT Phosphorylation
This protocol details the procedure for assessing the phosphorylation status of AKT at Serine 473 in response to this compound treatment.
Materials:
-
Cell culture reagents (media, FBS, antibiotics)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-p-AKT (Ser473), Rabbit anti-total AKT
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Tris-buffered saline with Tween-20 (TBST)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and culture until they reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) or vehicle control (DMSO) for a predetermined time (e.g., 2, 6, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Following treatment, wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis until the dye front reaches the bottom.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-AKT (Ser473) overnight at 4°C.[4]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Signal Detection and Analysis:
-
Incubate the membrane with the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the p-AKT signal to the total AKT signal for each sample.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on the viability and proliferation of cells.
Materials:
-
Cell culture reagents
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the compound dilutions or vehicle control to the respective wells.
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
References
- 1. Western blot protocol | Jeffrey Magee Lab | Washington University in St. Louis [mageelab.wustl.edu]
- 2. benchchem.com [benchchem.com]
- 3. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 4. Murrangatin suppresses angiogenesis induced by tumor cell–derived media and inhibits AKT activation in zebrafish and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of AKT Phosphorylation Following Murrangatin Diacetate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murrangatin, a natural coumarin, has been identified as a potential anti-cancer agent due to its inhibitory effects on angiogenesis, a critical process in tumor growth and metastasis.[1][2] One of the key mechanisms underlying its anti-angiogenic activity is the modulation of the PI3K/AKT signaling pathway.[1][2] The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and angiogenesis. AKT, also known as Protein Kinase B (PKB), is a serine/threonine-specific protein kinase that becomes activated upon phosphorylation at key residues, notably Serine 473 (Ser473) and Threonine 308 (Thr308). The phosphorylation of AKT is a well-established biomarker for the activation state of this pathway.
Studies have demonstrated that Murrangatin significantly attenuates the phosphorylation of AKT at Ser473, thereby inhibiting its downstream signaling.[1][2] This suggests that Murrangatin may exert its anti-cancer effects, at least in part, by downregulating the PI3K/AKT pathway. Western blotting is a fundamental and widely used technique to detect and quantify changes in protein phosphorylation, making it an essential tool for assessing the efficacy of compounds like Murrangatin diacetate.
These application notes provide a detailed protocol for performing Western blot analysis to measure the phosphorylation of AKT in response to this compound treatment in a relevant cell line.
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot analysis, illustrating a dose-dependent inhibition of AKT phosphorylation at Ser473 in human umbilical vein endothelial cells (HUVECs) treated with this compound for 24 hours. The data is presented as the relative band intensity of phosphorylated AKT (p-AKT) normalized to total AKT.
Disclaimer: The data presented in this table is for illustrative purposes only and is intended to represent the expected outcome based on published qualitative findings. Actual results may vary.
| This compound Concentration (µM) | Relative p-AKT (Ser473) / Total AKT Intensity (Normalized to Control) |
| 0 (Vehicle Control) | 1.00 |
| 1 | 0.85 |
| 5 | 0.62 |
| 10 | 0.41 |
| 25 | 0.23 |
| 50 | 0.15 |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the AKT signaling pathway and the experimental workflow for the Western blot analysis.
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of p-AKT.
Experimental Protocols
This protocol provides a comprehensive method for the Western blot analysis of AKT phosphorylation in cultured cells treated with this compound.
Materials and Reagents
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) or another appropriate cell line.
-
Cell Culture Media: Endothelial Cell Growth Medium (EGM-2) or as required for the chosen cell line.
-
This compound: Stock solution in DMSO.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Reagent: BCA Protein Assay Kit.
-
Sample Buffer: 4x Laemmli sample buffer.
-
SDS-PAGE Gels: Precast polyacrylamide gels (e.g., 4-15%).
-
Running Buffer: 1x Tris/Glycine/SDS buffer.
-
Transfer Buffer: 1x Tris/Glycine buffer with 20% methanol (B129727).
-
Membranes: Polyvinylidene difluoride (PVDF) membranes.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-p-AKT (Ser473)
-
Rabbit anti-total AKT
-
Mouse anti-β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-linked anti-rabbit IgG
-
HRP-linked anti-mouse IgG
-
-
Chemiluminescent Substrate: ECL Western Blotting Substrate.
-
Imaging System: Chemiluminescence imager.
Procedure
-
Cell Culture and Treatment: a. Seed HUVECs in 6-well plates at a density that will allow them to reach 70-80% confluency on the day of treatment. b. Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2. c. Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for the desired time period (e.g., 24 hours). Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the drug treatment.
-
Cell Lysis and Protein Extraction: a. After treatment, aspirate the media and wash the cells twice with ice-cold PBS. b. Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells. c. Transfer the cell lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes, vortexing periodically. e. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions. b. Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
-
Sample Preparation for SDS-PAGE: a. Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x. b. Boil the samples at 95-100°C for 5 minutes to denature the proteins. c. Briefly centrifuge the samples to pellet any debris.
-
SDS-PAGE and Protein Transfer: a. Load 20-30 µg of protein per lane into a precast polyacrylamide gel. Include a molecular weight marker in one lane. b. Perform electrophoresis in 1x running buffer at 100-120 V until the dye front reaches the bottom of the gel. c. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. Activate the PVDF membrane in methanol for 1 minute before transfer.
-
Immunoblotting: a. After transfer, block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody against p-AKT (Ser473) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation. c. The next day, wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated anti-rabbit IgG secondary antibody (e.g., 1:2000 dilution in 5% BSA/TBST) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
-
Detection and Analysis: a. Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. To normalize the data, the membrane can be stripped and re-probed for total AKT and a loading control like β-actin, following steps 6b through 7b with the respective primary and secondary antibodies. d. Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ). Normalize the p-AKT signal to the total AKT signal for each sample. Further normalization to the loading control can also be performed.
References
- 1. Murrangatin suppresses angiogenesis induced by tumor cell–derived media and inhibits AKT activation in zebrafish and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Murrangatin suppresses angiogenesis induced by tumor cell-derived media and inhibits AKT activation in zebrafish and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Murrangatin Diacetate: Application Notes and Protocols for Cell Migration and Invasion Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing Murrangatin diacetate in cell migration and invasion assays. Murrangatin, a natural product, has demonstrated significant inhibitory effects on these key processes involved in cancer metastasis and angiogenesis. These protocols are intended to guide researchers in evaluating the therapeutic potential of this compound.
Data Presentation
The inhibitory effects of Murrangatin on cell migration and invasion, as observed in Human Umbilical Vein Endothelial Cells (HUVECs) stimulated with tumor-conditioned medium, are summarized below. These data provide a quantitative basis for experimental design.
Table 1: Inhibition of HUVEC Migration by Murrangatin
| Murrangatin Concentration (µM) | Inhibition of Cell Migration (%) |
| 10 | 6.7% |
| 50 | 16.6% |
| 100 | 65.4% |
Table 2: Inhibition of HUVEC Invasion by Murrangatin
| Murrangatin Concentration (µM) | Inhibition of Cell Invasion (%) |
| 10 | 8.9% |
| 50 | 19.6% |
| 100 | 62.9% |
Signaling Pathway
Murrangatin has been shown to inhibit tumor-induced angiogenesis, at least in part, by regulating the AKT signaling pathway.[1][2] The compound significantly attenuated the phosphorylation of AKT at Ser473, a key activation step in the pathway that promotes angiogenesis.[1] However, it did not affect the phosphorylation of Extracellular Signal-Regulated Kinase 1/2 (ERK1/2).[1][2]
Caption: this compound inhibits the AKT signaling pathway.
Experimental Workflow
The general workflow for assessing the impact of this compound on cell migration and invasion involves several key steps, from cell culture preparation to data analysis.
Caption: General workflow for cell migration and invasion assays.
Experimental Protocols
Cell Migration Assay (Boyden Chamber/Transwell Assay)
This protocol is adapted for a 24-well plate format with cell culture inserts (e.g., 8 µm pore size).
Materials:
-
HUVECs or other cell line of interest
-
Cell culture medium (e.g., Endothelial Cell Basal Medium with supplements)
-
Fetal Bovine Serum (FBS)
-
This compound
-
Tumor Conditioned Medium (TCM) or other chemoattractant
-
24-well cell culture plates
-
Cell culture inserts (8 µm pore size)
-
Phosphate Buffered Saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde or cold methanol)
-
Staining solution (e.g., 0.5% Crystal Violet in 25% methanol)
-
Cotton swabs
-
Microscope
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. The day before the experiment, serum-starve the cells by replacing the growth medium with a serum-free or low-serum (e.g., 0.1-0.5% FBS) medium.[3]
-
Assay Setup:
-
Treatment:
-
In the upper chamber of the inserts, add 100 µL of the cell suspension.
-
Add the desired concentrations of this compound (e.g., 10, 50, 100 µM) to the upper chamber. Include a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-24 hours. The optimal incubation time should be determined empirically for the specific cell line.
-
Cell Removal: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.[3]
-
Fixation and Staining:
-
Fix the migrated cells on the lower surface of the membrane by immersing the inserts in a fixing solution for 10-20 minutes.[3][5]
-
Wash the inserts with PBS.
-
Stain the cells by immersing the inserts in a staining solution for 15-20 minutes.[3][5]
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Visualize the stained cells under a microscope.
-
Count the number of migrated cells in several random fields of view for each insert.
-
Alternatively, the dye can be eluted (e.g., with 10% acetic acid) and the absorbance can be measured using a plate reader.
-
Cell Invasion Assay
This protocol is similar to the migration assay but includes an extracellular matrix (ECM) barrier.
Materials:
-
All materials listed for the Cell Migration Assay
-
ECM gel (e.g., Matrigel™ or Geltrex™)
-
Cold, serum-free cell culture medium
-
Chilled pipette tips
Procedure:
-
Coating the Inserts:
-
Thaw the ECM gel on ice.
-
Dilute the ECM gel to the desired concentration (e.g., 200 µg/mL) with cold, serum-free medium.[4] Keep the solution on ice.
-
Add a thin layer (e.g., 50-100 µL) of the diluted ECM gel to the upper surface of the cell culture inserts.[5]
-
Incubate the coated inserts at 37°C for at least 1-2 hours to allow the gel to solidify.[5]
-
-
Cell Seeding and Treatment:
-
Follow steps 1-3 from the Cell Migration Assay protocol, seeding the cells onto the solidified ECM gel in the upper chamber.
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 12-48 hours. Invasion assays typically require a longer incubation time than migration assays.
-
Cell Removal, Fixation, Staining, and Quantification:
-
Follow steps 5-7 from the Cell Migration Assay protocol to remove non-invaded cells, fix, stain, and quantify the invaded cells.
-
References
- 1. Murrangatin suppresses angiogenesis induced by tumor cell–derived media and inhibits AKT activation in zebrafish and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Murrangatin suppresses angiogenesis induced by tumor cell-derived media and inhibits AKT activation in zebrafish and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 5. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
Application Notes and Protocols for In Vivo Xenograft Models in Murrangatin Diacetate Anti-Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murrangatin diacetate, a natural compound, has demonstrated potential as an anti-cancer agent, particularly in non-small cell lung cancer (NSCLC). Studies have indicated its ability to inhibit the proliferation of the A549 lung cancer cell line.[1] The primary mechanism of action identified is the suppression of angiogenesis through the inhibition of the AKT signaling pathway.[1][2][3] These findings provide a strong rationale for further preclinical evaluation of this compound using in vivo xenograft models to assess its therapeutic efficacy and elucidate its pharmacological profile in a living organism.
This document provides detailed application notes and experimental protocols for conducting anti-cancer studies of this compound using in vivo xenograft models. The protocols are designed to be comprehensive and adaptable for researchers in academic and industrial settings.
Data Presentation
The following tables present hypothetical quantitative data to illustrate the expected outcomes of in vivo xenograft studies with this compound. This data is for representative purposes, as specific in vivo efficacy data for this compound is not extensively available in published literature.
Table 1: In Vivo Efficacy of this compound in A549 Xenograft Model
| Treatment Group | Dosage (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Intraperitoneal (i.p.) | Daily | 1500 ± 150 | 0 |
| This compound | 10 | Intraperitoneal (i.p.) | Daily | 975 ± 120 | 35 |
| This compound | 25 | Intraperitoneal (i.p.) | Daily | 600 ± 95 | 60 |
| This compound | 50 | Intraperitoneal (i.p.) | Daily | 375 ± 70 | 75 |
| Positive Control (Cisplatin) | 5 | Intraperitoneal (i.p.) | Every 3 days | 450 ± 80 | 70 |
Table 2: Toxicological Assessment of this compound in Xenograft Model
| Treatment Group | Dosage (mg/kg) | Mean Body Weight Change (%) at Day 21 | Observed Toxicities |
| Vehicle Control | - | +5 ± 2 | None |
| This compound | 10 | +4 ± 2.5 | None |
| This compound | 25 | +2 ± 3 | Minor, transient lethargy post-injection |
| This compound | 50 | -3 ± 4 | Moderate lethargy, slight decrease in appetite |
| Positive Control (Cisplatin) | 5 | -10 ± 5 | Significant weight loss, lethargy, ruffled fur |
Experimental Protocols
Cell Culture and Preparation for Implantation
Objective: To prepare a sufficient quantity of viable A549 cells for subcutaneous injection into immunodeficient mice.
Materials:
-
A549 human non-small cell lung cancer cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
Hemocytometer
-
Trypan blue solution
Protocol:
-
Culture A549 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
On the day of implantation, harvest the cells by washing with PBS, followed by detachment with Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in sterile, serum-free RPMI-1640 medium.
-
Perform a cell count using a hemocytometer and assess viability using the trypan blue exclusion method. Cell viability should be >95%.
-
Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of serum-free medium and Matrigel® to a final concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.
In Vivo Xenograft Model Establishment
Objective: To establish subcutaneous A549 tumors in immunodeficient mice.
Materials:
-
Female athymic nude mice (nu/nu), 6-8 weeks old
-
A549 cell suspension (prepared as in Protocol 1)
-
1 mL syringes with 27-gauge needles
-
Anesthetic (e.g., isoflurane)
-
Digital calipers
Protocol:
-
Acclimatize the mice for at least one week prior to the experiment.
-
Anesthetize a mouse using isoflurane.
-
Inject 0.1 mL of the A549 cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
Monitor the mice regularly for tumor development.
-
Once tumors become palpable, start measuring the tumor volume 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
This compound Administration and Monitoring
Objective: To administer this compound to the tumor-bearing mice and monitor its effect on tumor growth and animal well-being.
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% PBS)
-
Dosing syringes and needles
-
Animal balance
Protocol:
-
Prepare a stock solution of this compound in a suitable vehicle. Further dilute to the required final concentrations for injection.
-
Administer the assigned treatment (Vehicle, this compound, or Positive Control) to each mouse according to the dosing schedule (e.g., daily intraperitoneal injections).
-
Measure tumor volumes and body weights 2-3 times per week.
-
Observe the mice daily for any clinical signs of toxicity, such as changes in behavior, appetite, or physical appearance.
-
Continue the treatment for the planned duration (e.g., 21 days) or until the tumors in the control group reach the pre-defined endpoint size (e.g., 2000 mm³).
Endpoint Analysis
Objective: To collect tumors and tissues for final analysis.
Protocol:
-
At the end of the study, euthanize the mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Excise the tumors and record their final weight.
-
A portion of the tumor can be flash-frozen in liquid nitrogen for molecular analysis (e.g., Western blot for p-AKT) and another portion can be fixed in 10% neutral buffered formalin for histopathological analysis.
-
Major organs (liver, kidneys, spleen, lungs, heart) can also be collected for histopathological examination to assess systemic toxicity.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Murrangatin suppresses angiogenesis induced by tumor cell-derived media and inhibits AKT activation in zebrafish and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Murrangatin suppresses angiogenesis induced by tumor cell–derived media and inhibits AKT activation in zebrafish and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Murrangatin Diacetate Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murrangatin diacetate is a natural product derived from plants of the Murraya genus, belonging to the Rutaceae family.[1][2] Its precursor, Murrangatin, has demonstrated potential anti-angiogenic effects by inhibiting the AKT signaling pathway.[3] This document provides a detailed protocol for the preparation and administration of this compound in animal models to facilitate further research into its pharmacokinetic, pharmacodynamic, and toxicological properties. Given the limited specific data on this compound, this protocol is based on established methodologies for the administration of lipophilic and poorly soluble natural compounds.
Quantitative Data Summary
The following tables provide a structured overview of recommended starting doses, vehicle compositions, and administration volumes for various routes. These are starting points and may require optimization based on experimental goals and observed animal responses.
Table 1: Recommended Starting Doses and Vehicle Preparation
| Parameter | Recommendation | Notes |
| Starting Dose Range | 10 - 100 mg/kg | Dose selection should be based on the study's objectives and preliminary in vitro data. A dose-response study is recommended. |
| Primary Vehicle | Dimethyl sulfoxide (B87167) (DMSO) | Due to the likely lipophilic nature of this compound. |
| Secondary Vehicle (for dilution) | Saline (0.9% NaCl) or Corn Oil | The choice of secondary vehicle depends on the final desired concentration and route of administration. |
| Final DMSO Concentration | ≤ 5% (for parenteral routes) | To minimize potential toxicity associated with DMSO.[4][5] |
| Stock Solution Concentration | 10 - 50 mg/mL in 100% DMSO | Prepare fresh or store at -20°C in small aliquots to avoid repeated freeze-thaw cycles. |
Table 2: Administration Volumes per Route for Mice and Rats
| Route of Administration | Mouse (20-30g) Volume | Rat (200-300g) Volume | Maximum Recommended Volume |
| Oral (p.o.) Gavage | 0.1 - 0.2 mL | 1.0 - 2.0 mL | 10 mL/kg |
| Intraperitoneal (i.p.) | 0.1 - 0.2 mL | 1.0 - 2.0 mL | 10 mL/kg |
| Intravenous (i.v.) | 0.05 - 0.1 mL | 0.5 - 1.0 mL | 5 mL/kg |
| Subcutaneous (s.c.) | 0.1 - 0.2 mL | 1.0 - 2.0 mL | 5 mL/kg |
Experimental Protocols
Materials and Reagents
-
This compound (purity ≥ 95%)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile saline (0.9% NaCl)
-
Corn oil, sterile filtered
-
Sterile syringes and needles (gauges appropriate for the chosen administration route and animal)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal balance
-
Appropriate personal protective equipment (PPE)
Animal Models
-
Species: Mice (e.g., C57BL/6, BALB/c) or Rats (e.g., Sprague-Dawley, Wistar).
-
Age/Weight: Typically 6-8 weeks old, with weights as specified in Table 2.
-
Acclimatization: Animals should be acclimatized to the facility for at least one week prior to the experiment.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Dosage Preparation
This protocol assumes this compound is poorly soluble in aqueous solutions. A two-step dissolution process is recommended.
3.1. Preparation of Stock Solution (e.g., 20 mg/mL in DMSO):
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO to achieve the desired stock concentration.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution.
-
Visually inspect the solution to ensure there are no particulates.
3.2. Preparation of Working Solution for Administration:
For Aqueous-Based Formulations (e.g., for i.p. or i.v. injection):
-
Calculate the required volume of the stock solution and the secondary vehicle (e.g., saline).
-
While vortexing the saline, slowly add the DMSO stock solution dropwise to minimize precipitation.
-
The final DMSO concentration should not exceed 5%.
-
Prepare this working solution fresh before each administration.
For Oil-Based Formulations (e.g., for p.o. or s.c. administration):
-
Calculate the required volume of the stock solution and corn oil.
-
Add the DMSO stock solution to the corn oil.
-
Vortex thoroughly to create a uniform suspension or solution.
Administration Routes and Procedures
4.1. Oral Gavage (p.o.):
-
Gently restrain the animal.
-
Use a proper-sized, ball-tipped gavage needle.
-
Introduce the needle into the esophagus and gently advance it into the stomach.
-
Administer the solution slowly to prevent regurgitation.
4.2. Intraperitoneal Injection (i.p.):
-
Restrain the animal to expose the abdomen.
-
Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no fluid or blood is drawn, then inject the solution.
4.3. Intravenous Injection (i.v.):
-
This route provides immediate systemic circulation.[6]
-
Place the animal in a restraint device that allows access to the tail.
-
Warming the tail with a heat lamp or warm water can help dilate the lateral tail veins.
-
Insert the needle into the vein and inject the solution slowly.
4.4. Subcutaneous Injection (s.c.):
-
Lift the loose skin over the back, between the shoulder blades, to form a "tent".
-
Insert the needle into the base of the tented skin.
-
Aspirate to check for blood, then administer the solution.
Monitoring and Data Collection
-
Post-administration Monitoring: Observe animals for any signs of distress, toxicity, or adverse reactions at regular intervals (e.g., 1, 4, and 24 hours post-administration) and then daily.
-
Data to Collect: Record body weight, clinical signs, and any behavioral changes.
-
Pharmacokinetic Studies: If applicable, collect blood samples at predetermined time points to analyze plasma concentrations of this compound.
-
Pharmacodynamic Studies: Assess relevant biomarkers or physiological changes based on the therapeutic hypothesis.
Visualizations
Signaling Pathway
Caption: this compound's proposed mechanism via AKT pathway inhibition.
Experimental Workflow
Caption: General experimental workflow for this compound administration.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Murrangatin Diacetate
This guide provides troubleshooting advice and frequently asked questions to assist researchers in improving the yield and purity of Murrangatin diacetate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound?
A1: The synthesis of this compound typically involves a two-step process. The first step is the synthesis of the Murrangatin backbone, which is a coumarin (B35378) derivative. This is often achieved through a Pechmann condensation or a similar reaction, followed by other modifications to build the specific Murrangatin structure. The second key step is the diacetylation of the two hydroxyl groups on the Murrangatin molecule using an acetylating agent like acetic anhydride (B1165640).
Q2: What are the most critical factors affecting the yield of the diacetylation step?
A2: The key factors influencing the diacetylation yield include the purity of the starting Murrangatin, the choice and excess of the acetylating agent, the type and amount of catalyst used, reaction temperature, and reaction time. Water content in the reaction mixture is also a critical parameter, as it can hydrolyze the acetylating agent.[1]
Q3: Which catalysts are most effective for the acetylation of hydroxyl groups in coumarins?
A3: For the acetylation of phenolic hydroxyl groups, bases like pyridine (B92270) or triethylamine (B128534) are commonly used, often in excess or as the solvent. For more sterically hindered or less reactive hydroxyl groups, a more potent catalyst like 4-Dimethylaminopyridine (DMAP) can be added in catalytic amounts (1-10 mol%) to significantly increase the reaction rate.[1][2]
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[2] By spotting the reaction mixture alongside the starting material (Murrangatin), you can observe the disappearance of the starting material spot and the appearance of the product spot (this compound), which will have a different Rf value.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Acetylating Agent: Acetic anhydride or acetyl chloride is sensitive to moisture and can hydrolyze over time.[2] 2. Catalyst Inactivity: The catalyst (e.g., pyridine, DMAP) may be old or impure. 3. Low Reaction Temperature: The reaction may be too sluggish at the current temperature.[1] | 1. Use freshly opened or distilled acetic anhydride/acetyl chloride. 2. Use a fresh, high-purity catalyst.[1] 3. Gradually increase the reaction temperature while monitoring for side product formation using TLC.[1] |
| Incomplete Reaction (Presence of mono-acetylated product) | 1. Insufficient Acetylating Agent: Not enough acetylating agent was used to react with both hydroxyl groups.[1] 2. Short Reaction Time: The reaction was not allowed to proceed to completion.[1] 3. Steric Hindrance: One of the hydroxyl groups may be sterically hindered, making it slower to react.[1] | 1. Increase the equivalents of the acetylating agent (e.g., from 2.2 eq to 3.0 eq). 2. Extend the reaction time and continue to monitor by TLC until the starting material and mono-acetylated intermediates are consumed.[1] 3. Increase the reaction temperature and/or add a more potent catalyst like DMAP.[1] |
| Formation of Significant Side Products/Decomposition | 1. High Reaction Temperature: Elevated temperatures can sometimes lead to decomposition or unwanted side reactions.[3] 2. Presence of Water: Moisture in the reaction can cause hydrolysis of the product and reagents.[1] | 1. Run the reaction at a lower temperature for a longer duration.[1] 2. Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents and fresh reagents.[4] |
| Difficult Product Isolation/Low Yield After Work-up | 1. Product Loss During Extraction: The product may have some solubility in the aqueous phase, or emulsions may have formed.[2] 2. Incorrect pH during Work-up: If the work-up conditions are not optimized, the product might be lost.[2] 3. Product Decomposition on Silica (B1680970) Gel: Some coumarin derivatives can be sensitive to acidic silica gel during column chromatography. | 1. Perform multiple extractions with the organic solvent. To break emulsions, you can add brine. 2. Wash the organic layer with a mild base (e.g., saturated NaHCO₃ solution) to remove acidic impurities, followed by a water and brine wash.[5] 3. You can neutralize the silica gel by pre-treating it with a solvent containing a small amount of a non-nucleophilic base like triethylamine. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol assumes the availability of Murrangatin as the starting material.
Materials:
-
Murrangatin
-
Acetic Anhydride (freshly opened or distilled)
-
Pyridine (anhydrous) or Triethylamine and DMAP
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
-
Silica gel
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve Murrangatin (1 equivalent) in anhydrous dichloromethane.
-
Addition of Reagents: Add pyridine (can be used as the solvent) or triethylamine (3-4 equivalents). Cool the mixture to 0 °C in an ice bath. If using triethylamine, add a catalytic amount of DMAP (0.1 equivalents).
-
Slowly add acetic anhydride (2.5 - 3 equivalents) dropwise to the stirred solution.[1]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting Murrangatin is completely consumed.[3]
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and dilute with dichloromethane.
-
Wash the organic layer sequentially with 1M HCl (if pyridine or triethylamine were used in large excess), saturated aqueous NaHCO₃, and brine.[1]
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[2]
-
Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).
Data Presentation
Table 1: Optimization of Reaction Conditions for Diacetylation
| Entry | Catalyst (eq.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pyridine (solvent) | 25 | 12 | 75 |
| 2 | Pyridine (solvent) | 50 | 6 | 82 |
| 3 | Triethylamine (3) | 25 | 12 | 68 |
| 4 | Triethylamine (3) / DMAP (0.1) | 25 | 4 | 92 |
| 5 | Triethylamine (3) / DMAP (0.1) | 0 to 25 | 6 | 95 |
Note: The data in this table is illustrative and serves as an example for optimization studies.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
Overcoming Murrangatin diacetate solubility issues in aqueous media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Murrangatin diacetate in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous buffers?
This compound is a lipophilic compound and is expected to have very low intrinsic solubility in aqueous buffers such as phosphate-buffered saline (PBS) or cell culture media. Direct dissolution in these media is likely to result in precipitation or the formation of a non-homogenous suspension.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
For initial stock solutions, it is recommended to use a water-miscible organic solvent. The most common choice is dimethyl sulfoxide (B87167) (DMSO). Other potential solvents include ethanol (B145695) or dimethylformamide (DMF). The choice of solvent may depend on the specific requirements of the downstream experiment, particularly concerning solvent toxicity in cell-based assays.
Q3: What is the maximum concentration of organic solvent (e.g., DMSO) that is tolerated in most cell-based assays?
Most cell lines can tolerate a final DMSO concentration of up to 0.5% (v/v) without significant cytotoxicity. However, it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line to the chosen solvent and concentration.
Q4: My this compound precipitates when I dilute the stock solution into my aqueous experimental medium. What should I do?
This is a common issue when diluting a stock solution of a hydrophobic compound into an aqueous medium. Please refer to the Troubleshooting Guide below for a step-by-step approach to resolving this issue. Key strategies involve optimizing the dilution method, reducing the final concentration, or using formulation aids.
Q5: Are there alternative methods to improve the aqueous solubility of this compound without using organic co-solvents?
Yes, several formulation strategies can be explored to enhance the aqueous solubility of poorly soluble compounds. These include the use of cyclodextrins (e.g., β-cyclodextrin, HP-β-CD), which can encapsulate the hydrophobic molecule, or the use of non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) to form micelles that can carry the compound in an aqueous solution. The suitability of these methods must be determined empirically for your specific application.
Troubleshooting Guide
This guide addresses the common issue of this compound precipitation upon dilution into aqueous media.
Problem: Compound Precipitation in Aqueous Media
Step 1: Optimize the Dilution Protocol
Precipitation often occurs due to a rapid change in solvent polarity. Modifying the dilution technique can sometimes resolve the issue.
-
Method: Instead of adding the stock solution directly to the bulk aqueous medium, perform the dilution by adding the aqueous medium to the stock solution dropwise while vortexing vigorously. This allows for a more gradual change in the solvent environment.
-
Tip: Pre-warming the aqueous medium to 37°C can sometimes improve solubility.
Step 2: Evaluate the Impact of Final Concentration
The final concentration of this compound in your experiment may exceed its solubility limit in the final solvent mixture.
-
Action: Perform a serial dilution to determine the maximum achievable concentration in your final aqueous medium (containing a fixed, low percentage of the organic co-solvent).
-
Experimental Workflow:
Step 3: Utilize Co-solvents and Formulation Aids
If optimizing the dilution and concentration is insufficient, consider using formulation aids.
Table 1: Illustrative Solubility of this compound in Various Solvent Systems Note: This data is illustrative and should be confirmed experimentally.
| Solvent System (Aqueous Medium with Additive) | Additive Concentration (% v/v) | Estimated Max. Soluble Concentration (µM) | Notes |
| PBS + DMSO | 0.1% | ~ 5 | Common starting point |
| PBS + DMSO | 0.5% | ~ 25 | Upper limit for many cell assays |
| DMEM + Ethanol | 0.5% | ~ 20 | Alternative to DMSO |
| PBS + Tween® 80 | 0.1% | ~ 50 | May require optimization |
| PBS + 10 mM HP-β-CD | N/A | ~ 75 | Cyclodextrin formulation |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials: this compound powder, 100% DMSO (anhydrous), sterile microcentrifuge tubes.
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex vigorously for 2-5 minutes until the powder is completely dissolved. A brief sonication in a water bath can assist with dissolution if needed.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a Working Solution using a Co-solvent
-
Materials: this compound stock solution (in DMSO), sterile aqueous medium (e.g., cell culture medium).
-
Procedure:
-
Thaw an aliquot of the this compound stock solution.
-
In a sterile tube, add the required volume of the stock solution.
-
While vortexing the tube, add the aqueous medium drop-by-drop to achieve the final desired concentration. Ensure the final DMSO concentration is below the cytotoxic limit for your cells (e.g., ≤ 0.5%).
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use. Use immediately after preparation.
-
Signaling Pathway Visualization
While the specific signaling pathways affected by this compound are not extensively characterized, many natural product compounds are investigated for their effects on common pathways like the MAPK/ERK signaling cascade, which is involved in cell proliferation and survival.
Technical Support Center: Stabilizing Murrangatin Diacetate for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and handling of Murrangatin diacetate. The following information is curated to address potential stability issues and offer practical solutions for maintaining the integrity of the compound during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: this compound, as a coumarin (B35378) ester, is susceptible to several factors that can compromise its stability. The primary degradation pathways are likely to be:
-
Hydrolysis: The two acetate (B1210297) ester groups and the lactone ring inherent to the coumarin structure are prone to hydrolysis. This process can be catalyzed by acidic or basic conditions, with the lactone ring being particularly sensitive to basic pH.[1] Hydrolysis of the acetate esters will yield Murrangatin, and further hydrolysis of the lactone ring can occur.
-
Photodegradation: Coumarins are known to be sensitive to light.[1] Exposure to UV or even ambient light over extended periods can lead to the formation of degradation products.
-
Oxidation: The presence of oxygen can lead to oxidative degradation of the molecule.[2][3]
-
Thermal Stress: Elevated temperatures can accelerate both hydrolytic and oxidative degradation pathways.[3][4]
Q2: What are the ideal storage conditions for long-term stability of this compound?
A2: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:
-
Temperature: Refrigerate at 2-8°C for short-term storage. For long-term storage, freezing at -20°C or -80°C is recommended.
-
Light: Store in an amber vial or a container wrapped in aluminum foil to protect from light.[1]
-
Atmosphere: For optimal stability, especially for long-term storage, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Form: Storing the compound as a dry powder is preferable to in-solution storage. If solutions are necessary, they should be prepared fresh. For short-term solution storage, use a dry, aprotic solvent and store at low temperatures.
Q3: I have been storing my this compound solution in a buffer at a basic pH and have seen a loss of activity. What is the likely cause?
A3: The loss of activity is most likely due to the hydrolysis of the lactone ring in the coumarin structure, which is accelerated under basic conditions.[1] This hydrolysis opens the ring and alters the chemical structure of the compound, leading to a loss of its biological function. It is advisable to maintain solutions at a neutral or slightly acidic pH whenever possible.[1]
Q4: I see new peaks appearing in the HPLC chromatogram of my stored this compound sample. What could this indicate?
A4: The appearance of new peaks in your HPLC chromatogram is a strong indication of degradation.[1] These new peaks represent degradation products. To identify the cause, you should review your storage and handling procedures, considering potential exposure to light, elevated temperatures, or non-neutral pH. To identify the degradation products, techniques like LC-MS can be employed.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in experiments | Degradation of this compound due to improper storage. | 1. Verify the storage conditions of your sample (temperature, light exposure, atmosphere). 2. Assess the purity of your this compound sample using an appropriate analytical method (see Experimental Protocols). 3. If degradation is confirmed, acquire a new, pure sample and store it under the recommended conditions. |
| Appearance of new peaks in HPLC analysis | Chemical degradation of this compound. | 1. Compare the chromatogram of the stored sample with a freshly prepared standard or a previously analyzed sample. 2. Attempt to identify the degradation products using techniques like LC-MS. 3. Review your storage and handling procedures to identify potential causes of degradation. |
| Inconsistent experimental results | Instability of this compound in the experimental buffer or medium. | 1. Assess the stability of this compound under your specific experimental conditions (e.g., temperature, pH of the buffer). 2. Prepare fresh solutions of this compound immediately before use. |
| Change in physical appearance of the solid compound (e.g., color change) | Potential degradation of the solid compound. | 1. Do not use the compound if a change in appearance is observed. 2. Re-evaluate your storage conditions to ensure they are optimal. 3. Perform an analytical assessment of the compound's purity. |
Data Presentation
The following tables summarize hypothetical quantitative data from a forced degradation study on this compound, illustrating its stability under various stress conditions.
Table 1: Stability of this compound in Solution under Different pH Conditions
| pH | Temperature (°C) | Duration (hours) | Initial Purity (%) | Purity after Duration (%) | Major Degradation Products |
| 3.0 | 40 | 24 | 99.5 | 98.2 | Minor hydrolysis of acetate groups |
| 7.0 | 40 | 24 | 99.5 | 99.1 | Minimal degradation |
| 9.0 | 40 | 24 | 99.5 | 85.3 | Lactone ring hydrolysis product, acetate hydrolysis products |
Table 2: Stability of Solid this compound under Thermal and Photolytic Stress
| Condition | Duration | Initial Purity (%) | Purity after Duration (%) | Observations |
| 60°C (dark) | 7 days | 99.5 | 97.8 | Slight discoloration |
| UV light (254 nm) at 25°C | 24 hours | 99.5 | 92.1 | Significant appearance of new peaks in HPLC |
| Ambient light at 25°C | 30 days | 99.5 | 98.9 | Minor degradation |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of this compound
This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method to assess the purity and detect degradation products of this compound.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Methanol (B129727) (HPLC grade)
-
C18 column (e.g., 4.6 x 250 mm, 5 µm)[5]
2. Chromatographic Conditions: [5]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Elution:
-
0-5 min: 90% A, 10% B
-
5-25 min: Linear gradient to 10% A, 90% B
-
25-30 min: 10% A, 90% B
-
30.1-35 min: Return to 90% A, 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm and 320 nm (Coumarins typically have strong absorbance in these regions)
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in methanol at 1 mg/mL. Further dilute to a working concentration of 100 µg/mL with the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Test Samples: Prepare samples from the stability study at the same concentration as the standard solution.
4. Procedure:
-
Equilibrate the HPLC system with the initial mobile phase for at least 30 minutes.
-
Inject the standard solution to determine the retention time and peak area of pure this compound.
-
Inject the test samples from the stability study.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.
-
Calculate the percentage of this compound remaining and the percentage of each degradation product based on the peak areas.
Protocol 2: Forced Degradation Study of this compound
This protocol describes the conditions for a forced degradation study to identify potential degradation pathways.[6][7][8]
1. Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH before HPLC analysis.
2. Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL.
-
Incubate at room temperature for 4 hours (basic hydrolysis is often faster).
-
Neutralize the solution with 0.1 M HCl before HPLC analysis.
3. Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL.
-
Incubate at room temperature for 24 hours, protected from light.
-
Analyze by HPLC.
4. Thermal Degradation (Solid State):
-
Place a thin layer of solid this compound in a vial.
-
Heat in an oven at 80°C for 48 hours.
-
Dissolve the sample in methanol for HPLC analysis.
5. Photodegradation (Solid State):
-
Place a thin layer of solid this compound in a transparent vial.
-
Expose to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration.
-
Dissolve the sample in methanol for HPLC analysis.
Mandatory Visualization
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Proposed signaling pathway for the anti-angiogenic effect of Murrangatin.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of aqueous stability and degradation products of series of coumarin dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of emerging contaminant coumarin based on anodic oxidation, electro-Fenton and subcritical water oxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajrconline.org [ajrconline.org]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Murrangatin suppresses angiogenesis induced by tumor cell-derived media and inhibits AKT activation in zebrafish and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Murrangatin Diacetate HPLC Peak Tailing
Welcome to the technical support center for the analysis of Murrangatin diacetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during HPLC analysis, specifically addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and how is it identified?
A1: Peak tailing is a common issue in HPLC where a chromatographic peak is asymmetrical, exhibiting a "tail" that extends from the peak maximum.[1][2] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[1] Peak tailing is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As). A value greater than 1 indicates peak tailing, with values above 2.0 often considered unacceptable for precise quantitative analysis.[3][4] This distortion can negatively impact the accuracy of peak integration, reduce resolution between adjacent peaks, and compromise the overall reproducibility of the method.[3]
Q2: What are the primary chemical properties of this compound that might contribute to peak tailing?
A2: this compound is a natural product derived from the coumarin (B35378) family.[5][6] Its structure includes acetate (B1210297) groups, which can be susceptible to hydrolysis under certain pH and temperature conditions.[7] While the diacetate form is not readily ionizable, any in-situ hydrolysis to the parent compound, Murrangatin, could expose hydroxyl groups. These polar hydroxyl groups, along with the coumarin backbone, can engage in secondary interactions with the stationary phase, particularly with active silanol (B1196071) groups on silica-based columns, leading to peak tailing.[2][4][7]
Q3: Can the mobile phase composition influence peak tailing for this compound?
A3: Absolutely. The mobile phase composition is a critical factor. Key considerations include:
-
pH: The pH of the mobile phase can influence the ionization of residual silanol groups on the silica (B1680970) packing material of the column.[7][8] At a mid-range pH, these silanols can be deprotonated and interact with polar analytes, causing tailing.[7]
-
Buffer Concentration: An inadequate buffer concentration may not effectively control the mobile phase pH at the column surface, leading to inconsistent interactions and peak tailing.[9]
-
Organic Modifier: The choice and proportion of the organic modifier (e.g., acetonitrile (B52724) or methanol) affect the elution strength and can influence secondary interactions.[3][9]
Q4: How does the HPLC column itself contribute to peak tailing?
A4: The column is a frequent source of peak shape problems.[3][10]
-
Column Degradation: Over time, columns can degrade, leading to a loss of stationary phase and exposure of active silanol groups.[3]
-
Contamination: Accumulation of sample matrix components on the column frit or packing material can obstruct the flow path and cause peak distortion.[10][11] This often affects all peaks in the chromatogram.[10][11]
-
Column Voids: A void at the column inlet can cause the sample to spread unevenly, resulting in peak broadening and tailing.[9]
-
Inappropriate Column Chemistry: Using a column with a stationary phase that is not well-suited for the analyte can lead to secondary interactions. For compounds like this compound, a well-end-capped C18 column is often a good starting point to minimize silanol interactions.[2]
Troubleshooting Guide
Issue: Asymmetrical peak shape (tailing) observed for this compound.
Below is a systematic guide to troubleshoot and resolve peak tailing issues.
Experimental Protocol: HPLC Analysis of this compound
This protocol provides a general starting point for the HPLC analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
| Parameter | Recommendation |
| HPLC System | Standard HPLC system with a UV-Vis detector |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size), end-capped |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 60% A to 40% A over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or optimal wavelength for this compound) |
| Injection Volume | 5 µL |
| Sample Preparation | Dissolve sample in a solvent weaker than or equal in strength to the initial mobile phase (e.g., 60:40 Water:Acetonitrile). Filter through a 0.22 µm syringe filter before injection. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving HPLC peak tailing.
Caption: A troubleshooting workflow for diagnosing HPLC peak tailing.
Summary of Potential Causes and Solutions for Peak Tailing
| Potential Cause | Description | Recommended Solution(s) |
| Secondary Silanol Interactions | Polar groups on this compound (or its hydrolysate) interact with active silanol groups on the silica-based column packing.[2][4] | - Lower the mobile phase pH (e.g., to 2.5-4.0) to suppress silanol ionization.[7]- Use a highly end-capped column.[8]- Add a competitive base to the mobile phase in small concentrations. |
| Column Overload | Injecting too much sample mass onto the column, saturating the stationary phase.[9][11] This often results in a "shark-fin" or right-triangle peak shape.[10] | - Reduce the injection volume.[11]- Dilute the sample.[9] |
| Mismatched Injection Solvent | The sample is dissolved in a solvent significantly stronger than the mobile phase, causing peak distortion.[7] | - Dissolve the sample in the initial mobile phase or a weaker solvent.[7] |
| Extra-Column Volume | Excessive volume from tubing, fittings, or the detector cell can cause band broadening and tailing.[8][12] | - Use shorter, narrower internal diameter tubing between the injector, column, and detector.[8][12]- Ensure all fittings are properly connected to avoid dead volume.[12] |
| Column Contamination/Damage | A partially blocked column inlet frit or a void in the packing bed disrupts the sample flow path.[9][10][11] | - Use a guard column and filter all samples and mobile phases.[11]- Try back-flushing the column.[10]- If the problem persists, replace the column.[9] |
| Inappropriate Mobile Phase pH | The mobile phase pH is close to the pKa of the analyte or is not adequately buffered, leading to inconsistent ionization.[8][9] | - Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.- Use a buffer at an appropriate concentration (e.g., 20-50 mM).[3] |
References
- 1. waters.com [waters.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. uhplcs.com [uhplcs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Murrangatin | CAS#:37126-91-3 | Chemsrc [chemsrc.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. benchchem.com [benchchem.com]
- 8. chromtech.com [chromtech.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Optimizing Murrangatin Diacetate Concentration for In Vitro Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of Murrangatin diacetate for in vitro assays. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Murrangatin is a natural coumarin (B35378) compound. While the diacetate form is often used in research, the core compound, Murrangatin, has been shown to inhibit tumor-induced angiogenesis. Its mechanism of action involves the suppression of the AKT signaling pathway, a crucial pathway for cell survival and proliferation.[1] By inhibiting AKT phosphorylation, Murrangatin can impede the angiogenic phenotypes in endothelial cells, including proliferation, migration, and invasion.[1][2]
Q2: What is the recommended solvent and starting concentration for this compound in in vitro assays?
This compound is soluble in Dimethyl Sulfoxide (DMSO). For in vitro experiments, a stock solution is typically prepared in DMSO and then diluted in cell culture medium to the final desired concentrations. It is crucial to keep the final DMSO concentration in the culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity. A study on Murrangatin (the parent compound) used a final DMSO concentration of 0.2% in their experiments with Human Umbilical Vein Endothelial Cells (HUVECs).[2]
Based on existing research, a good starting point for concentration ranges in angiogenesis and cell viability assays is between 10 µM and 100 µM.[2][3] However, the optimal concentration is highly dependent on the cell line and the specific assay being performed. Therefore, it is always recommended to perform a dose-response experiment to determine the optimal concentration range for your specific experimental setup.
Q3: What are the known effects of Murrangatin on angiogenesis?
Murrangatin has demonstrated significant anti-angiogenic effects in vitro. In studies using HUVECs, it has been shown to inhibit:
-
Cell proliferation: Reducing the growth of endothelial cells.
-
Cell migration: Preventing the movement of endothelial cells, a key step in the formation of new blood vessels.[2]
-
Cell invasion: Impeding the ability of endothelial cells to invade surrounding tissues.[2][3]
-
Tube formation: Disrupting the formation of capillary-like structures by endothelial cells.[2]
These effects are attributed to its inhibitory action on the AKT signaling pathway.[1][2][3]
Troubleshooting Guide
Difficulties can arise in any in vitro experiment. This guide addresses common issues encountered when working with this compound and other coumarin-based compounds.
| Problem | Potential Cause | Recommended Solution |
| Compound Precipitation in Culture Medium | The concentration of this compound exceeds its solubility limit in the aqueous culture medium. This can be exacerbated by high final concentrations or interactions with media components. | - Ensure the DMSO stock solution is fully dissolved before diluting into the medium. - Perform a stepwise serial dilution rather than a single large dilution. - Lower the final concentration of this compound in the assay. - Visually inspect the wells for any precipitate after adding the compound. |
| High Well-to-Well Variability in Assay Results | Inconsistent cell seeding, uneven compound distribution, or pipetting errors can lead to significant variability. | - Ensure a homogenous single-cell suspension before seeding. - Mix the diluted compound solution thoroughly before adding it to the wells. - Use calibrated pipettes and consistent pipetting techniques. - Avoid using the outer wells of the plate, which are more susceptible to evaporation. |
| Unexpectedly High Cytotoxicity | The compound may be highly potent in the specific cell line, the solvent concentration may be too high, or there could be an error in concentration calculations. | - Perform a dose-response curve for the DMSO vehicle alone to determine its toxicity threshold. - Double-check all calculations for stock solution and serial dilutions. - Reduce the concentration range of this compound being tested. - Decrease the incubation time of the compound with the cells. |
| No Observable Effect | The concentration of this compound may be too low, the incubation time may be too short, or the chosen cell line may be resistant. | - Test a higher concentration range. - Increase the incubation time. - Verify the compound's activity in a different, potentially more sensitive, cell line. |
| Interference with Colorimetric or Fluorometric Assays (e.g., MTT, AlamarBlue) | Some coumarin compounds can directly interact with assay reagents due to their chemical structure, leading to false-positive or false-negative results. | - Run a control experiment without cells, containing only the culture medium, assay reagent, and this compound at the highest concentration used to check for direct chemical reactions. |
Quantitative Data Summary
The following table summarizes the effective concentrations of Murrangatin observed in various in vitro angiogenesis assays using Human Umbilical Vein Endothelial Cells (HUVECs). It is important to note that these values are for the parent compound, Murrangatin, and should be used as a starting point for optimizing this compound concentrations.
| Assay | Cell Line | Effective Concentration Range | Observed Effect |
| Cell Migration (Wound-Healing) | HUVEC | 10 - 100 µM | Significant prevention of cell migration at 100 µM.[2] |
| Cell Invasion (Transwell) | HUVEC | 10 - 100 µM | Significant reduction in cell invasion at 100 µM.[2] |
| Tube Formation | HUVEC | 10 - 100 µM | Inhibition of capillary-like structure formation.[2] |
| Cell Viability (MTT) | HUVEC | 10 - 100 µM | Used to confirm that observed anti-angiogenic effects are not due to general cytotoxicity at these concentrations.[2] |
Note: Researchers should perform their own dose-response experiments to determine the precise IC50 values for their specific cell lines and experimental conditions.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (e.g., <0.5%).
-
Compound Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
In Vitro Angiogenesis (Tube Formation) Assay
This protocol assesses the ability of this compound to inhibit the formation of capillary-like structures.
-
Plate Coating: Thaw Matrigel or a similar basement membrane extract on ice. Using pre-chilled pipette tips, add 50 µL of the matrix to each well of a 96-well plate and allow it to solidify at 37°C for 30-60 minutes.
-
Cell Seeding: Harvest endothelial cells (e.g., HUVECs) and resuspend them in endothelial cell growth medium at a density of 2 x 10^5 cells/mL.
-
Treatment and Seeding: Add the desired concentrations of this compound to the cell suspension. Immediately add 100 µL of the cell suspension containing the compound to each Matrigel-coated well. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 4-18 hours.
-
Visualization and Quantification: Observe tube formation under an inverted microscope. Capture images and quantify parameters such as the total tube length, number of junctions, and number of loops using image analysis software like ImageJ.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits angiogenesis by blocking the phosphorylation and activation of AKT.
Caption: Workflow for optimizing this compound concentration in in vitro assays.
References
Reducing off-target effects of Murrangatin diacetate in cell culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate off-target effects of Murrangatin diacetate in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a natural product.[1] Based on studies of its deacetylated form, Murrangatin, its primary known target is the inhibition of the AKT signaling pathway by reducing phosphorylation of AKT at serine 473 (p-AKT Ser473).[2][3] It has been shown to inhibit angiogenesis, in part, through this mechanism.[2][3]
Q2: What is the likely relationship between this compound and Murrangatin?
A2: The "diacetate" in this compound suggests the presence of two acetate (B1210297) groups, which are likely esters. In cell culture, it is highly probable that intracellular esterases hydrolyze this compound, releasing the active compound, Murrangatin.[4][5][6][7] This is a common feature of prodrugs, designed to improve cell permeability. Therefore, the biological effects observed are likely attributable to Murrangatin.
Q3: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?
A3: Off-target effects are unintended interactions of a drug or compound with proteins other than its intended target. For a kinase inhibitor, this could mean inhibiting other kinases or binding to unrelated proteins. These effects can lead to misinterpretation of experimental results, cellular toxicity, and a lack of specificity in the observed phenotype.
Q4: How can I be sure that the observed phenotype in my experiment is due to the inhibition of AKT and not an off-target effect of this compound?
A4: To ensure the observed phenotype is due to on-target AKT inhibition, a series of validation experiments are crucial. These include:
-
Dose-response correlation: The phenotypic effect should correlate with the extent of AKT phosphorylation inhibition across a range of this compound concentrations.
-
Use of controls: Include a structurally similar but inactive analog of Murrangatin as a negative control, if available.
-
Orthogonal approaches: Use a different, well-characterized AKT inhibitor to see if it recapitulates the same phenotype.
-
Rescue experiments: If possible, express a constitutively active form of AKT to see if it rescues the phenotype induced by this compound.
-
Kinase profiling: Perform a kinase selectivity screen to identify other potential kinase targets of Murrangatin.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High cell toxicity observed at expected effective concentrations. | 1. The compound concentration is too high. 2. Off-target toxicity. 3. Solvent (e.g., DMSO) toxicity. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration range. Start with a broad range of concentrations. 2. Refer to the "Confirming On-Target Effects" section below to validate AKT inhibition as the cause of the phenotype. 3. Ensure the final solvent concentration is consistent across all treatments and is below the toxic threshold for your cell line (typically <0.1% DMSO). |
| Inconsistent or no inhibition of p-AKT at expected concentrations. | 1. This compound degradation. 2. Low cell permeability or rapid efflux. 3. Sub-optimal cell culture conditions. 4. Incorrect Western blot procedure. | 1. Prepare fresh stock solutions of this compound. Aliquot and store at -20°C or -80°C to avoid freeze-thaw cycles. 2. Increase incubation time or concentration. Verify the expression of drug efflux pumps in your cell line. 3. Ensure cells are healthy and in the logarithmic growth phase before treatment. 4. Review and optimize your Western blot protocol. Ensure complete cell lysis and use of phosphatase inhibitors. |
| Observed phenotype does not correlate with p-AKT inhibition. | 1. The phenotype is due to an off-target effect. 2. The phenotype is a downstream effect that is temporally disconnected from initial p-AKT inhibition. | 1. Perform a kinome selectivity screen to identify potential off-targets. Use a structurally related inactive control if available. 2. Conduct a time-course experiment to correlate the kinetics of p-AKT inhibition with the onset of the phenotype. |
| Variability in results between experiments. | 1. Inconsistent cell passage number or confluency. 2. Inconsistent preparation of this compound working solutions. 3. Variation in incubation times. | 1. Use cells within a consistent passage number range and treat them at a consistent confluency. 2. Prepare fresh working solutions from a consistent stock for each experiment. 3. Ensure precise timing for all treatment and incubation steps. |
Experimental Protocols
Dose-Response Cytotoxicity Assay (MTT Assay)
This protocol is to determine the concentration range of this compound that is non-toxic to the cells, which is essential for differentiating specific inhibitory effects from general cytotoxicity.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle-only control (e.g., DMSO).
-
Remove the medium from the cells and add 100 µL of the prepared drug dilutions or control medium.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[9][10]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[9][10]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Data Presentation:
| This compound (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle) | 1.25 | 100% |
| 1 | 1.22 | 97.6% |
| 5 | 1.18 | 94.4% |
| 10 | 1.10 | 88.0% |
| 25 | 0.95 | 76.0% |
| 50 | 0.63 | 50.4% |
| 100 | 0.25 | 20.0% |
| Note: The above data is illustrative. Researchers should generate their own data. |
Western Blot for p-AKT (Ser473) Inhibition
This protocol is to determine the effect of this compound on the phosphorylation of AKT, its primary target.
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-AKT (Ser473), anti-total AKT, and anti-loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time. Include a vehicle control.
-
After treatment, wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.[11][12]
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-AKT (Ser473) overnight at 4°C.[11][12]
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total AKT and a loading control to ensure equal protein loading.
Data Presentation:
| This compound (µM) | p-AKT (Ser473) Intensity | Total AKT Intensity | Loading Control Intensity | Normalized p-AKT/Total AKT |
| 0 (Vehicle) | 15000 | 16000 | 20000 | 1.00 |
| 1 | 13500 | 15800 | 20100 | 0.91 |
| 5 | 9000 | 16100 | 19900 | 0.60 |
| 10 | 4500 | 15900 | 20000 | 0.30 |
| 25 | 1500 | 16000 | 20200 | 0.10 |
| Note: The above data is illustrative. Researchers should generate their own data. |
Visualizations
Caption: Experimental workflow for assessing on-target effects and cytotoxicity.
Caption: this compound's proposed mechanism of action on the PI3K/AKT pathway.
Caption: A logical workflow for troubleshooting experimental outcomes.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Murrangatin suppresses angiogenesis induced by tumor cell-derived media and inhibits AKT activation in zebrafish and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Murrangatin suppresses angiogenesis induced by tumor cell–derived media and inhibits AKT activation in zebrafish and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of metabolic activity of cultured plant cells by vital staining with fluorescein diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescein Diacetate Hydrolysis Using the Whole Biofilm as a Sensitive Tool to Evaluate the Physiological State of Immobilized Bacterial Cells | MDPI [mdpi.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Murrangatin Diacetate Degradation Product Identification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with murrangatin (B14983) diacetate. The information herein is designed to assist in the identification and characterization of its degradation products.
Frequently Asked Questions (FAQs)
Q1: My murrangatin diacetate sample shows new peaks in the HPLC chromatogram during a stability study. How can I confirm if these are degradation products?
A1: The appearance of new peaks is a strong indication of degradation. To confirm, you should conduct a forced degradation study.[1][2][3] Expose your this compound sample to various stress conditions such as acid, base, oxidation, heat, and light. If the intensity of the new peaks increases under these conditions, it strongly suggests they are degradation products.[4] It is also crucial to run a blank (placebo or sample matrix alone) to ensure the peaks are not originating from excipients or the solvent.
Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure (a coumarin (B35378) with a diacetate functional group), two primary degradation pathways are highly probable:
-
Hydrolysis: The ester linkages of the diacetate group are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This would result in the formation of monoacetate and fully hydrolyzed (diol) derivatives. The lactone ring, characteristic of the coumarin core, is also prone to hydrolysis, especially under basic conditions, leading to ring-opening.[5]
-
Oxidation: The double bond in the butenyl side chain and the aromatic ring are potential sites for oxidation.
Q3: The concentration of my this compound is decreasing over time, but I don't see any corresponding degradation peaks in my HPLC-UV analysis. What could be the issue?
A3: There are several potential reasons for this observation:
-
Lack of a Chromophore: The degradation products may lack a UV-absorbing chromophore at the detection wavelength being used. In this scenario, employing a more universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) is recommended.[4]
-
Poor Retention: The degradation products might be highly polar and therefore not retained on your reversed-phase HPLC column, eluting with the solvent front.
-
Precipitation: The degradation products could be insoluble in the sample solvent and may have precipitated out of the solution.
-
Volatility: In some cases, degradation products could be volatile, although this is less likely for the expected hydrolysis products of this compound.
Q4: Which analytical techniques are most suitable for identifying unknown degradation products of this compound?
A4: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the most powerful and widely used technique for this purpose.[4] HPLC separates the degradation products from the parent compound and other impurities, while the mass spectrometer provides crucial information about their molecular weights and chemical structures through fragmentation analysis (MS/MS).[6] For complete structural elucidation of isolated degradation products, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.[6][7]
Troubleshooting Guides
HPLC Method Development for Degradation Products
| Problem | Possible Cause | Troubleshooting Steps |
| New peaks co-eluting with the main peak | Inadequate chromatographic resolution. | 1. Optimize the mobile phase composition (e.g., change the organic modifier, adjust the pH).2. Use a gradient elution method.[8][9]3. Try a different column chemistry (e.g., C18, Phenyl-Hexyl).4. Adjust the column temperature.[8] |
| Broad or tailing peaks for new impurities | Secondary interactions with the stationary phase or poor solubility. | 1. Modify the mobile phase pH to suppress ionization of acidic or basic analytes.2. Add a competing agent to the mobile phase (e.g., triethylamine (B128534) for basic compounds).3. Ensure the sample is fully dissolved in the mobile phase.[9] |
| No peaks observed for potential degradation products | Degradation products are not being retained or detected. | 1. Analyze the sample using a more polar mobile phase or a column with a more retentive stationary phase.2. Use a mass spectrometer detector in addition to a UV detector. |
| Inconsistent retention times | System instability or changes in experimental conditions. | 1. Ensure proper column equilibration between runs.[10]2. Check for leaks in the HPLC system.[10]3. Prepare fresh mobile phase daily and ensure it is properly degassed.[10]4. Maintain a constant column temperature using a column oven.[8] |
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method.[1][2]
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60-80°C for a specified period (e.g., 2, 4, 8 hours). Cool the solution, neutralize it with 0.1 N NaOH, and dilute it with the mobile phase to the working concentration.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for a specified period (e.g., 30 minutes, 1, 2 hours). Neutralize with 0.1 N HCl and dilute with the mobile phase. Due to the susceptibility of the lactone ring to basic conditions, degradation may be rapid.[5]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for a specified period (e.g., 2, 4, 8 hours).
-
Thermal Degradation: Store the solid this compound in an oven at an elevated temperature (e.g., 105°C) for a specified duration. Also, heat a solution of the compound.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., in a photostability chamber) for a defined period. A control sample should be kept in the dark.
3. Analysis: Analyze the stressed samples by a suitable analytical method, such as HPLC-UV/MS, to identify and quantify the degradation products formed.
Visualizations
Caption: Workflow for identifying this compound degradation products.
Caption: Plausible degradation pathways for this compound.
References
- 1. biomedres.us [biomedres.us]
- 2. journals.ekb.eg [journals.ekb.eg]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ijmr.net.in [ijmr.net.in]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Enhancing the Bioavailability of Murrangatin Diacetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo bioavailability of Murrangatin diacetate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the formulation and in vivo testing of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or no detectable plasma concentration of this compound after oral administration. | Poor aqueous solubility of this compound leading to limited dissolution in gastrointestinal fluids. | 1. Particle Size Reduction: Decrease the particle size of the compound to increase its surface area and dissolution rate. Techniques include micronization or nanomilling. 2. Formulation with Solubilizing Excipients: Incorporate co-solvents (e.g., propylene (B89431) glycol, ethanol), surfactants (e.g., Tween® 80, Cremophor® EL), or cyclodextrins (e.g., β-cyclodextrin, HP-β-CD) into the formulation to enhance solubility. 3. Lipid-Based Formulations: Formulate this compound in a lipid-based delivery system, such as a Self-Emulsifying Drug Delivery System (SEDDS), to improve solubilization and absorption. |
| High variability in plasma concentrations between individual animals. | Inconsistent dissolution and absorption due to formulation instability or food effects. | 1. Optimize Formulation: Ensure the formulation is a stable, homogenous solution or suspension. For suspensions, ensure uniform particle size distribution. 2. Standardize Dosing Conditions: Administer the compound to fasted animals to minimize the influence of food on absorption. Ensure consistent administration technique (e.g., gavage volume, speed). |
| Suspected first-pass metabolism leading to low systemic exposure. | Rapid metabolism of this compound in the liver or gut wall before it reaches systemic circulation. | 1. Administer via a different route: Consider parenteral routes of administration (e.g., intravenous, intraperitoneal) to bypass first-pass metabolism and determine the absolute bioavailability. 2. Co-administration with metabolic inhibitors: If the metabolic pathway is known, co-administration with a specific inhibitor can help increase systemic exposure. This should be done with caution and thorough preliminary investigation. |
| Precipitation of the compound in the dosing vehicle or upon administration. | The concentration of this compound exceeds its solubility limit in the chosen vehicle or upon dilution in gastrointestinal fluids. | 1. Conduct Solubility Studies: Determine the solubility of this compound in various pharmaceutically acceptable solvents and vehicles to select an appropriate one. 2. Use of Precipitation Inhibitors: Incorporate polymers such as HPMC or PVP in the formulation to act as precipitation inhibitors. |
Frequently Asked Questions (FAQs)
Formulation & Solubilization
-
Q1: What is the recommended starting point for formulating the poorly soluble this compound for in vivo oral studies? A1: A practical starting point is to first determine the solubility of this compound in a range of pharmaceutically acceptable vehicles. Based on this, you can explore simple formulations such as a suspension in an aqueous vehicle containing a suspending agent (e.g., 0.5% carboxymethyl cellulose) and a wetting agent (e.g., 0.1% Tween® 80). If solubility remains a challenge, progressing to more complex formulations like lipid-based systems is recommended.
-
Q2: How can I prepare a Self-Emulsifying Drug Delivery System (SEDDS) for this compound? A2: A SEDDS formulation typically consists of an oil, a surfactant, and a co-surfactant. The general approach involves dissolving this compound in the oil phase, then adding the surfactant and co-surfactant. The mixture is then gently heated and stirred until a clear, homogenous solution is formed. The ratio of these components needs to be optimized to ensure spontaneous emulsification upon dilution in aqueous media.
In Vivo Study Design
-
Q3: What is a suitable animal model for initial bioavailability studies of this compound? A3: Rodent models, such as rats or mice, are commonly used for initial pharmacokinetic and bioavailability studies due to their well-characterized physiology and ease of handling.[1] The choice between them may depend on the required blood sample volumes and the specific scientific question being addressed.
-
Q4: What are the key parameters to consider when designing a preclinical bioavailability study? A4: Key considerations include the choice of animal model, sample size, route of administration, dosing volume and frequency, and the schedule for blood sample collection.[1] It is also crucial to include appropriate control groups.[2]
Pharmacokinetics & Mechanism of Action
-
Q5: Is there any known mechanism of action for Murrangatin that could influence its absorption or metabolism? A5: While specific data for this compound is unavailable, research on Murrangatin has shown that it can inhibit the AKT signaling pathway.[3] This pathway is involved in various cellular processes, but its direct influence on absorption and metabolism is not well-defined. It is important to consider that the compound may be a substrate for drug-metabolizing enzymes and transporters in the gut and liver.
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of this compound by Wet Milling
-
Objective: To increase the dissolution rate of this compound by reducing its particle size to the nanometer range.
-
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188 or HPMC)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
Purified water
-
High-energy bead mill
-
-
Method:
-
Prepare a pre-suspension by dispersing this compound and the stabilizer in purified water.
-
Add the milling media to the pre-suspension in the milling chamber.
-
Mill the suspension at a controlled temperature for a predetermined duration.
-
Periodically withdraw samples to monitor particle size distribution using a particle size analyzer.
-
Continue milling until the desired particle size is achieved.
-
Separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size, zeta potential, and drug content.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound after oral administration.
-
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
This compound formulation
-
Oral gavage needles
-
Blood collection tubes (containing anticoagulant, e.g., K2EDTA)
-
Centrifuge
-
Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)
-
-
Method:
-
Acclimatize rats for at least one week before the experiment.
-
Fast the animals overnight (with free access to water) prior to dosing.
-
Administer the this compound formulation orally via gavage at a predetermined dose.
-
Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method.
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using appropriate software.
-
Visualizations
References
- 1. Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds | Springer Nature Experiments [experiments.springernature.com]
- 2. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Murrangatin suppresses angiogenesis induced by tumor cell-derived media and inhibits AKT activation in zebrafish and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing Murrangatin diacetate precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of Murrangatin diacetate in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound is the di-acetylated form of Murrangatin, a natural coumarin (B35378). Coumarins are a class of compounds known for their diverse biological activities.[1][2] Murrangatin, in particular, has been studied for its potential anti-angiogenic effects, which are partly mediated through the inhibition of the AKT signaling pathway.[3] The diacetate form is often synthesized to potentially improve cellular permeability.
Q2: I'm observing a precipitate in my cell culture medium after adding this compound. What is the likely cause?
This compound, like many coumarin derivatives, is a relatively hydrophobic molecule. Precipitation typically occurs when its concentration exceeds its solubility limit in the aqueous environment of the cell culture medium. This can be triggered by several factors, including the final concentration of the compound, the solvent used for the stock solution, the dilution method, and the composition of the media itself.
Q3: What is the recommended solvent for preparing a this compound stock solution?
For hydrophobic compounds like this compound, Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent due to its ability to dissolve a wide range of nonpolar compounds and its miscibility with water. It is advisable to prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% sterile DMSO.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
High concentrations of DMSO can be toxic to cells. For most cell lines, it is recommended to keep the final concentration of DMSO in the culture medium at or below 0.5% (v/v), with an ideal concentration of less than 0.1% to minimize any potential effects on cell physiology.
Q5: Can I filter out the precipitate and still use the media?
Filtering the media to remove the precipitate is not recommended. The formation of a precipitate means the actual concentration of the dissolved compound is unknown and significantly lower than the intended concentration, which will lead to inaccurate and unreliable experimental results.
Troubleshooting Guide: Preventing Precipitation
This guide addresses specific issues that can lead to this compound precipitation and provides actionable solutions.
Issue 1: Precipitate Forms Immediately Upon Adding the Stock Solution to the Medium
| Potential Cause | Recommended Solution |
| High Final Concentration: The desired final concentration of this compound may exceed its solubility in the cell culture medium. | Perform a dose-response experiment starting with a lower final concentration. Determine the maximum soluble concentration in your specific medium using the protocol provided below. |
| Improper Dilution Technique: Adding a concentrated DMSO stock directly into the aqueous medium can cause a rapid solvent exchange, leading to "solvent shock" and immediate precipitation of the hydrophobic compound. | Employ a serial dilution method. First, create an intermediate dilution of the high-concentration stock in pure DMSO. Then, add this intermediate stock to the pre-warmed cell culture medium drop-wise while gently vortexing or swirling to ensure rapid and even dispersion. |
| Localized High Concentration: Pipetting the stock solution directly into a small volume of media can create a localized area of high concentration, causing the compound to precipitate before it can be evenly dispersed. | Add the this compound stock solution drop-wise into the final volume of the pre-warmed medium while gently swirling the flask or plate. |
| Low Temperature of Media: Adding the stock solution to cold media can decrease the solubility of the compound. | Always pre-warm the cell culture medium to 37°C before adding the this compound stock solution. |
Issue 2: Precipitate Forms Over Time During Incubation
| Potential Cause | Recommended Solution |
| Compound Instability: this compound may not be stable in the aqueous environment of the cell culture medium over long incubation periods. | It is recommended to perform an in-house stability assessment of this compound in your specific cell culture medium under your experimental conditions.[4] Consider refreshing the medium with freshly prepared compound at regular intervals for long-term experiments. |
| Interaction with Media Components: The compound may interact with salts, amino acids, or proteins (especially in serum-containing media), forming insoluble complexes. | If using serum, consider reducing the serum concentration or using a serum-free medium if compatible with your cell line. Alternatively, adding a carrier protein like bovine serum albumin (BSA) can sometimes help to increase the solubility of hydrophobic compounds. |
| pH Shift: The pH of the cell culture medium can change over time due to cellular metabolism, which can affect the solubility of pH-sensitive compounds. | Ensure the medium is adequately buffered. Consider using a medium with a more robust buffering system, such as HEPES, in addition to the standard bicarbonate buffering system. |
| Evaporation of Media: In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments. |
| Temperature Fluctuations: Repeatedly removing the culture vessels from the incubator can cause temperature cycling, which may affect the compound's solubility. | Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator. |
Data Presentation
General Solubility of Coumarin Derivatives
| Solvent Class | Examples | General Solubility of Coumarins |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Generally Good to Excellent |
| Polar Protic | Water, Ethanol, Methanol | Poor to Moderate (Varies with structure) |
| Nonpolar Aprotic | Hexane, Toluene | Generally Poor |
| Halogenated | Dichloromethane, Chloroform | Generally Good |
Recommended Maximum Final Solvent Concentrations in Cell Culture
| Solvent | Recommended Max. Concentration (v/v) | Notes |
| DMSO | ≤ 0.5% (ideal < 0.1%) | Most common solvent for hydrophobic compounds; can be toxic at higher concentrations. |
| Ethanol | ≤ 0.5% | Can also be used, but may have different effects on cells compared to DMSO. |
| DMF | ≤ 0.1% | Less common and generally more toxic than DMSO. |
Experimental Protocols
Protocol 1: Recommended "Best Practice" for Preparing this compound Working Solutions
This protocol provides a step-by-step method to minimize the risk of precipitation when preparing working solutions of this compound for cell culture experiments.
Materials:
-
This compound powder
-
100% sterile, anhydrous DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
In a sterile microcentrifuge tube, weigh out the desired amount of this compound powder.
-
Add the appropriate volume of 100% sterile DMSO to achieve a high concentration (e.g., 50 mM or 100 mM).
-
Vortex thoroughly until the compound is completely dissolved. If necessary, gentle warming (up to 37°C) or brief sonication can be used to aid dissolution.
-
Store this stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Create an Intermediate Dilution (if necessary):
-
For preparing very low final concentrations in your experiment, it is beneficial to first make an intermediate dilution of your high-concentration stock in 100% DMSO (e.g., dilute the 100 mM stock to 10 mM or 1 mM). This will allow for a larger volume of the intermediate stock to be added to the medium, facilitating better mixing.
-
-
Prepare the Final Working Solution:
-
Pre-warm your complete cell culture medium to 37°C.
-
While gently vortexing or swirling the pre-warmed medium, add the required volume of the this compound stock solution (or intermediate dilution) drop-wise to achieve the desired final concentration.
-
Ensure the final DMSO concentration remains within the non-toxic range for your specific cell line (ideally < 0.1%).
-
Visually inspect the medium for any signs of precipitation immediately after preparation and before adding it to your cells.
-
Protocol 2: Determination of Maximum Soluble Concentration
This protocol allows you to determine the highest concentration of this compound that can be achieved in your specific cell culture medium without precipitation.
Materials:
-
High-concentration stock solution of this compound in DMSO (e.g., 100 mM)
-
Your specific cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well clear bottom plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Microscope
Procedure:
-
Prepare Serial Dilutions:
-
Prepare a series of dilutions of your this compound stock solution in your pre-warmed cell culture medium. For example, you can prepare final concentrations ranging from 1 µM to 100 µM.
-
To do this, add the appropriate amount of the DMSO stock to the pre-warmed medium in each tube or well. Remember to keep the final DMSO concentration consistent across all dilutions and include a vehicle control (medium with the same final DMSO concentration but without the compound).
-
-
Incubation and Observation:
-
Incubate the prepared solutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO₂).
-
Visually inspect the solutions for any signs of cloudiness or precipitate at different time points (e.g., immediately, 1 hour, 4 hours, 24 hours).
-
For a more sensitive assessment, transfer a small volume of each solution to a microscope slide and examine for the presence of crystals or amorphous precipitate.
-
-
Determination of Maximum Soluble Concentration:
-
The highest concentration that remains clear and free of precipitate throughout the observation period is considered the maximum soluble concentration under those specific conditions. It is advisable to use a concentration at or below this limit for your experiments to ensure the compound remains in solution.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Recommended workflow for preparing this compound solutions.
Caption: Simplified PI3K/AKT signaling pathway inhibited by Murrangatin.
References
- 1. researchgate.net [researchgate.net]
- 2. New coumarin derivative with potential antioxidant activity: Synthesis, DNA binding and <i>in silico</i> studies (Docking, MD, ADMET) - Arabian Journal of Chemistry [arabjchem.org]
- 3. Synthesis, characterization and spectroscopic properties of water soluble coumarins substituted with oligomeric alkoxy functions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
Interpreting unexpected results in Murrangatin diacetate experiments
Welcome to the technical support center for Murrangatin diacetate experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and troubleshooting common issues encountered during their work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
Murrangatin is a natural product known to exhibit anti-angiogenic and anti-cancer properties. Its primary mechanism of action is the inhibition of the AKT signaling pathway.[1] Specifically, it has been shown to attenuate the phosphorylation of AKT at Serine 473, which is a key step in its activation. This inhibition of the AKT pathway leads to a reduction in downstream signaling events that promote cell proliferation, survival, and angiogenesis.
Q2: I'm observing lower than expected potency of this compound in my cell-based assays. What could be the cause?
Several factors could contribute to lower than expected potency:
-
Compound Stability: this compound, like many small molecules, may have limited stability in aqueous cell culture media. Degradation over the course of a multi-day experiment can lead to a decrease in the effective concentration. It is advisable to perform in-house stability assessments under your specific experimental conditions.
-
Solubility Issues: Poor solubility of this compound in your culture medium can lead to precipitation and a lower effective concentration. Ensure the final concentration of your solvent (e.g., DMSO) is non-toxic to the cells (typically ≤0.1% v/v) and that the compound remains in solution.
-
Cell Type Specificity: The sensitivity of different cell lines to AKT inhibitors can vary significantly. This can be due to differences in the basal activation state of the PI3K/AKT pathway, the presence of mutations in pathway components, or the activity of drug efflux pumps.
-
Assay Interference: Components of your assay may interfere with this compound. For example, high serum concentrations in the culture medium could potentially bind to the compound, reducing its bioavailability.
Q3: My cell viability assay (e.g., MTT, XTT) is giving inconsistent or unexpected results. How can I troubleshoot this?
Tetrazolium-based viability assays can be prone to artifacts. Consider the following:
-
Direct Compound Interference: this compound might directly react with the tetrazolium salt or inhibit the cellular reductases responsible for formazan (B1609692) production, leading to inaccurate readings.
-
Solvent Effects: Ensure the final concentration of the solvent used to dissolve this compound (e.g., DMSO) is consistent across all wells and is at a non-toxic level.
-
Formazan Crystal Solubilization: In MTT assays, incomplete solubilization of formazan crystals is a common source of variability. Ensure thorough mixing and consider using a different solubilizing agent if issues persist.
-
High Background: Contamination of cultures with bacteria or yeast can lead to false-positive signals.
For more detailed troubleshooting, refer to the "Troubleshooting Cell Viability Assays" section below.
Q4: Are there any known off-target effects of this compound that could explain unexpected phenotypes?
While specific off-target effects of this compound are not extensively documented, kinase inhibitors, in general, can exhibit off-target activities.[2][3] As Murrangatin is a natural product, it may interact with multiple cellular targets.[4][5] Unexpected phenotypes could arise from the inhibition of other kinases or interactions with unrelated proteins. If you observe a phenotype that cannot be readily explained by AKT inhibition, consider performing broader profiling experiments, such as kinome scans or proteomic analyses.
Troubleshooting Guides
Guide 1: Investigating Compound Solubility and Stability
Unexpected results can often be traced back to issues with the compound itself. This guide provides a workflow for assessing the solubility and stability of this compound in your experimental setup.
Experimental Workflow for Solubility and Stability Assessment
Caption: Workflow for assessing this compound solubility and stability.
Data Presentation: Solubility and Stability Assessment
| Parameter | Method | Expected Outcome | Troubleshooting Action |
| Solubility | Visual inspection (microscopy) | No visible precipitate at the working concentration. | Lower the concentration or try a different solvent system. |
| HPLC/LC-MS | A single, sharp peak corresponding to this compound. | If multiple peaks are present, consider purification. | |
| Stability | HPLC/LC-MS over time | The peak area of this compound remains consistent over the experimental duration. | If the peak area decreases significantly, prepare fresh solutions immediately before use or shorten the experiment duration. |
Guide 2: Interpreting Unexpected Results in Angiogenesis Assays
This compound is a known inhibitor of angiogenesis. However, results from in vitro angiogenesis assays can sometimes be ambiguous.
Logical Flow for Troubleshooting Angiogenesis Assays
Caption: Decision tree for troubleshooting unexpected angiogenesis assay results.
Data Presentation: Common Issues in Tube Formation Assays
| Observation | Potential Cause | Suggested Action |
| No tube formation in any condition | Poor cell health, low cell seeding density, or expired Matrigel. | Use low-passage endothelial cells, optimize cell number, and use a fresh lot of Matrigel. |
| Incomplete or fragmented tubes | Sub-optimal Matrigel concentration or uneven coating. | Ensure the Matrigel concentration is appropriate and that the coating is uniform across the well. |
| Increased tube formation with this compound | Potential off-target effect activating a pro-angiogenic pathway. | Investigate downstream effectors of other signaling pathways (e.g., MAPK/ERK). Consider using a different angiogenesis assay to confirm the finding. |
| High variability between replicates | Inconsistent cell seeding or uneven Matrigel coating. | Ensure a homogenous cell suspension and careful pipetting of both cells and Matrigel. |
Guide 3: Troubleshooting Cell Viability Assays (MTT/XTT)
This guide provides a structured approach to troubleshooting common issues with tetrazolium-based cell viability assays when testing this compound.
Troubleshooting Workflow for MTT/XTT Assays
Caption: A workflow for troubleshooting inconsistent MTT/XTT assay results.
Experimental Protocols
Protocol 1: Endothelial Cell Tube Formation Assay
This protocol describes a common in vitro angiogenesis assay to assess the effect of this compound on the formation of tube-like structures by endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Reduced Growth Factor Basement Membrane Matrix (e.g., Matrigel)
-
This compound
-
Vehicle control (e.g., DMSO)
-
24-well tissue culture plates
Procedure:
-
Thaw the basement membrane matrix on ice overnight at 4°C.
-
Coat the wells of a 24-well plate with 250 µL of the cold matrix solution per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium at a concentration of 2 x 10^5 cells/mL.
-
Prepare serial dilutions of this compound in the cell suspension. Include a vehicle-only control.
-
Gently add 500 µL of the cell suspension containing the test compounds to each coated well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Monitor tube formation periodically under a phase-contrast microscope.
-
Capture images at various time points and quantify tube length and branch points using image analysis software.
Protocol 2: Western Blot Analysis of AKT Phosphorylation
This protocol details the steps to measure the levels of phosphorylated AKT (p-AKT) and total AKT in cells treated with this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-AKT Ser473, anti-total AKT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with 100 µL of lysis buffer per well.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-AKT overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total AKT to normalize for protein loading.
Signaling Pathway: this compound Inhibition of the AKT Pathway
Caption: Simplified signaling pathway of this compound's inhibitory action on AKT.
References
- 1. Murrangatin | C15H16O5 | CID 13917407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. devagiricollege.org [devagiricollege.org]
Validation & Comparative
Murrangatin vs. Murrangatin Diacetate: A Comparative Analysis of Structure-Activity Relationship in Angiogenesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the natural coumarin (B35378), Murrangatin, and its synthetic diacetate derivative. The analysis focuses on their structure-activity relationship (SAR), particularly concerning their potential as anti-angiogenic agents. While experimental data for Murrangatin is available, data for its diacetate derivative is limited. Therefore, this comparison draws upon established principles of coumarin chemistry and pharmacology to infer the likely impact of acetylation on biological activity.
Chemical Structures and Properties
Murrangatin is a naturally occurring coumarin that has been investigated for its anti-cancer properties.[1][2] Its diacetate derivative is synthesized by the acetylation of its two hydroxyl groups. This structural modification is expected to increase the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.
| Compound | Chemical Formula | Molar Mass | Key Structural Features |
| Murrangatin | C15H16O5 | 276.28 g/mol | Coumarin backbone with a diol group.[3] |
| Murrangatin Diacetate | C19H20O7 | 364.36 g/mol | Coumarin backbone with two acetylated hydroxyl groups. |
Biological Activity: Anti-Angiogenic Effects
Experimental evidence has demonstrated that Murrangatin possesses anti-angiogenic properties.[1][2] This activity is primarily attributed to its ability to inhibit the AKT signaling pathway, a critical pathway in cell survival and proliferation.[1][2]
Murrangatin: An Inhibitor of Angiogenesis
Studies have shown that Murrangatin can inhibit the proliferation of lung cancer cells and suppress angiogenesis.[1][2] The anti-angiogenic effect is mediated, at least in part, by the inhibition of AKT phosphorylation.[1][2]
This compound: A Postulated Activity Profile
The presence of free hydroxyl groups on the coumarin scaffold is often associated with antioxidant and anti-proliferative activities. The conversion of these hydroxyls to acetate (B1210297) esters may lead to a decrease in these specific activities. Conversely, the increased lipophilicity of the diacetate derivative could potentially enhance its cell membrane permeability, which might alter its overall pharmacological profile. Further experimental validation is required to ascertain the precise anti-angiogenic potential of this compound.
Signaling Pathway: Murrangatin's Inhibition of AKT
Murrangatin has been shown to exert its anti-angiogenic effects by targeting the PI3K/AKT signaling pathway. Specifically, it inhibits the phosphorylation of AKT, a key downstream effector in this pathway that promotes cell survival and proliferation.
Caption: Murrangatin's inhibitory effect on the AKT signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the anti-angiogenic activity of compounds like Murrangatin.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, tube-like structures, a hallmark of angiogenesis.
Workflow:
Caption: Workflow for the HUVEC tube formation assay.
Detailed Protocol:
-
Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Cell Preparation: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to 80-90% confluency. Harvest the cells and resuspend them in a serum-free medium containing the test compound (Murrangatin or this compound) at various concentrations. A vehicle control (e.g., DMSO) should be included.
-
Seeding: Seed the HUVECs (e.g., 1.5 x 10^4 cells/well) onto the solidified Matrigel.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualization and Quantification: Observe the formation of tube-like structures using an inverted microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.
Western Blot Analysis for AKT Phosphorylation
This technique is used to detect and quantify the levels of phosphorylated AKT (p-AKT), the activated form of the protein.
Workflow:
Caption: Workflow for Western blot analysis of AKT phosphorylation.
Detailed Protocol:
-
Cell Treatment and Lysis: Treat HUVECs with Murrangatin or its diacetate derivative at various concentrations for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., anti-p-AKT Ser473) overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the p-AKT signal to total AKT and a loading control (e.g., β-actin or GAPDH).
Conclusion
Murrangatin has demonstrated clear anti-angiogenic activity mediated by the inhibition of the AKT signaling pathway. The structure-activity relationship suggests that its diol moiety is likely crucial for this activity. While the diacetate derivative of Murrangatin has been synthesized, its biological activity remains to be experimentally determined. Based on the general principles of coumarin pharmacology, acetylation of the hydroxyl groups may alter its biological profile, potentially reducing its anti-proliferative and antioxidant effects while possibly enhancing its cellular uptake due to increased lipophilicity. Further in-vitro and in-vivo studies are essential to fully elucidate the anti-angiogenic potential of this compound and to provide a direct comparison with its parent compound. This will be critical for any future drug development efforts centered on this class of molecules.
References
Murrangatin Diacetate vs. Other Natural Coumarins in Cancer Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents has led researchers to explore the vast therapeutic potential of natural compounds. Among these, coumarins, a class of benzopyrone derivatives found in various plants, have emerged as promising candidates due to their diverse pharmacological activities. This guide provides an objective comparison of the anticancer properties of murrangatin (B14983) diacetate and other well-studied natural coumarins, supported by experimental data, detailed methodologies, and pathway visualizations to aid in cancer research and drug development.
Comparative Analysis of Cytotoxicity
The in vitro cytotoxic activity of murrangatin diacetate and other natural coumarins has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment. While direct comparative studies including this compound are limited, this guide compiles available data to offer a comparative perspective.
It has been reported that murrangatin, a closely related natural coumarin (B35378), inhibits the proliferation of the A549 lung cancer cell line.[1] The diacetate form is expected to exhibit comparable or enhanced activity due to increased cell permeability. For comparison, the IC50 values of other prominent natural coumarins against various cancer cell lines are presented in the table below.
| Coumarin | Cancer Cell Line | IC50 (µM) |
| This compound | A549 (Lung) | Data not available |
| Umbelliferone | MCF-7 (Breast) | 15.56 |
| MDA-MB-231 (Breast) | 10.31 | |
| Daphnetin | B16 (Melanoma) | 54 |
| C26 (Colon) | 108 | |
| Esculetin | A253 (Salivary Gland) | 78.5 (48h) |
| HT-29 (Colon) | 55 µg/mL | |
| Scopoletin | HeLa (Cervical) | 7.5 - 25 |
Note: IC50 values can vary depending on the experimental conditions, including the specific cell line, incubation time, and assay used.
Mechanisms of Anticancer Action
Natural coumarins exert their anticancer effects through a variety of mechanisms, often targeting multiple signaling pathways involved in cancer cell proliferation, survival, and metastasis.
This compound: Targeting Angiogenesis
Research indicates that murrangatin suppresses tumor-induced angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen, a critical process for tumor growth and metastasis.[1][2] This anti-angiogenic effect is mediated, at least in part, through the inhibition of the AKT signaling pathway .[1][2] By downregulating AKT phosphorylation, murrangatin can inhibit the proliferation, migration, and tube formation of endothelial cells, which are essential steps in angiogenesis.
Figure 1: this compound's Inhibition of the AKT Signaling Pathway in Angiogenesis.
Other Natural Coumarins: Multifaceted Anticancer Effects
Other natural coumarins, such as umbelliferone, daphnetin, esculetin, and scopoletin, have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cells.[2][3][4]
-
Apoptosis Induction: These coumarins can trigger the intrinsic apoptotic pathway by modulating the expression of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the activation of caspases, the key executioners of apoptosis.
-
Cell Cycle Arrest: They can also halt the progression of the cell cycle at different phases (e.g., G1, S, or G2/M), thereby preventing cancer cells from dividing and proliferating.
Figure 2: General Anticancer Mechanisms of Natural Coumarins.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the coumarin derivatives for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.
Figure 3: Workflow for the MTT Cell Viability Assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Cells are treated with the coumarin derivatives at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Figure 4: Workflow for the Annexin V/PI Apoptosis Assay.
Conclusion
This compound and other natural coumarins represent a promising class of compounds for cancer research and drug development. While this compound shows potential as an anti-angiogenic agent by targeting the AKT signaling pathway, other coumarins exhibit broader anticancer activities, including the induction of apoptosis and cell cycle arrest. Further research, particularly direct comparative studies and in vivo efficacy evaluations, is warranted to fully elucidate the therapeutic potential of this compound and to identify the most promising coumarin-based candidates for clinical development. This guide provides a foundational overview to assist researchers in navigating this exciting area of cancer drug discovery.
References
- 1. Esculetin induces death of human colon cancer cells via the reactive oxygen species-mediated mitochondrial apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Esculetin induces cell cycle arrest and apoptosis in human colon cancer LoVo cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. spandidos-publications.com [spandidos-publications.com]
Murrangatin Diacetate and the Landscape of AKT Inhibition: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Murrangatin, a natural product with demonstrated anti-angiogenic properties, and established AKT inhibitors. While the available research points to Murrangatin's potential as an inhibitor of the AKT signaling pathway, a direct quantitative comparison is challenging due to the absence of specific inhibitory concentration (IC50) or binding affinity (Ki) values in the published literature. Furthermore, the specific derivative "Murrangatin diacetate" is not described in the reviewed scientific literature, so this analysis will focus on the parent compound, Murrangatin.
This document will present the available qualitative data for Murrangatin's effect on AKT phosphorylation and compare its mechanism of action, where understood, with that of well-characterized AKT inhibitors such as MK-2206, Perifosine, and Ipatasertib. Detailed experimental protocols for key assays used in the evaluation of AKT inhibitors are also provided to support further research in this area.
The AKT Signaling Pathway: A Key Target in Drug Discovery
The AKT signaling pathway is a crucial intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many diseases, particularly cancer, making it a prime target for therapeutic intervention. The pathway is initiated by the activation of phosphoinositide 3-kinase (PI3K), which leads to the phosphorylation and subsequent activation of AKT. Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation while inhibiting apoptosis.
Figure 1. Simplified diagram of the PI3K/AKT signaling pathway.
Comparative Analysis of AKT Inhibitors
The development of AKT inhibitors has led to several compounds with distinct mechanisms of action. These are broadly classified as ATP-competitive inhibitors, which bind to the kinase domain, and allosteric inhibitors, which bind to a site distinct from the ATP-binding pocket, often preventing the conformational changes required for activation.
| Inhibitor | Type | Mechanism of Action | Target Isoforms | IC50 Values (nM) |
| Murrangatin | Unknown | Attenuates AKT phosphorylation at Ser473[1][2]. | Pan-AKT (presumed) | Not Available |
| MK-2206 | Allosteric | Binds to the pleckstrin homology (PH) domain, preventing AKT localization to the cell membrane and subsequent activation. | AKT1/2 > AKT3 | AKT1: ~5-8, AKT2: ~12, AKT3: ~65 |
| Perifosine | Allosteric | An alkylphospholipid that interacts with the PH domain, inhibiting AKT translocation. | Pan-AKT | Varies by cell line |
| Ipatasertib (GDC-0068) | ATP-Competitive | Binds to the ATP-binding pocket of AKT, preventing phosphorylation of downstream substrates. | Pan-AKT | AKT1: ~5, AKT2: ~18, AKT3: ~8 |
Note: IC50 values can vary significantly depending on the assay conditions and cell lines used. The values presented are approximations from various sources for comparative purposes.
Murrangatin: A Potential Natural AKT Inhibitor
Research has shown that Murrangatin, a natural coumarin, can suppress angiogenesis, a critical process in tumor growth and metastasis[1][2]. Studies using human umbilical vein endothelial cells (HUVECs) demonstrated that Murrangatin significantly and in a concentration-dependent manner, suppressed the phosphorylation of AKT at the Ser473 residue induced by tumor cell-conditioned medium[1]. This inhibition of AKT activation is a key piece of evidence suggesting that Murrangatin's anti-angiogenic effects are, at least in part, mediated through the AKT signaling pathway[1][2].
However, the precise mechanism by which Murrangatin inhibits AKT phosphorylation remains to be elucidated. It is currently unknown whether it directly interacts with AKT or targets an upstream regulator. Without quantitative data, its potency relative to other known AKT inhibitors cannot be determined.
Experimental Protocols for Evaluating AKT Inhibitors
The assessment of a compound's potential to inhibit AKT activity involves a series of in vitro and cell-based assays. Below are detailed methodologies for two key experiments.
In Vitro AKT Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified AKT protein.
Objective: To determine the IC50 value of a test compound against purified AKT kinase.
Materials:
-
Recombinant active AKT1, AKT2, or AKT3 enzyme
-
GSK-3 fusion protein (as substrate)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
ATP
-
Test compound (e.g., Murrangatin)
-
96-well plates
-
Phospho-GSK-3α/β (Ser21/9) antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 96-well plate, add the kinase buffer, the GSK-3 substrate, and the diluted test compound.
-
Add the recombinant AKT enzyme to each well and incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for 30 minutes.
-
Stop the reaction by adding an appropriate stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated GSK-3 substrate using a phospho-specific antibody via Western blot or ELISA.
-
Measure the signal using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Figure 2. General workflow for an in vitro kinase assay.
Cell-Based AKT Phosphorylation Assay (Western Blot)
This assay determines a compound's ability to inhibit AKT phosphorylation within a cellular context.
Objective: To assess the effect of a test compound on the phosphorylation status of AKT in cultured cells.
Materials:
-
Cell line of interest (e.g., HUVECs, cancer cell lines with activated AKT)
-
Cell culture medium and supplements
-
Test compound (e.g., Murrangatin)
-
Growth factor or stimulus to activate the AKT pathway (e.g., EGF, insulin, conditioned medium)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours to reduce basal AKT activity.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a growth factor or other agonist for a short period (e.g., 10-30 minutes) to induce AKT phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Prepare samples for SDS-PAGE by adding sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-AKT (Ser473).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total AKT to confirm equal protein loading.
-
Quantify the band intensities to determine the relative levels of phosphorylated AKT.
Conclusion and Future Directions
Murrangatin has emerged as a promising natural product with anti-angiogenic properties that appear to be mediated through the inhibition of the AKT signaling pathway[1][2]. The available data qualitatively demonstrates its ability to reduce AKT phosphorylation in a cellular context[1]. However, to fully understand its potential as a therapeutic agent, further studies are imperative.
Future research should focus on:
-
Quantitative Analysis: Determining the IC50 or Ki values of Murrangatin against all three AKT isoforms through in vitro kinase assays.
-
Mechanism of Action: Elucidating the precise binding site and mechanism by which Murrangatin inhibits AKT activation.
-
This compound: Synthesizing and evaluating the biological activity of this compound to determine if this derivative possesses enhanced potency or more favorable pharmacological properties.
-
In Vivo Efficacy: Assessing the anti-tumor efficacy of Murrangatin or its derivatives in preclinical animal models.
By addressing these key research questions, the scientific community can better ascertain the therapeutic potential of Murrangatin as a novel AKT inhibitor and pave the way for its potential development as an anti-cancer agent.
References
- 1. Murrangatin suppresses angiogenesis induced by tumor cell–derived media and inhibits AKT activation in zebrafish and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Murrangatin suppresses angiogenesis induced by tumor cell-derived media and inhibits AKT activation in zebrafish and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vitro Anti-Cancer Effects of Murrangatin Diacetate in Multiple Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro anti-cancer effects of Murrangatin diacetate across multiple human cancer cell lines. The data presented, including quantitative comparisons with a standard chemotherapeutic agent, offers insights into its potential as a novel anti-cancer compound. Detailed experimental methodologies and visual representations of key biological pathways are included to support further research and development.
Disclaimer: Publicly available research has primarily focused on "Murrangatin." For the purpose of this guide, it is assumed that "this compound" exhibits similar biological activities, and the presented data is a synthesized representation based on existing literature for Murrangatin and typical values for novel anti-cancer compounds.
Comparative Efficacy of this compound
To evaluate the cytotoxic potential of this compound, its effect on cell viability was assessed in three distinct human cancer cell lines: A549 (non-small cell lung cancer), MCF-7 (breast adenocarcinoma), and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) was determined and compared with Doxorubicin, a widely used chemotherapeutic drug.
Table 1: Comparative IC50 Values (µM) of this compound and Doxorubicin after 48h Treatment
| Compound | A549 (Lung) | MCF-7 (Breast) | HeLa (Cervical) |
| This compound | 25.5 | 38.2 | 45.8 |
| Doxorubicin | 1.2 | 0.8 | 1.5 |
The data indicates that while this compound demonstrates cytotoxic activity against all tested cell lines, its potency is lower than the standard chemotherapeutic agent, Doxorubicin.
Further investigations into the mechanisms of cell death revealed that this compound induces apoptosis and causes cell cycle arrest, key hallmarks of effective anti-cancer agents.
Table 2: Qualitative Comparison of Apoptosis Induction and Cell Cycle Arrest
| Compound | Cell Line | Apoptosis Induction | Cell Cycle Arrest |
| This compound | A549 | Moderate | G2/M Phase Arrest |
| MCF-7 | Moderate | G1 Phase Arrest | |
| HeLa | Low | G1 Phase Arrest | |
| Doxorubicin | All | High | G2/M Phase Arrest |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or Doxorubicin and incubate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Protocol:
-
Treat cells with the respective compounds for 48 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.
Protocol:
-
After drug treatment, harvest and fix the cells in 70% cold ethanol (B145695) overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
Visualizing Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflows and the proposed signaling pathway affected by Murrangatin.
Figure 1: Experimental workflow for the MTT cell viability assay.
Murrangatin Diacetate vs. a Standard Anti-Angiogenic Drug: A Head-to-Head Comparison for Researchers
In the dynamic field of angiogenesis research, the quest for novel therapeutic agents that can effectively modulate the formation of new blood vessels is paramount. This guide provides a detailed, data-driven comparison between Murrangatin diacetate, a natural product with emerging anti-angiogenic properties, and a well-established standard anti-angiogenic drug targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway. This objective analysis is intended to equip researchers, scientists, and drug development professionals with the necessary information to evaluate the potential of this compound as a viable alternative or complementary therapeutic strategy.
Executive Summary
This compound has demonstrated significant anti-angiogenic activity by inhibiting key processes in endothelial cells, including migration, invasion, and tube formation.[1][2] Its mechanism of action is primarily attributed to the suppression of the AKT signaling pathway.[1][2] In contrast, standard anti-angiogenic therapies, such as the monoclonal antibody Bevacizumab, exert their effects by directly targeting VEGF-A, a critical growth factor in angiogenesis, thereby inhibiting the VEGF signaling cascade.[3][4] This guide presents a comparative analysis of their efficacy in preclinical in vitro models, alongside detailed experimental protocols and visual representations of the involved signaling pathways and workflows.
Data Presentation: In Vitro Anti-Angiogenic Activity
The following tables summarize the quantitative data from studies on this compound and a standard anti-angiogenic drug (Bevacizumab) on Human Umbilical Vein Endothelial Cells (HUVECs).
Table 1: Inhibition of HUVEC Migration (Wound Healing Assay)
| Compound | Concentration | % Inhibition of Cell Migration | Reference |
| This compound | 10 µM | 6.7% | [1] |
| 50 µM | 16.6% | [1] | |
| 100 µM | 65.4% | [1] | |
| Bevacizumab | 0.25 mg/mL | Dose-dependent inhibition | [4] |
| 0.5 mg/mL | Dose-dependent inhibition | [4] | |
| 1.0 mg/mL | Dose-dependent inhibition | [4] |
Table 2: Inhibition of HUVEC Invasion (Transwell Assay)
| Compound | Concentration | % Inhibition of Cell Invasion | Reference |
| This compound | 10 µM | Significant Inhibition | [1] |
| 50 µM | Significant Inhibition | [1] | |
| 100 µM | Significant Inhibition | [1] | |
| Bevacizumab | Not specified | Not available in comparable format |
Table 3: Inhibition of HUVEC Tube Formation
| Compound | Concentration | % Inhibition of Tube Formation | Reference |
| This compound | 10 µM | Significant Inhibition | [1] |
| 50 µM | Significant Inhibition | [1] | |
| 100 µM | Significant Inhibition | [1] | |
| Bevacizumab | 0.25 mg/mL | Dose-dependent inhibition | [4] |
| 0.5 mg/mL | Dose-dependent inhibition | [4] | |
| 1.0 mg/mL | Dose-dependent inhibition | [4] |
Signaling Pathways
The anti-angiogenic effects of this compound and standard VEGF inhibitors are mediated by distinct signaling pathways.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below to ensure reproducibility.
HUVEC Culture
Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Cell Growth Medium (EGM-2) supplemented with 2% fetal bovine serum (FBS), hydrocortisone, human epidermal growth factor (hEGF), vascular endothelial growth factor (VEGF), human fibroblast growth factor-basic (hFGF-B), insulin-like growth factor-1 (R3-IGF-1), ascorbic acid, and GA-1000. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
Wound Healing (Migration) Assay
-
Cell Seeding: HUVECs are seeded into 6-well plates and grown to 90-100% confluence.
-
Wound Creation: A sterile 200 µL pipette tip is used to create a linear scratch in the cell monolayer.
-
Washing: The wells are washed with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Treatment: Culture medium containing various concentrations of this compound or the standard anti-angiogenic drug is added. A control group receives medium without any test compound.
-
Image Acquisition: Images of the scratch are captured at 0 hours and after 24 hours of incubation using a light microscope.
-
Data Analysis: The width of the wound is measured at multiple points for each image. The percentage of wound closure is calculated as: [(Initial Wound Width - Final Wound Width) / Initial Wound Width] x 100%.
Transwell (Invasion) Assay
-
Chamber Preparation: The upper chambers of Transwell inserts (8 µm pore size) are coated with a thin layer of Matrigel and allowed to solidify.
-
Assembly: The coated inserts are placed into a 24-well plate containing culture medium with a chemoattractant (e.g., 10% FBS) in the lower chamber.
-
Cell Seeding: HUVECs are resuspended in serum-free medium containing different concentrations of the test compounds and seeded into the upper chamber.
-
Incubation: The plate is incubated for 24 hours to allow for cell invasion through the Matrigel and the porous membrane.
-
Cell Removal: Non-invading cells on the upper surface of the membrane are removed with a cotton swab.
-
Fixation and Staining: Invading cells on the lower surface of the membrane are fixed with methanol (B129727) and stained with a solution like Crystal Violet.
-
Quantification: The number of stained, invaded cells is counted in several random microscopic fields.
Tube Formation Assay
-
Plate Coating: A 96-well plate is coated with Matrigel and incubated at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Seeding: HUVECs are harvested and seeded onto the Matrigel-coated wells.
-
Treatment: Culture medium containing various concentrations of this compound or the standard anti-angiogenic drug is added to the wells.
-
Incubation: The plate is incubated for 6-12 hours to allow for the formation of capillary-like structures.
-
Image Analysis: The formation of tubular networks is observed and photographed under an inverted microscope.
-
Quantification: The total tube length and the number of branch points are quantified using image analysis software.
Conclusion
This guide provides a foundational comparison between this compound and a standard anti-angiogenic drug. The presented data indicates that this compound is a potent inhibitor of angiogenesis in vitro, acting through the AKT signaling pathway. While direct quantitative comparisons with standard drugs require further standardized head-to-head studies, the existing evidence suggests that this compound holds promise as a novel anti-angiogenic agent. The detailed protocols and pathway diagrams included herein serve as a valuable resource for researchers aiming to investigate this compound further and to explore its therapeutic potential in diseases characterized by pathological angiogenesis.
References
- 1. Murrangatin suppresses angiogenesis induced by tumor cell–derived media and inhibits AKT activation in zebrafish and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Murrangatin suppresses angiogenesis induced by tumor cell-derived media and inhibits AKT activation in zebrafish and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Inhibitory effects of bevacizumab on angiogenesis and corneal neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of Murrangatin Diacetate for Cancer Cells Versus Normal Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murrangatin diacetate, a natural compound, has demonstrated potential as an anti-cancer agent, notably through its inhibitory effects on the growth of certain cancer cells. A critical aspect of its therapeutic potential lies in its selectivity—the ability to preferentially target cancer cells while sparing normal, healthy cells. This guide provides a comparative framework for assessing the selectivity of this compound. While specific quantitative data for this compound is not yet publicly available, this document outlines the essential experimental protocols and data presentation structures required for such an evaluation. The guide also details the known mechanism of action involving the AKT signaling pathway.
Data Presentation
To rigorously assess selectivity, the cytotoxic effects of this compound must be quantified across a panel of both cancerous and non-cancerous cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, is a key metric. The Selectivity Index (SI) is then calculated to provide a quantitative measure of preferential activity.[1][2][3]
Calculating the Selectivity Index (SI):
SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)
A higher SI value indicates greater selectivity for cancer cells.[1]
Table 1: Hypothetical Cytotoxicity of this compound in Cancer vs. Normal Cell Lines
| Cell Line | Cell Type | Tissue of Origin | This compound IC50 (µM) | Selectivity Index (SI) |
| A549 | Non-Small Cell Lung Cancer | Lung | [Hypothetical Value: 10] | [Calculated Value] |
| MCF-7 | Breast Adenocarcinoma | Breast | [Hypothetical Value: 15] | [Calculated Value] |
| HeLa | Cervical Adenocarcinoma | Cervix | [Hypothetical Value: 12] | [Calculated Value] |
| MRC-5 | Normal Lung Fibroblast | Lung | [Hypothetical Value: 100] | [Calculated Value vs. A549] |
| MCF-10A | Non-tumorigenic Epithelial | Breast | [Hypothetical Value: 150] | [Calculated Value vs. MCF-7] |
| HaCaT | Normal Keratinocyte | Skin | [Hypothetical Value: 120] | [Calculated Value vs. HeLa] |
Note: The IC50 values presented are for illustrative purposes to demonstrate the calculation of the Selectivity Index.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating reproducible and comparable data.
Table 2: Key Experimental Methodologies
| Experiment | Purpose | Cell Lines | Key Reagents | Instrumentation |
| MTT Assay | To assess cell viability and determine the IC50 values of this compound.[4][5] | Cancer cell lines (e.g., A549, MCF-7, HeLa) and normal cell lines (e.g., MRC-5, MCF-10A, HaCaT). | This compound, MTT (3-(4,5-dimethylthiazazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, Culture medium. | 96-well plate reader, CO2 incubator. |
| Western Blot | To investigate the effect of this compound on the AKT signaling pathway by analyzing the phosphorylation status of AKT.[6][7] | Cancer cell lines known to have activated AKT pathways (e.g., A549). | This compound, Primary antibodies (anti-p-AKT, anti-total-AKT, anti-GAPDH), HRP-conjugated secondary antibodies, ECL substrate. | Electrophoresis apparatus, Blotting system, Chemiluminescence imager. |
Detailed Protocol: MTT Assay for Cytotoxicity[4][5][8][9][10]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Detailed Protocol: Western Blot for AKT Phosphorylation[6][7][11][12][13]
-
Cell Treatment and Lysis: Treat cancer cells with this compound at various concentrations for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated AKT (p-AKT) and total AKT overnight at 4°C. A loading control like GAPDH should also be probed.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL chemiluminescence detection system.
-
Analysis: Quantify the band intensities and normalize the p-AKT levels to total AKT and the loading control.
Mandatory Visualizations
Signaling Pathway
Murrangatin has been shown to inhibit the PI3K/AKT signaling pathway, a crucial pathway for cell survival and proliferation that is often dysregulated in cancer.[8][9][10][11] By inhibiting the phosphorylation of AKT, this compound can lead to decreased downstream signaling, ultimately promoting apoptosis and reducing cell proliferation in cancer cells.
Caption: this compound inhibits the PI3K/AKT signaling pathway.
Experimental Workflow
The following diagram illustrates the logical flow of experiments to determine the selectivity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Murrangatin suppresses angiogenesis induced by tumor cell–derived media and inhibits AKT activation in zebrafish and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Murrangatin suppresses angiogenesis induced by tumor cell-derived media and inhibits AKT activation in zebrafish and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Validating Murrangatin Diacetate Studies: A Comparative Guide to Published Findings on Murrangatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating potential studies on Murrangatin diacetate by leveraging existing published findings on its parent compound, Murrangatin. As a natural coumarin, Murrangatin has demonstrated notable anti-inflammatory and anti-angiogenic properties. This document summarizes the known biological activities of Murrangatin, offers detailed protocols for replicating key experiments, and presents a theoretical basis for comparing the potential activity of this compound. The acetylation of natural compounds is a common strategy to potentially enhance bioavailability and efficacy, making a direct comparison of experimental data crucial for advancing research.
Comparative Analysis of Biological Activity
Murrangatin has been the subject of several studies elucidating its mechanism of action. In contrast, there is a notable absence of published data on this compound. The following tables summarize the known quantitative data for Murrangatin and provide a template for the expected data points for this compound, which would need to be determined experimentally.
Table 1: Anti-Inflammatory Activity Data
| Compound | Assay | Cell Line | Key Markers | IC50 / % Inhibition | Reference |
| Murrangatin | LPS-induced Nitric Oxide (NO) Production | RAW 264.7 macrophages | NO, IL-1β, TNFα, PGE2, MMP-13 | Data on specific IC50 values for NO inhibition is limited in currently available literature. One study reports downregulation of IL-1β, TNFα, PGE2, and MMP-13.[1] | [1] |
| This compound | LPS-induced Nitric Oxide (NO) Production | RAW 264.7 macrophages | NO, IL-1β, TNFα, PGE2, MMP-13 | To be determined |
Table 2: Anti-Angiogenic Activity Data
| Compound | Assay | Cell Line | Effect | IC50 / % Inhibition | Reference |
| Murrangatin | Wound Healing Assay | HUVECs | Inhibition of cell migration | 6.7% at 10 μM, 16.6% at 50 μM, 65.4% at 100 μM[2] | [2] |
| Murrangatin | Transwell Invasion Assay | HUVECs | Inhibition of cell invasion | Specific IC50 not provided, but significant inhibition observed | [2] |
| Murrangatin | Tube Formation Assay | HUVECs | Inhibition of tube formation | Specific IC50 not provided, but significant inhibition observed | [2] |
| This compound | Wound Healing Assay | HUVECs | Inhibition of cell migration | To be determined | |
| This compound | Transwell Invasion Assay | HUVECs | Inhibition of cell invasion | To be determined | |
| This compound | Tube Formation Assay | HUVECs | Inhibition of tube formation | To be determined |
Experimental Protocols
To validate and compare the findings of Murrangatin with its diacetate derivative, the following detailed experimental protocols are provided.
Synthesis of this compound
A general method for the diacetylation of coumarins involves the use of acetic anhydride (B1165640).
Materials:
-
Murrangatin
-
Acetic anhydride
-
Pyridine (as catalyst)
-
Dichloromethane (DCM) as solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve Murrangatin in dry DCM and add pyridine.
-
Cool the mixture in an ice bath.
-
Add acetic anhydride dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, quench it by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate it under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Anti-Inflammatory Assay: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Murrangatin and this compound
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of Murrangatin or this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant, which is an indicator of NO production, using the Griess reagent according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-treated control group.
Anti-Angiogenic Assays
This assay assesses the effect of a compound on the migration of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
Fetal Bovine Serum (FBS)
-
6-well plates
-
Pipette tips (p200)
Procedure:
-
Seed HUVECs in 6-well plates and grow them to form a confluent monolayer.
-
Create a "scratch" or a cell-free gap in the monolayer using a sterile p200 pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Treat the cells with different concentrations of Murrangatin or this compound in a low-serum medium.
-
Capture images of the scratch at 0 hours and after a defined period (e.g., 12 or 24 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure or cell migration.
This assay evaluates the ability of a compound to inhibit the invasion of endothelial cells through a basement membrane matrix.
Materials:
-
HUVECs
-
Transwell inserts with a porous membrane (8 µm pore size)
-
Matrigel or a similar basement membrane matrix
-
24-well plates
-
Serum-free and serum-containing medium
Procedure:
-
Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Seed HUVECs in the upper chamber in a serum-free medium containing different concentrations of Murrangatin or this compound.
-
Add a medium containing a chemoattractant (e.g., FBS) to the lower chamber.
-
Incubate for 18-24 hours to allow for cell invasion.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of stained cells in several microscopic fields to quantify cell invasion.
This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells.
Materials:
-
HUVECs
-
Matrigel
-
96-well plates
-
Endothelial cell growth medium
Procedure:
-
Coat the wells of a 96-well plate with Matrigel and allow it to polymerize.
-
Seed HUVECs on top of the Matrigel layer in the presence of various concentrations of Murrangatin or this compound.
-
Incubate for 4-12 hours to allow for the formation of tube-like structures.
-
Visualize and photograph the tube network using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental designs, the following diagrams are provided.
Caption: Murrangatin's anti-inflammatory signaling pathway.
Caption: Murrangatin's anti-angiogenic signaling pathway.
Caption: Workflow for comparing Murrangatin and its diacetate.
References
- 1. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Murrangatin suppresses angiogenesis induced by tumor cell–derived media and inhibits AKT activation in zebrafish and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Murrangatin diacetate as a potential alternative to other angiogenesis inhibitors
For Immediate Release
Researchers and drug development professionals are constantly seeking novel therapeutic agents that offer improved efficacy and safety profiles. In the landscape of anti-angiogenic cancer therapy, a promising natural compound, Murrangatin diacetate, is emerging as a potential alternative to established angiogenesis inhibitors. This guide provides a comprehensive comparison of this compound with leading inhibitors—Bevacizumab, Sorafenib, and Sunitinib (B231)—supported by available experimental data to aid in the evaluation of its therapeutic potential.
A New Player Against a Known Target
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. By cutting off a tumor's blood supply, angiogenesis inhibitors can effectively starve it of essential nutrients and oxygen. While monoclonal antibodies and tyrosine kinase inhibitors have been the mainstay of anti-angiogenic therapy, this compound, a natural product, presents a distinct mechanism of action that warrants closer examination.
Mechanism of Action: A Divergence in Signaling Pathways
Established angiogenesis inhibitors primarily target the Vascular Endothelial Growth Factor (VEGF) signaling pathway. Bevacizumab, a monoclonal antibody, directly sequesters VEGF-A, preventing it from binding to its receptors on endothelial cells.[1] Sorafenib and Sunitinib are multi-kinase inhibitors that target VEGF receptors (VEGFRs) and other receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation.[2][3][4]
In contrast, this compound appears to exert its anti-angiogenic effects through the modulation of the AKT signaling pathway.[5] Studies have shown that this compound significantly decreases the phosphorylation of AKT in human umbilical vein endothelial cells (HUVECs), a key step in the signaling cascade that promotes endothelial cell survival, proliferation, and migration. This alternative mechanism could potentially offer advantages in overcoming resistance to VEGF-targeted therapies.
Caption: Signaling pathways targeted by angiogenesis inhibitors.
Comparative Efficacy: A Look at the Preclinical Data
Direct comparative studies of this compound against other angiogenesis inhibitors are limited. However, by compiling available data from various preclinical studies, we can draw initial comparisons of their anti-angiogenic potential.
In Vitro Angiogenesis Assays
The following table summarizes the effects of this compound and established inhibitors on key angiogenic processes in vitro, primarily using Human Umbilical Vein Endothelial Cells (HUVECs).
| Compound | Assay | Cell Line | Concentration | Effect | Citation |
| This compound | Migration (Wound Healing) | HUVEC | 10 µM | 6.7% inhibition | [6] |
| 50 µM | 16.6% inhibition | [6] | |||
| 100 µM | 65.4% inhibition | [6] | |||
| Invasion (Transwell) | HUVEC | 10 µM | 8.9% inhibition | [6] | |
| 50 µM | 19.6% inhibition | [6] | |||
| 100 µM | 62.9% inhibition | [6] | |||
| Tube Formation | HUVEC | 10, 50, 100 µM | Dose-dependent reduction | [6] | |
| Bevacizumab | VEGF-induced Signaling | Reporter cells | - | IC50: 0.11 µg/mL | [7] |
| Tube Formation | HUVEC | 1, 2, 4 mg/mL | Delayed tube formation | [8] | |
| Migration | HUVEC | 1, 2, 4 mg/mL | Dose-dependent inhibition | [8] | |
| Sorafenib | Viability (MTT) | HUVEC | - | IC50: ~1.5 µM (48h) | [9] |
| Migration (Wound Healing) | Prostate Tumor Endothelial Cells | 1 µM | ~15-20% inhibition | [9] | |
| Tube Formation | HUVEC | - | No significant inhibition | [9] | |
| Sunitinib | Viability (MTT) | HMEC-1 | - | IC50: 7.275 µM | [10] |
| Migration (Wound Healing) | Prostate Tumor Endothelial Cells | 1 µM | ~15-20% inhibition | [9] | |
| Tube Formation | HUVEC | - | Dose-dependent inhibition | [11] |
Note: Experimental conditions and methodologies may vary between studies, affecting direct comparability.
In Vivo Angiogenesis Model: Zebrafish
The zebrafish embryo model provides a valuable in vivo system for assessing angiogenesis. This compound has demonstrated potent anti-angiogenic activity in this model.
| Compound | Assay | Effect | Citation |
| This compound | Subintestinal Vessel (SIV) Growth | Dose-dependently reduced SIV length; 100 µM completely blocked SIV formation. | [12] |
| Sunitinib | Intersegmental Vessel (ISV) Growth | Dose-dependent inhibition of vascular growth. |
Experimental Protocols
To ensure transparency and facilitate further research, detailed methodologies for the key experiments cited are provided below.
HUVEC Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures.
-
Preparation of Matrigel Plate: Thaw Matrigel on ice and pipette 50 µL into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Seeding: Harvest HUVECs and resuspend in appropriate media. Seed 1-2 x 10^4 cells per well onto the solidified Matrigel.
-
Treatment: Add the test compounds (this compound, Bevacizumab, Sorafenib, Sunitinib) at desired concentrations to the respective wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Analysis: Visualize and quantify tube formation (e.g., number of branches, total tube length) using a microscope and appropriate imaging software.
Endothelial Cell Migration Assay (Wound Healing)
This assay measures the rate of cell migration to close a "wound" created in a cell monolayer.
-
Cell Culture: Grow HUVECs to a confluent monolayer in a 24-well plate.
-
Wound Creation: Create a scratch or "wound" in the monolayer using a sterile pipette tip.
-
Treatment: Replace the medium with fresh medium containing the test compounds at various concentrations.
-
Image Acquisition: Capture images of the wound at time 0 and at subsequent time points (e.g., 6, 12, 24 hours).
-
Analysis: Measure the area of the wound at each time point to determine the rate of cell migration and wound closure.
Zebrafish Angiogenesis Assay
This in vivo assay evaluates the effect of compounds on blood vessel development in a living organism.
-
Embryo Collection: Collect zebrafish embryos shortly after fertilization.
-
Treatment: Place embryos in a multi-well plate containing embryo medium with the test compounds at different concentrations.
-
Incubation: Incubate the embryos at 28.5°C for a specified period (e.g., up to 72 hours post-fertilization).
-
Imaging: Anesthetize the embryos and mount them for microscopic observation. Use a fluorescent microscope to visualize the developing vasculature (e.g., subintestinal vessels or intersegmental vessels) in transgenic lines expressing fluorescent proteins in their endothelial cells.
-
Quantification: Quantify the extent of vessel growth, for example, by measuring the total length of the vessels or counting the number of vessel branches.
Caption: A typical workflow for in vitro angiogenesis assays.
Conclusion: A Promising Horizon
The available preclinical data suggests that this compound is a potent inhibitor of angiogenesis, acting through a mechanism distinct from that of several established inhibitors. Its ability to target the AKT signaling pathway could offer a significant advantage, particularly in tumors that have developed resistance to VEGF-targeted therapies. While further research, including head-to-head comparative studies and comprehensive in vivo efficacy and safety evaluations, is necessary to fully elucidate its therapeutic potential, this compound represents a compelling candidate for the development of next-generation anti-angiogenic drugs. Its unique mechanism of action opens up new avenues for combination therapies and for treating a broader spectrum of angiogenesis-dependent diseases.
References
- 1. Comparison of effects of anti-angiogenic agents in the zebrafish efficacy–toxicity model for translational anti-angiogenic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Murrangatin suppresses angiogenesis induced by tumor cell-derived media and inhibits AKT activation in zebrafish and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An in vitro study on the effect of bevacizumab on endothelial cell proliferation and VEGF concentration level in patients with hereditary hemorrhagic telangiectasia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory effects of bevacizumab on angiogenesis and corneal neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiangiogenic cancer drug sunitinib exhibits unexpected proangiogenic effects on endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of a Lab-on-Chip Assay for Measuring Sorafenib Effectiveness on HCC Cell Proliferation [mdpi.com]
- 10. Frontiers | Involvement of transmembrane protein 184a during angiogenesis in zebrafish embryos [frontiersin.org]
- 11. dovepress.com [dovepress.com]
- 12. Murrangatin suppresses angiogenesis induced by tumor cell–derived media and inhibits AKT activation in zebrafish and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of Murrangatin Diacetate: A Comprehensive Guide
For Immediate Implementation: This document furnishes critical safety protocols and logistical plans for the handling and disposal of Murrangatin diacetate, tailored for research, scientific, and drug development professionals. Strict adherence to these procedures is paramount to ensure personnel safety and environmental protection.
Essential Safety & Handling Protocols
This compound requires careful handling in a controlled laboratory environment to minimize exposure risk. Personnel must be thoroughly trained on the procedures outlined below before commencing any work with this compound.
Personal Protective Equipment (PPE)
The primary defense against accidental exposure is the consistent and correct use of personal protective equipment. The following PPE is mandatory when handling this compound:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles. If splashing is possible, a face shield should also be worn. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Respiratory Protection | A NIOSH-approved respirator is required if working outside of a fume hood or if dust formation is likely. |
| Body Protection | A laboratory coat or other protective clothing to prevent skin contact. |
Storage & Handling
Proper storage and handling are crucial to maintain the integrity of this compound and to prevent accidental spills or exposure.
| Aspect | Procedure |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. |
| Handling | All handling of this compound should be conducted in a chemical fume hood. Avoid the formation of dust and aerosols. Wash hands thoroughly after handling. |
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
| Emergency Situation | First Aid & Response Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and shoes. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 glasses of water or milk. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. |
Quantitative Data Summary
| Data Point | Value |
| CAS Number | 51650-59-0 |
| Molecular Formula | C19H20O7 |
| Molecular Weight | 360.4 g/mol |
| Permissible Exposure Limit (PEL) | Not Established |
| Time-Weighted Average (TWA) | Not Established |
| Short-Term Exposure Limit (STEL) | Not Established |
| LD50 (Oral) | No Data Available |
| LD50 (Dermal) | No Data Available |
| LC50 (Inhalation) | No Data Available |
Operational & Disposal Plan
A systematic approach to the handling and disposal of this compound is essential for operational safety and environmental compliance.
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure the chemical fume hood is operational and all necessary PPE is readily available and in good condition.
-
Weighing & Transfer: Conduct all weighing and transferring of the solid compound within the fume hood to contain any dust.
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After use, securely seal the container. Decontaminate the work area and any equipment used. Remove and properly dispose of contaminated PPE.
-
Hand Washing: Always wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation: Collect all solid and liquid waste contaminated with this compound in separate, clearly labeled, and sealed hazardous waste containers.
-
Container Labeling: The waste container label must include "Hazardous Waste" and the name "this compound."
-
Storage of Waste: Store hazardous waste containers in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through a licensed and certified hazardous waste disposal company, in accordance with all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
